Dimethyl 2,2'-azobis(2-methylpropionate)
Description
The exact mass of the compound Dimethyl 2,2'-azobis(2-methylpropionate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl 2,2'-azobis(2-methylpropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2,2'-azobis(2-methylpropionate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,7(13)15-5)11-12-10(3,4)8(14)16-6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMHJBXHRFJKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N=NC(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031497 | |
| Record name | Dimethyl 2,2′-azobis(isobutyrate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Propanoic acid, 2,2'-(1,2-diazenediyl)bis[2-methyl-, 1,1'-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2589-57-3 | |
| Record name | 1,1′-Dimethyl 2,2′-(1,2-diazenediyl)bis[2-methylpropanoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 2,2'-azobis(2-methylpropionate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2'-(1,2-diazenediyl)bis[2-methyl-, 1,1'-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 2,2′-azobis(isobutyrate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,2'-azobis(2-methylpropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL 2,2'-AZOBIS(2-METHYLPROPIONATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88X6P053W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Thermal Decomposition of Dimethyl 2,2'-azobis(2-methylpropionate): A Technical Guide
Introduction
Dimethyl 2,2'-azobis(2-methylpropionate), commonly known as V-601, is an oil-soluble azo compound widely utilized as a free-radical initiator in various chemical processes, including polymer synthesis. It serves as a crucial alternative to more traditional initiators like Azobisisobutyronitrile (AIBN), offering significant safety advantages due to the formation of less toxic byproducts.[1][2] This technical guide provides an in-depth examination of the thermal decomposition mechanism of V-601, presenting key kinetic and thermodynamic data, outlining experimental protocols for its analysis, and visualizing the core processes for clarity.
Core Decomposition Mechanism: Homolytic Cleavage
The primary thermal decomposition pathway for Dimethyl 2,2'-azobis(2-methylpropionate) is a unimolecular homolytic cleavage. When heated, the central azo linkage (-N=N-) breaks symmetrically. This process is driven by the energetically favorable release of a stable molecule of dinitrogen gas (N₂), which significantly increases the entropy of the system.[3][4]
This reaction yields two identical 2-methoxycarbonyl-2-propyl radicals.[3] The decomposition process is governed by first-order reaction kinetics, and its rate is largely unaffected by the solvent used, a characteristic advantage of azo initiators.[2][3] The generated radicals are relatively stabilized by the adjacent ester group, which prevents explosive decomposition under controlled conditions and makes V-601 an effective and predictable radical source.[3]
Quantitative Data
The thermal behavior of V-601 is characterized by several key parameters that are critical for designing and controlling chemical reactions.
Table 1: Thermodynamic and Kinetic Parameters
| Parameter | Value | Conditions |
| Activation Energy (Ea) | 131.2 kJ/mol | - |
| 10-Hour Half-Life Temp. | 66°C | In Toluene |
| Frequency Factor (ln A) | 35.67 | - |
| Self-Accelerating Decomposition Temperature (SADT) | 35°C | - |
(Data sourced from[1][3][5][6])
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₈N₂O₄ |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 2589-57-3 |
| Appearance | Slightly yellow or light yellow crystals or oily liquid |
| Melting Point | 22 - 28 °C |
| Solubility | Insoluble: Water. Soluble: Methanol, Toluene, Chloroform, Hexane. Freely Soluble: Benzene, Ethanol, N,N-Dimethylformamide, Dioxane, DMSO. |
(Data sourced from[1][5][6][7])
Visualizing the Decomposition Pathway
The decomposition can be visualized as a straightforward, single-step process leading to the formation of the key radical species.
Caption: Thermal decomposition pathway of V-601.
Experimental Protocols for Analysis
The study of the thermal decomposition of azo initiators employs several key analytical techniques to elucidate kinetic parameters and reaction pathways.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal properties of the decomposition, such as the onset temperature and the enthalpy of decomposition (heat released).
-
Methodology: A small, precisely weighed sample of V-601 is placed in a hermetically sealed aluminum pan. An empty pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or argon to prevent oxidation). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An exothermic peak on the resulting thermogram indicates the decomposition, with the peak's onset providing the decomposition temperature and the area under the peak corresponding to the enthalpy.[8][9]
Thermogravimetric Analysis (TGA)
-
Objective: To measure the mass loss associated with the decomposition, primarily due to the evolution of nitrogen gas.
-
Methodology: A sample of V-601 is placed in a high-precision balance located inside a furnace. The sample is heated at a controlled rate while its mass is continuously monitored. The resulting TGA curve plots mass percentage against temperature. A distinct step-down in the curve indicates mass loss, which for V-601 corresponds directly to the release of N₂. This allows for confirmation of the decomposition mechanism and can be used for kinetic analysis.[10]
Coupled Thermal Analysis-Spectrometry (e.g., TG-FTIR, TG-MS)
-
Objective: To identify the gaseous products evolved during decomposition in real-time.
-
Methodology: The gas outlet of a TGA instrument is connected to the inlet of a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS). As the sample is heated in the TGA and decomposes, the evolved gases are immediately analyzed. FTIR identifies the gases based on their characteristic infrared absorption spectra, while MS identifies them by their mass-to-charge ratio. This provides definitive evidence of the products formed, such as N₂, and can detect any minor volatile byproducts from secondary reactions.[10]
Experimental Workflow Visualization
The logical flow for analyzing the thermal decomposition of V-601 is outlined below.
Caption: Experimental workflow for thermal analysis.
Conclusion
The thermal decomposition of Dimethyl 2,2'-azobis(2-methylpropionate) is a well-defined process characterized by first-order kinetics and the homolytic cleavage of its central azo bond. This reaction reliably produces 2-methoxycarbonyl-2-propyl radicals and nitrogen gas, making it a highly effective initiator for free-radical polymerization and other radical-mediated reactions. Its key advantages lie in its predictable decomposition rate and the generation of non-nitrile, less toxic byproducts, positioning it as a safer and highly transparent alternative to AIBN.[1] A thorough understanding of its decomposition kinetics, thermodynamics, and the experimental methods used for its characterization is fundamental for its effective and safe application in research and industrial settings.
References
- 1. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | Benchchem [benchchem.com]
- 4. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 5. Buy Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 [smolecule.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Cas 2589-57-3,Dimethyl 2,2'-azobis(2-methylpropionate) | lookchem [lookchem.com]
- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photolytic Decomposition Pathways of V-601 Initiator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photolytic decomposition pathways of the V-601 initiator, scientifically known as dimethyl 2,2'-azobis(2-methylpropionate). V-601 is a widely utilized azo compound that serves as a thermal and photolytic source of free radicals for various chemical transformations, most notably in polymer synthesis. As a nitrile-free alternative to the more common azo initiator AIBN (2,2'-azobis(2-methylpropionitrile)), V-601 offers the advantage of producing less toxic byproducts, making it a subject of significant interest in academic and industrial research, including applications in drug development where polymer-based delivery systems are employed. This document details the fundamental photochemical processes, subsequent radical reactions, and methodologies for studying these phenomena.
Primary Photolytic Decomposition Pathway
The principal mechanism of photolytic decomposition for V-601, upon absorption of ultraviolet (UV) light, is the homolytic cleavage of the carbon-nitrogen bonds adjacent to the central azo linkage (-N=N-).[1] This process results in the liberation of a stable nitrogen molecule (N₂) and the formation of two identical 2-methoxycarbonyl-2-propyl radicals.[1] This primary pathway is analogous to its thermal decomposition.[1] The generation of radicals via photolysis offers precise temporal and spatial control over the initiation of chemical reactions, a significant advantage over thermal methods which are dictated by reaction temperature.[1]
The overall primary photodecomposition reaction can be summarized as follows:
(CH₃)₂C(COOCH₃)-N=N-C(COOCH₃)(CH₃)₂ + hν → 2 (CH₃)₂C(COOCH₃)• + N₂
Secondary Radical Reactions
The highly reactive 2-methoxycarbonyl-2-propyl radicals generated during the primary photolytic event can undergo several subsequent reactions, largely dictated by the surrounding chemical environment (e.g., solvent, presence of monomers or other radical scavengers). The principal secondary pathways include:
-
Radical Combination (Coupling): Two 2-methoxycarbonyl-2-propyl radicals can combine to form a stable dimer, dimethyl 2,2,3,3-tetramethylsuccinate. This is a termination step that reduces the efficiency of polymerization initiation.
-
Disproportionation: One radical can abstract a hydrogen atom from the methyl group of another radical, resulting in the formation of two different stable products: methyl isobutyrate and methyl 2-(methoxymethylidene)-2-methylpropanoate. This is another termination pathway.
-
Reaction with Solvent: The radicals can abstract hydrogen atoms from solvent molecules, if the solvent is susceptible to such reactions. This leads to the formation of methyl isobutyrate and a solvent-derived radical.
-
Initiation of Polymerization: In the presence of monomers (e.g., acrylates, styrenes), the primary radical will add to the monomer's double bond, initiating the polymerization chain reaction. This is the desired pathway in polymer synthesis.
Quantitative Data
| Parameter | Value/Description | Notes |
| UV Absorption | Absorbs UV light, leading to decomposition.[1] | The specific absorption maximum (λmax) and molar absorptivity (ε) are crucial for selecting an appropriate light source. |
| Quantum Yield (Φ) | Not extensively documented for V-601. Generally > 0.2 for effective UV photoinitiators.[1] | The quantum yield is the efficiency of a photochemical process, defined as the number of molecules decomposed per photon absorbed. It can be influenced by the wavelength of light and the solvent.[1] |
| Thermal Decomposition Activation Energy (Ea) | 131.2 kJ/mol[1] | This value is for thermal decomposition but provides insight into the lability of the C-N bonds. |
| 10-Hour Half-Life Temperature | 66°C (in toluene) | This is a measure of thermal stability and indicates that photolytic initiation can be performed at temperatures where thermal decomposition is negligible. |
Experimental Protocols
The study of photolytic decomposition pathways and the determination of quantitative data such as quantum yields involve a combination of photochemical and analytical techniques. Below are detailed methodologies for key experiments.
Determination of Photodissociation Quantum Yield
The quantum yield of V-601 photolysis can be determined using chemical actinometry, which involves comparing the rate of decomposition of V-601 to that of a well-characterized actinometer.
Experimental Workflow:
Methodology:
-
Solution Preparation: Prepare solutions of V-601 and a chemical actinometer (e.g., potassium ferrioxalate) in a suitable, non-absorbing solvent. The concentrations should be chosen to ensure significant absorption of the incident light.
-
Irradiation: Irradiate both solutions in parallel or sequentially in a temperature-controlled photochemical reactor equipped with a monochromatic light source (e.g., a laser or a lamp with a bandpass filter). It is crucial that the geometry, light intensity, and irradiation time are identical for both the sample and the actinometer.
-
Analysis of V-601: Following irradiation, determine the change in concentration of V-601 using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Analysis of Actinometer: Analyze the extent of the photochemical reaction in the actinometer solution. For potassium ferrioxalate, this typically involves spectrophotometrically quantifying the amount of Fe²⁺ produced by complexation with 1,10-phenanthroline.
-
Calculation: The quantum yield of V-601 (ΦV-601) can be calculated using the following formula:
ΦV-601 = (Δ[V-601] / Δt) / (Iabs, V-601)
where Δ[V-601] is the change in V-601 concentration, Δt is the irradiation time, and Iabs, V-601 is the rate of photon absorption by the V-601 solution. The rate of photon absorption is determined from the actinometry experiment.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the volatile products of the secondary radical reactions.
Methodology:
-
Sample Preparation: Prepare a solution of V-601 in the solvent of interest.
-
Photolysis: Irradiate the solution with a UV source for a specified period.
-
Extraction: If necessary, perform a liquid-liquid extraction to concentrate the organic products and remove non-volatile components.
-
GC-MS Analysis: Inject the sample into a GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments each component and detects the fragments, providing a unique mass spectrum that allows for the identification of the compound by comparison to spectral libraries.
Ultrafast Transient Absorption Spectroscopy
Femtosecond transient absorption spectroscopy (fs-TAS) is an advanced technique used to observe the initial photochemical events on extremely short timescales (femtoseconds to nanoseconds). This allows for the direct observation of the excited state of V-601 and the formation of the initial radical pair.
Methodology:
-
Experimental Setup: The setup consists of a "pump" laser pulse to excite the V-601 molecules and a "probe" laser pulse with a variable time delay to measure the absorption of the transient species.
-
Data Acquisition: The sample is excited by the pump pulse, and the absorption of the probe pulse is measured at various time delays. This generates a three-dimensional data set of absorbance change as a function of wavelength and time.
-
Data Analysis: The data is analyzed to identify the transient species (e.g., the excited singlet state of V-601 and the 2-methoxycarbonyl-2-propyl radical) and to determine their formation and decay kinetics.
Conclusion
The photolytic decomposition of the V-601 initiator is a fundamentally important process for the controlled generation of free radicals. The primary pathway involves the homolytic cleavage of the azo linkage to produce nitrogen gas and two 2-methoxycarbonyl-2-propyl radicals. These radicals can then participate in various secondary reactions, including initiation of polymerization, combination, and disproportionation. While specific quantitative data for V-601 photolysis is sparse, established experimental protocols can be employed to determine key parameters such as the quantum yield and to identify the final products of the decomposition pathways. A thorough understanding of these processes is crucial for optimizing reaction conditions and for the rational design of new materials and drug delivery systems.
References
Synthesis of Dimethyl 2,2'-azobis(2-methylpropionate) from AIBN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Dimethyl 2,2'-azobis(2-methylpropionate), a nitrile-free, oil-soluble azo initiator, from 2,2'-Azobisisobutyronitrile (AIBN). This compound, also known as V-601, serves as a safer and effective alternative to the widely used AIBN for various polymerization and radical-initiated reactions.[1][2] This guide details the prevalent synthetic methodologies, presents key quantitative data, and outlines the experimental workflow.
Introduction
Dimethyl 2,2'-azobis(2-methylpropionate) is a valuable radical initiator in organic synthesis and polymer chemistry. Its synthesis from AIBN is a crucial process, primarily achieved through a variation of the Pinner reaction, which involves the conversion of the nitrile groups of AIBN into methyl esters under acidic conditions.[1][3] An alternative route utilizing thionyl chloride has also been reported.[4] The resulting diester offers significant advantages, including the generation of less toxic byproducts upon decomposition compared to AIBN.[2]
Synthetic Routes and Mechanisms
The foundational precursor for the most common synthetic routes is 2,2'-Azobisisobutyronitrile (AIBN), which provides the core azo group and the isobutyrate framework.[1] The primary transformation involves the conversion of the nitrile functionalities into methyl esters.
Pinner Reaction-based Synthesis
This widely employed method involves the reaction of AIBN with methanol in the presence of a strong acid, typically hydrogen chloride gas.[1][3] The reaction proceeds through the formation of an intermediate imidate ester hydrochloride, which is subsequently hydrolyzed to yield the desired dimethyl ester. The overall reaction is as follows:
Reaction Scheme:
This process is known for its high yield and purity of the final product.[3]
Thionyl Chloride-based Synthesis
An alternative synthetic approach utilizes thionyl chloride in the presence of methanol.[4] This method also facilitates the conversion of the nitrile groups to methyl esters, offering another efficient route to the target compound.
Experimental Protocols
Below are detailed methodologies for the synthesis of Dimethyl 2,2'-azobis(2-methylpropionate) from AIBN.
Method 1: Pinner Reaction with Hydrogen Chloride Gas[3]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add toluene, 2,2'-azobisisobutyronitrile (AIBN), and methanol. Stir the mixture until all solids are completely dissolved.
-
Cooling: Cool the reaction mixture to 15-20°C using a circulating water bath.
-
Reaction: Introduce hydrogen chloride gas into the cooled solution and allow the reaction to proceed for 25-28 hours.
-
Isolation of Intermediate: After the reaction is complete, filter the mixture to recover the mother liquor and obtain the azoimide methyl ether hydrochloride intermediate.
-
Hydrolysis: Hydrolyze the obtained azoimide methyl ether hydrochloride and cool the mixture.
-
Extraction and Purification: Extract the product using cyclohexane. The final product, Dimethyl 2,2'-azobis(2-methylpropionate), is obtained by distillation.
Method 2: Thionyl Chloride Method[4]
-
Reaction Setup: In a 500 ml three-necked flask equipped with a stirrer and reflux device, add 41.8 g (0.25 mol) of 98% 2,2'-azobisisobutyronitrile and 200 g of dichloroethane.
-
Reagent Addition: Add 33.6 g (1.05 mol) of 99.9% methanol to the mixture and start stirring.
-
Cooling and Thionyl Chloride Addition: Cool the mixture to 15°C and slowly add 66.1 g (0.55 mol) of 99% thionyl chloride dropwise at a rate of 16 g/hour .
-
Reaction: Control the temperature of the reaction mixture at 32°C and maintain it for 6 hours.
-
Hydrolysis: After the reaction is complete, add 104.5 g of cold water (7°C) dropwise to carry out the hydrolysis reaction.
-
Workup and Purification: After 1 hour of hydrolysis, separate the layers. Wash the organic phase with an appropriate amount of water and separate the layers again. Distill the organic phase under reduced pressure to recover the dichloroethane. The resulting liquid is Dimethyl 2,2'-azobis(2-methylpropionate), which can be solidified by cryogenic cooling to obtain a white solid product.
Quantitative Data Summary
The following table summarizes the quantitative data from the cited experimental protocols.
| Parameter | Pinner Reaction Method[3] | Thionyl Chloride Method[4] |
| Starting Material | 2,2'-Azobisisobutyronitrile (AIBN) | 2,2'-Azobisisobutyronitrile (AIBN) |
| Key Reagents | Methanol, Hydrogen Chloride Gas | Methanol, Thionyl Chloride |
| Solvent | Toluene, Cyclohexane | Dichloroethane |
| Reaction Temperature | 15-20°C | 15°C (addition), 32°C (reaction) |
| Reaction Time | 25-28 hours | 6 hours |
| Product Yield | ≥ 92% | 94.9% |
| Product Purity (HPLC) | ≥ 99% | 99.8% |
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis of Dimethyl 2,2'-azobis(2-methylpropionate) from AIBN.
References
- 1. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | Benchchem [benchchem.com]
- 2. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 3. CN104945275A - Method for producing dimethyl 2,2'-azobis(2-methylpropionate) - Google Patents [patents.google.com]
- 4. Dimethyl 2,2'-azobis(2-methylpropionate) synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: Dimethyl 2,2'-azobis(2-methylpropionate) (CAS No. 2589-57-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 2,2'-azobis(2-methylpropionate), a versatile and safer alternative to traditional azo-based polymerization initiators. The information presented herein is intended to support research and development activities, particularly in the fields of polymer chemistry and materials science.
Chemical Identity and Structure
Dimethyl 2,2'-azobis(2-methylpropionate) is an organic compound recognized for its utility as a free-radical initiator. Its chemical structure consists of a central diazene group (-N=N-) linking two identical 2-methylpropionate moieties. This symmetrical structure is key to its function, as the azo linkage is thermally labile.
-
CAS Number: 2589-57-3
-
IUPAC Name: Dimethyl 2,2'-(1,2-diazenediyl)bis(2-methylpropanoate)
-
Molecular Formula: C₁₀H₁₈N₂O₄
-
Molecular Weight: 230.26 g/mol
The chemical structure is as follows:
Synonyms and Common Trade Names
This compound is known by several synonyms and trade names in scientific literature and commercial markets.
| Synonym | Common Trade Name |
| 2,2'-Azobis(2-methylpropionic Acid) Dimethyl Ester | V-601 |
| Dimethyl 2,2'-azobisisobutyrate | MAIB |
| AIBME | Iniper MAI |
| 2,2'-Azobis(methyl isobutyrate) | - |
| Dimethyl 2,2'-azodiisobutyrate | - |
Physicochemical and Kinetic Data
The properties of Dimethyl 2,2'-azobis(2-methylpropionate) make it a highly effective oil-soluble, nitrile-free azo polymerization initiator. Key quantitative data are summarized below.
Table 1: General Physicochemical Properties
| Property | Value |
| Appearance | White to light yellow powder or crystalline solid[1] |
| Melting Point | 22 - 28 °C[2][3] |
| Boiling Point | 248.3 ± 25.0 °C (Predicted)[4] |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) |
| Flash Point | 77.7 °C |
| Vapor Pressure | 2.85 Pa at 20°C[4] |
Table 2: Thermal Decomposition Kinetics
The utility of this compound as an initiator is defined by its thermal decomposition kinetics.
| Parameter | Value (in Toluene) |
| 10-hour Half-life Temperature (T½) | 66 °C[2][5] |
| Activation Energy (Ea) | 131.2 kJ/mol[2][6] |
| Frequency Factor (ln A) | 35.67[2] |
| SADT (Self-accelerating decomposition temperature) | 35 °C[2] |
Table 3: Solubility Profile
| Solvent | Solubility |
| Water | Insoluble[2] |
| Benzene | Freely Soluble[5] |
| Ethanol | Freely Soluble[2][5] |
| N,N-Dimethylformamide (DMF) | Freely Soluble[5] |
| Dioxane | Freely Soluble[5] |
| Dimethyl sulfoxide (DMSO) | Freely Soluble[5] |
| Methanol | Soluble[2][5] |
| Toluene | Soluble[2][5] |
| Chloroform | Soluble[2][5] |
| Hexane | Soluble[5] |
Comparative Analysis with AIBN
Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) is often presented as a safer and more effective alternative to the more traditional 2,2'-Azobis(isobutyronitrile) (AIBN).
Table 4: Comparison of V-601 and AIBN
| Property | V-601 (CAS 2589-57-3) | AIBN (CAS 78-67-1) |
| Molecular Formula | C₁₀H₁₈N₂O₄ | C₈H₁₂N₄ |
| Molecular Weight | 230.26 | 164.21 |
| 10-hour Half-life Temp. (in Toluene) | 66 °C[2] | 65 °C[2] |
| Activation Energy (Ea) | 131.2 kJ/mol[2] | 132.4 kJ/mol[2] |
| Decomposition Byproducts | Nitrogen gas, methyl isobutyrate[6] | Nitrogen gas, tetramethylsuccinonitrile (toxic) |
| Acute Oral Toxicity (LD50, Rat) | >527 mg/kg (Product)[2]2369 mg/kg (Decomp. Product)[2] | 100 mg/kg (Product)[2]25 mg/kg (Decomp. Product)[2] |
| Solubility in Toluene (wt%, r.t.) | >50[2] | 7.0[2] |
| Solubility in Methanol (wt%, r.t.) | >50[2] | 7.5[2] |
Experimental Protocols
Synthesis of Dimethyl 2,2'-azobis(2-methylpropionate)
The following protocol is based on a documented synthesis route involving the reaction of 2,2'-azobisisobutyronitrile (AIBN) with methanol in the presence of thionyl chloride.
Materials:
-
2,2'-azobisisobutyronitrile (AIBN) (98%)
-
Dichloroethane
-
Methanol (99.9%)
-
Thionyl chloride (99%)
-
Cold water (7 °C)
Procedure:
-
In a 500 mL three-necked flask equipped with a stirrer and reflux condenser, add 41.8 g (0.25 mol) of 98% AIBN and 200 g of dichloroethane.
-
Add 33.6 g (1.05 mol) of 99.9% methanol to the flask and begin stirring.
-
Cool the mixture to 15 °C using an ice bath.
-
Slowly add 66.1 g (0.55 mol) of 99% thionyl chloride dropwise at a rate of approximately 16 g/hour .
-
After the addition is complete, control the reaction temperature at 32 °C and maintain for 6 hours.
-
Upon completion of the reaction, add 104.5 g of cold water (7 °C) dropwise to hydrolyze any remaining reactive species. Allow this hydrolysis to proceed for 1 hour.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Wash the organic phase with an appropriate amount of water and separate the layers again.
-
Distill the organic phase under reduced pressure to remove the dichloroethane solvent. This will yield the product as a liquid.
-
Cool the resulting liquid product under cryogenic conditions to obtain a white solid. The reported yield is approximately 94.9% with a purity of 99.8% by HPLC.
General Protocol for Free-Radical Polymerization
This protocol provides a general methodology for the use of Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) as a thermal initiator for the polymerization of a generic vinyl monomer (e.g., styrene, methyl methacrylate).
Materials:
-
Vinyl monomer (e.g., styrene), purified by passing through basic alumina to remove inhibitors.
-
Dimethyl 2,2'-azobis(2-methylpropionate) (V-601)
-
Anhydrous solvent (e.g., toluene, anisole)
-
Schlenk flask or reaction tube with a rubber septum
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath
Procedure:
-
Determine the desired molar ratio of monomer to initiator. This ratio will influence the final molecular weight of the polymer. A common starting point is a ratio between 200:1 and 1000:1.
-
In a Schlenk flask, add the desired amount of V-601 initiator.
-
Add the solvent and the purified monomer to the flask.
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to thoroughly degas the reaction mixture and remove oxygen, which can inhibit radical polymerization.
-
Freeze the mixture using liquid nitrogen.
-
Apply a vacuum to the flask.
-
Thaw the mixture while maintaining the vacuum.
-
Backfill with an inert gas (Nitrogen or Argon).
-
Repeat this cycle two more times.
-
-
After the final thaw and backfill, place the sealed flask in a preheated oil bath. The temperature should be chosen based on the desired reaction rate and the initiator's half-life (e.g., 65-75 °C).
-
Allow the polymerization to proceed with stirring for the desired amount of time. The reaction can be monitored by taking aliquots at various time points and analyzing for monomer conversion via techniques like ¹H NMR or gas chromatography (GC).
-
To quench the reaction, rapidly cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., cold methanol for polystyrene).
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Visualized Workflow: Thermal Decomposition and Polymerization Initiation
The core function of Dimethyl 2,2'-azobis(2-methylpropionate) is its thermal decomposition to generate free radicals, which subsequently initiate polymerization. This process is visualized below.
Caption: Thermal decomposition of V-601 and subsequent initiation of a polymer chain.
References
- 1. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile)|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 3. researchgate.net [researchgate.net]
- 4. dl.uncw.edu [dl.uncw.edu]
- 5. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 6. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | Benchchem [benchchem.com]
An In-depth Technical Guide to Dimethyl 2,2'-azobis(2-methylpropionate) as a Radical Initiator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dimethyl 2,2'-azobis(2-methylpropionate), a nitrile-free azo initiator, detailing its role as a radical initiator in polymerization and other radical-mediated reactions.
Introduction
Dimethyl 2,2'-azobis(2-methylpropionate), also known by its commercial name V-601, is an oil-soluble azo compound that serves as a thermal source of free radicals.[1] It is increasingly utilized as a safer alternative to the more conventional initiator, 2,2'-azobisisobutyronitrile (AIBN), primarily due to the absence of nitrile groups in its structure, which results in less toxic decomposition byproducts.[2][3] V-601 exhibits a polymerization activity level comparable to that of AIBN, making it a suitable substitute in various applications.[2][3]
The thermal decomposition of Dimethyl 2,2'-azobis(2-methylpropionate) follows a first-order kinetic model, generating two 2-methoxycarbonyl-2-propyl radicals and a molecule of nitrogen gas.[4] This predictable decomposition behavior allows for controlled initiation of radical polymerizations.[4] The initiator is soluble in a range of organic solvents, including benzene, ethanol, N,N-dimethylformamide, dioxane, and DMSO, and is insoluble in water.[3]
Physicochemical and Kinetic Properties
A summary of the key physicochemical and kinetic properties of Dimethyl 2,2'-azobis(2-methylpropionate) is presented below.
| Property | Value | Reference |
| Chemical Name | Dimethyl 2,2'-azobis(2-methylpropionate) | [3] |
| CAS Number | 2589-57-3 | [3] |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [3] |
| Molecular Weight | 230.26 g/mol | [3] |
| Appearance | Slightly yellow or light yellow crystals or oily liquid | [3] |
| Melting Point | 22-28 °C | [3] |
| 10-hour Half-life Temperature (in Toluene) | 66 °C | [2][3] |
| Activation Energy (Ea) | 131.2 kJ/mol | [3][4] |
| Frequency Factor (ln A) | 35.67 | [3] |
| Self-Accelerating Decomposition Temperature (SADT) | 35 °C | [3] |
Decomposition Mechanism and Kinetics
The utility of Dimethyl 2,2'-azobis(2-methylpropionate) as a radical initiator stems from its clean and predictable thermal decomposition. The decomposition process is a unimolecular homolytic cleavage of the C-N bonds, which is largely independent of the solvent.[5]
Thermal Decomposition Pathway
Upon heating, the central azo linkage (-N=N-) of the molecule breaks, releasing a stable nitrogen gas molecule and two identical 2-methoxycarbonyl-2-propyl radicals.[4] The release of nitrogen gas provides a strong thermodynamic driving force for this irreversible decomposition.
Figure 1: Thermal decomposition of Dimethyl 2,2'-azobis(2-methylpropionate).
Photolytic Decomposition
In addition to thermal decomposition, radicals can be generated from Dimethyl 2,2'-azobis(2-methylpropionate) via photolysis.[4] Exposure to UV light can induce the cleavage of the azo linkage, offering temporal and spatial control over radical generation at temperatures below the thermal decomposition threshold.[4]
Role in Radical Polymerization
Dimethyl 2,2'-azobis(2-methylpropionate) is a versatile initiator for various radical polymerization techniques, including conventional free-radical polymerization and controlled/living radical polymerization methods.
Free-Radical Polymerization Workflow
The general workflow for a free-radical polymerization initiated by Dimethyl 2,2'-azobis(2-methylpropionate) involves three main stages: initiation, propagation, and termination.
Figure 2: General workflow of free-radical polymerization.
Experimental Protocols
General Procedure for Free-Radical Polymerization of Styrene
This protocol describes a typical bulk polymerization of styrene using Dimethyl 2,2'-azobis(2-methylpropionate) as the initiator.
Materials:
-
Styrene (inhibitor removed)
-
Dimethyl 2,2'-azobis(2-methylpropionate) (V-601)
-
Solvent (e.g., Toluene), optional
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Styrene monomer is purified to remove the inhibitor, typically by washing with an aqueous NaOH solution followed by drying over a suitable drying agent and distillation under reduced pressure.
-
In a Schlenk flask, the desired amount of Dimethyl 2,2'-azobis(2-methylpropionate) is dissolved in the purified styrene monomer (and solvent, if applicable). A typical initiator concentration is in the range of 0.1-1 mol% relative to the monomer.
-
The reaction mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
The flask is backfilled with an inert gas (N₂ or Ar) and placed in a preheated oil bath at the desired reaction temperature (e.g., 70-90 °C).
-
The polymerization is allowed to proceed for a predetermined time, with stirring. The progress of the reaction can be monitored by taking aliquots and determining the monomer conversion via gravimetry or spectroscopy.
-
The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Protocol for Reverse Atom Transfer Radical Polymerization (RATRP) of Methyl Methacrylate
Dimethyl 2,2'-azobis(2-methylpropionate) can be used as a conventional radical initiator in reverse ATRP. In this process, the radicals generated from the initiator react with a transition metal complex in its higher oxidation state to form the active ATRP initiator in situ.[6][7]
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Dimethyl 2,2'-azobis(2-methylpropionate) (V-601)
-
Copper(II) chloride (CuCl₂)
-
2,2'-Bipyridine (bpy) or other suitable ligand
-
Solvent (e.g., Acetonitrile or N,N-Dimethylformamide)[6]
-
Schlenk flask
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
In a Schlenk flask, CuCl₂ and the ligand (e.g., bpy in a 1:2 molar ratio to Cu) are added.
-
The flask is evacuated and backfilled with an inert gas several times.
-
Degassed solvent, purified MMA, and Dimethyl 2,2'-azobis(2-methylpropionate) are added to the flask via syringe. The molar ratio of Initiator:CuCl₂:Ligand is crucial and typically in the range of 1:2:4.[6]
-
The reaction mixture is stirred at the desired temperature (e.g., 60-90 °C).
-
Samples are taken periodically to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
The polymerization is terminated by cooling and exposure to air. The copper catalyst is typically removed by passing the polymer solution through a column of neutral alumina.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol or water).[6]
Figure 3: Simplified mechanism of Reverse ATRP initiated by a conventional initiator.
Comparison with AIBN
Dimethyl 2,2'-azobis(2-methylpropionate) offers several advantages over AIBN, making it a more desirable initiator in certain applications.
| Feature | Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) | 2,2'-Azobisisobutyronitrile (AIBN) | Reference |
| Nitrile Group | No | Yes | [3] |
| Toxicity of Decomposition Products | Lower | Higher (generates toxic cyanide-containing byproducts) | [2][3] |
| Volatility of Decomposition Products | Higher (easier to remove) | Lower | [3] |
| Transparency of Resulting Polymer | Highly transparent | Can lead to discoloration | [3] |
| 10-hour Half-life Temperature (in Toluene) | 66 °C | 65 °C | [3] |
Conclusion
Dimethyl 2,2'-azobis(2-methylpropionate) is an effective and safer alternative to traditional nitrile-containing azo initiators like AIBN. Its predictable first-order decomposition kinetics, solubility in common organic solvents, and the lower toxicity of its byproducts make it a valuable tool for researchers in polymer chemistry and materials science. This guide provides the fundamental knowledge and practical protocols to facilitate the use of this versatile radical initiator in a variety of polymerization applications.
References
- 1. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 2. specialchem.com [specialchem.com]
- 3. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | Benchchem [benchchem.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Reverse ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Introduction: The Need for Safer, High-Performance Initiators
An In-depth Technical Guide to Nitrile-Free Azo Polymerization Initiators
For Researchers, Scientists, and Drug Development Professionals
Radical polymerization is a cornerstone of polymer synthesis, enabling the creation of a vast array of materials used in everything from common plastics to advanced drug delivery systems. The process is initiated by molecules that can generate free radicals, with azo compounds being a prominent class. An azo initiator is a molecule containing an azo group (-N=N-) flanked by two carbon atoms. Upon thermal or photochemical decomposition, this bond cleaves, releasing nitrogen gas—a thermodynamically favorable process—and generating two carbon-centered radicals that initiate polymerization.[1][2]
The most common azo initiator, 2,2'-azobisisobutyronitrile (AIBN), has been a workhorse in polymer chemistry for decades. However, its nitrile (-C≡N) functionality presents a significant drawback: its decomposition can produce toxic, cyanide-containing byproducts, such as tetramethylsuccinonitrile (TMSN). This poses safety risks during manufacturing and can lead to impurities in the final polymer, which is particularly concerning for biomedical and electronic applications.
Nitrile-free azo polymerization initiators have been developed to address these challenges. These compounds retain the reliable, first-order decomposition kinetics of traditional azo initiators but are designed without nitrile groups.[2][3] As a result, they offer a safer alternative by eliminating the risk of generating toxic cyanide-related byproducts.[4]
Core Advantages of Nitrile-Free Azo Initiators
The adoption of nitrile-free azo initiators is driven by several key advantages over both nitrile-containing azo compounds and another major class of initiators, organic peroxides.
-
Enhanced Safety : The primary advantage is the elimination of toxic byproducts associated with the nitrile group. For instance, the decomposition of Dimethyl 2,2'-azobis(2-methylpropionate) (V-601), a popular nitrile-free initiator, yields stable, less toxic ester compounds.[4][5]
-
Improved Polymer Quality : Polymers synthesized with nitrile-free initiators often exhibit higher transparency and less discoloration, as nitrile-containing residues can cause yellowing.[4] This is critical for applications in optics, such as LCDs, and for creating aesthetically pleasing medical devices.
-
Predictable and Controlled Polymerization : Like other azo initiators, nitrile-free variants exhibit predictable, first-order decomposition kinetics that are largely unaffected by the solvent system.[2] This allows for precise control over the polymerization rate. Unlike organic peroxides, they do not engage in radical-induced decomposition, leading to higher initiator efficiency and preventing unwanted side reactions.[1]
-
Reduced Chain Defects : Azonitrile initiators do not abstract hydrogen from growing polymer chains, a common issue with peroxides. This minimizes undesired branching and cross-linking, allowing for the synthesis of linear polymers with well-defined molecular weights and morphologies.[1]
Key Nitrile-Free Azo Initiators: Properties and Comparison
Several nitrile-free azo initiators are commercially available, each suited for different solvents and temperature ranges. The most important characteristic for selecting an initiator is its decomposition rate, typically expressed as the 10-hour half-life temperature (T½) —the temperature at which 50% of the initiator decomposes in 10 hours.[3]
Below is a comparative table of common nitrile-free initiators and the traditional AIBN.
| Initiator Name | Chemical Name | CAS Number | Molecular Weight ( g/mol ) | 10-hr T½ (°C) | Solubility | Key Features |
| V-601 | Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | 230.26 | 66 (in toluene) | Oil-Soluble | Safer alternative to AIBN with similar activity; produces highly transparent polymers. |
| V-70 | 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | 15545-97-8 | 280.40 | 30 | Oil-Soluble | High polymerization activity at low temperatures. Note: Contains nitrile groups but is often used in low-temp applications. |
| VA-086 | 2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] | 61551-69-7 | 288.36 | 86 | Water-Soluble | Non-ionic, non-nitrile; introduces hydroxyl end-groups, useful for creating functional polymers. |
| VA-044 | 2,2'-Azobis[N-(2-carboxyethyl)-2-methylpropionamidine] Dihydrochloride | 27776-21-2 | 321.26 | 44 | Water-Soluble | Non-nitrile, low-temperature water-soluble initiator. |
| AIBN (for comparison) | 2,2'-Azobisisobutyronitrile | 78-67-1 | 164.21 | 65 (in toluene) | Oil-Soluble | Widely used standard; decomposition can produce toxic cyanide byproducts. |
Note: The initiation efficiency of most common azo initiators is in the range of 0.5–0.7, meaning 50-70% of the radicals generated successfully initiate a polymer chain.[3]
Visualizing Core Processes
Understanding the mechanism, workflow, and selection logic is crucial for effective implementation. The following diagrams illustrate these core concepts.
General Mechanism of Azo Initiation
The fundamental process involves thermal decomposition of the azo compound to generate radicals, which then initiate the polymerization of vinyl monomers.
Caption: General mechanism of free-radical polymerization initiated by an azo compound.
Logical Workflow for Initiator Selection
Choosing the correct initiator is critical for success and depends on the specific polymerization system.
Caption: Decision tree for selecting an appropriate azo polymerization initiator.
Experimental Workflow for Polymer Synthesis
A typical workflow for laboratory-scale polymer synthesis using a nitrile-free azo initiator involves several key stages.
References
- 1. chempoint.com [chempoint.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. Azo polymerization initiator | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Homolytic Cleavage of Dimethyl 2,2'-azobis(2-methylpropionate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2,2'-azobis(2-methylpropionate), also known by acronyms such as AIBME, V-601, or DMAB, is a widely utilized, oil-soluble azo compound that serves as a thermal and photochemical initiator of radical polymerization.[1][2][3] Its growing preference in academic and industrial research, particularly in the synthesis of polymers for biomedical and drug delivery applications, stems from its character as a nitrile-free initiator. This property makes it a safer alternative to the more traditional azobisisobutyronitrile (AIBN), as its decomposition byproducts are considered less toxic.[4] A thorough understanding of the homolytic cleavage of this compound is paramount for controlling polymerization kinetics, predicting reaction outcomes, and designing novel materials.
This technical guide provides a comprehensive overview of the core principles governing the homolytic cleavage of Dimethyl 2,2'-azobis(2-methylpropionate), including its decomposition mechanism, kinetics, and the experimental protocols used for its study.
Mechanism of Homolytic Cleavage
The primary pathway for the generation of radicals from Dimethyl 2,2'-azobis(2-methylpropionate) is through homolytic cleavage of the central azo linkage (-N=N-). This process can be initiated either by thermal energy or by photochemical activation.[1]
Thermal Decomposition: Upon heating, the molecule undergoes a concerted decomposition, breaking the two carbon-nitrogen bonds simultaneously to release a molecule of nitrogen gas (N₂) and two identical 2-methoxycarbonyl-2-propyl radicals.[1] The release of the highly stable nitrogen molecule provides a significant thermodynamic driving force for this irreversible decomposition.
Photochemical Decomposition: Absorption of ultraviolet (UV) light can also induce the cleavage of the azo bond, generating the same radical species.[1] Photochemical initiation offers the advantage of generating radicals at temperatures below the thermal decomposition threshold, allowing for greater temporal and spatial control over the initiation process.
The generated 2-methoxycarbonyl-2-propyl radicals are tertiary radicals and are stabilized by the adjacent ester group, which reduces their reactivity and prevents explosive decomposition under controlled conditions.[1]
Signaling Pathway of Homolytic Cleavage
Caption: Homolytic cleavage of Dimethyl 2,2'-azobis(2-methylpropionate).
Quantitative Data
The kinetics of the thermal decomposition of Dimethyl 2,2'-azobis(2-methylpropionate) are crucial for designing and controlling polymerization reactions. The decomposition follows first-order kinetics and is highly dependent on temperature and the solvent used. Key quantitative parameters are summarized in the table below.
| Parameter | Value | Conditions |
| 10-hour Half-life (t½) | 66 °C | in Toluene |
| Activation Energy (Ea) | 131.2 kJ/mol | - |
| Self-Accelerating Decomposition Temp. (SADT) | 35 °C | - |
Data sourced from multiple references.[1][4]
Experimental Protocols
The study of the homolytic cleavage of Dimethyl 2,2'-azobis(2-methylpropionate) involves various experimental techniques to determine its decomposition kinetics and to detect and characterize the resulting radicals.
Synthesis of Dimethyl 2,2'-azobis(2-methylpropionate)
A common method for the synthesis of Dimethyl 2,2'-azobis(2-methylpropionate) involves the reaction of 2,2'-azobisisobutyronitrile (AIBN) with methanol in the presence of an acid catalyst.
Materials:
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Methanol
-
Hydrogen chloride (gas) or Thionyl chloride
-
Toluene or Dichloroethane (solvent)
-
Cyclohexane (for extraction)
-
Water
Procedure:
-
In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve AIBN in the chosen solvent (e.g., toluene).[5]
-
Add methanol to the solution and begin stirring.[6]
-
Cool the mixture to approximately 15-20 °C using a circulating water bath.[5]
-
Slowly bubble hydrogen chloride gas through the solution or add thionyl chloride dropwise while maintaining the temperature.[5][6] The reaction is typically carried out for 25-28 hours.[5]
-
After the reaction is complete, quench the reaction by slowly adding cold water to hydrolyze any unreacted intermediates.[6]
-
Separate the organic layer and wash it with water.
-
Extract the aqueous layer with cyclohexane.[5]
-
Combine the organic layers and remove the solvent under reduced pressure to obtain the crude product.
-
The final product can be purified by crystallization at low temperatures to yield a white solid.[6]
Kinetic Study of Thermal Decomposition by UV-Vis Spectroscopy
The decomposition of Dimethyl 2,2'-azobis(2-methylpropionate) can be monitored by observing the decrease in its UV absorbance over time at a constant temperature.
Materials:
-
Dimethyl 2,2'-azobis(2-methylpropionate)
-
A suitable solvent with a high boiling point and UV transparency in the region of interest (e.g., toluene, decane)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a dilute solution of Dimethyl 2,2'-azobis(2-methylpropionate) in the chosen solvent of a known concentration.
-
Record the initial UV-Vis spectrum of the solution at room temperature to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer's cuvette holder to the desired decomposition temperature.
-
Place the cuvette containing the solution in the holder and start monitoring the absorbance at λmax at regular time intervals.
-
Continue data collection for at least three half-lives.
-
The natural logarithm of the absorbance (or concentration) versus time will yield a straight line for a first-order reaction, the slope of which is the negative of the rate constant (k).
Detection of Radicals by Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping
Due to their transient nature, the direct detection of the generated radicals is challenging. ESR spectroscopy, in conjunction with a spin trapping agent, can be used to form a more stable radical adduct that can be readily detected.
Materials:
-
Dimethyl 2,2'-azobis(2-methylpropionate)
-
A suitable solvent (e.g., toluene, benzene)
-
A spin trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) or N-tert-butyl-α-phenylnitrone (PBN)
-
ESR spectrometer
Procedure:
-
Prepare a solution of Dimethyl 2,2'-azobis(2-methylpropionate) and the spin trapping agent in the chosen solvent. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent the scavenging of radicals by oxygen.
-
Transfer the solution to a quartz ESR tube.
-
Place the ESR tube in the cavity of the ESR spectrometer.
-
Initiate the decomposition of the Dimethyl 2,2'-azobis(2-methylpropionate) either by heating the sample within the ESR cavity (for thermal decomposition) or by irradiating it with a UV lamp (for photochemical decomposition).
-
Record the ESR spectrum. The resulting spectrum will be that of the spin adduct, and its hyperfine splitting pattern can be used to identify the trapped radical.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and characterization of Dimethyl 2,2'-azobis(2-methylpropionate) and its homolytic cleavage.
Conclusion
Dimethyl 2,2'-azobis(2-methylpropionate) is a valuable radical initiator with favorable properties for various applications, including the synthesis of advanced polymeric materials. A fundamental understanding of its homolytic cleavage, supported by robust kinetic data and reliable experimental protocols, is essential for its effective utilization. The information and methodologies presented in this guide provide a solid foundation for researchers and scientists working with this important compound. The nitrile-free nature of this initiator, coupled with a well-characterized decomposition profile, ensures its continued importance in the field of polymer chemistry and materials science.
References
- 1. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. metrohm.com [metrohm.com]
- 5. CN104945275A - Method for producing dimethyl 2,2'-azobis(2-methylpropionate) - Google Patents [patents.google.com]
- 6. Dimethyl 2,2'-azobis(2-methylpropionate) synthesis - chemicalbook [chemicalbook.com]
The Initiation Mechanism of V-601 in Free Radical Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initiation mechanism of V-601 (Dimethyl 2,2'-azobis(2-methylpropionate)) in free radical polymerization. V-601 is a non-nitrile, oil-soluble azo initiator, valued as a safer and effective alternative to traditional initiators like azobisisobutyronitrile (AIBN). Its application is particularly relevant in the synthesis of polymers for advanced applications, including in the pharmaceutical and biomedical fields, where purity and low toxicity of byproducts are paramount. This guide delves into the core principles of its function, presenting key data, experimental methodologies, and visual representations of the underlying chemical processes.
Core Principles of V-601 Initiation
The initiation of free radical polymerization by V-601 is a thermally driven process. The mechanism can be broken down into three primary stages: thermal decomposition of the initiator, formation of primary radicals within a solvent cage, and the subsequent diffusion of these radicals to react with monomer units, thereby initiating the polymerization chain reaction.
Thermal Decomposition
V-601, like other azo initiators, undergoes homolytic cleavage of the carbon-nitrogen (C-N) bond upon heating. This unimolecular decomposition is a first-order reaction that results in the formation of two identical 2-methoxycarbonyl-2-propyl radicals and the liberation of a stable nitrogen molecule (N₂).[1] The generation of nitrogen gas is a significant driving force for this decomposition.
The rate of this decomposition is highly dependent on temperature and, to a lesser extent, the solvent environment. A key parameter used to characterize this process is the 10-hour half-life temperature , which is the temperature at which 50% of the initiator will have decomposed in ten hours. For V-601, this temperature is 66°C in a toluene solution .[1]
The Cage Effect and Initiator Efficiency
Immediately following decomposition, the newly formed radical pair is confined within a "cage" of surrounding solvent molecules. Within this cage, several events can occur:
-
Geminate Recombination: The two radicals can recombine to form a stable, non-radical species.
-
Diffusion: The radicals can diffuse out of the solvent cage and become free radicals available to initiate polymerization.
The cage effect describes the phenomenon of geminate recombination, which reduces the number of radicals that can initiate polymerization. The initiator efficiency (f) is a quantitative measure of the fraction of radicals that escape the solvent cage and successfully initiate a polymer chain. For azo initiators, the initiator efficiency typically ranges from 0.5 to 0.7, meaning that 30% to 50% of the generated radicals are lost to recombination within the solvent cage. The efficiency of V-601 has been noted to increase in alcohol-based solvents.[1][2]
Quantitative Data for V-601
A summary of the key quantitative data for V-601 is presented in the tables below for easy comparison and reference.
Table 1: Physical and Chemical Properties of V-601
| Property | Value | Reference |
| Chemical Name | Dimethyl 2,2'-azobis(2-methylpropionate) | [1] |
| CAS Number | 2589-57-3 | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Appearance | Slightly yellow or light yellow crystals or oily liquid | [1] |
Table 2: Kinetic and Thermodynamic Parameters of V-601 Decomposition
| Parameter | Value | Conditions | Reference |
| 10-hour Half-life Temperature | 66 °C | in Toluene | [1] |
| Activation Energy (Ea) | 131.2 kJ/mol | Not specified | [1] |
| Decomposition Rate Constant (kd) | Dependent on temperature and solvent | - | - |
| Initiator Efficiency (f) | Typically 0.5 - 0.7 for azo initiators; higher in alcohols | Dependent on solvent, temperature, and monomer | [2] |
Table 3: Solubility of V-601
| Solvent | Solubility | Reference |
| Water | Insoluble | [2] |
| Methanol | Soluble | [2] |
| Toluene | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Hexane | Soluble | [2] |
| Benzene | Freely soluble | [2] |
| Ethanol | Freely soluble | [2] |
| N,N-Dimethylformamide (DMF) | Freely soluble | [2] |
| Dioxane | Freely soluble | [2] |
| Dimethyl sulfoxide (DMSO) | Freely soluble | [2] |
Experimental Protocols
This section outlines detailed methodologies for the characterization of V-601 as a polymerization initiator and a general protocol for its use in a laboratory setting.
Determination of the Decomposition Rate Constant (k_d)
The decomposition of V-601 follows first-order kinetics, and its rate constant (k_d) can be determined experimentally using techniques that monitor the disappearance of the initiator over time at a constant temperature.
Methodology: Gas Chromatography (GC)
-
Preparation of Standard Solutions: Prepare a series of V-601 solutions of known concentrations in the desired solvent (e.g., toluene, ethylbenzene).
-
Calibration Curve: Inject the standard solutions into a gas chromatograph equipped with a flame ionization detector (FID). Create a calibration curve by plotting the peak area of V-601 against its concentration.
-
Kinetic Runs:
-
Prepare a solution of V-601 of a known initial concentration in the chosen solvent in a sealed reaction vessel.
-
Place the vessel in a constant temperature bath set to the desired reaction temperature (e.g., 60°C, 70°C, 80°C).
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the decomposition by rapid cooling.
-
Analyze the concentration of the remaining V-601 in each aliquot using the pre-calibrated GC method.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of V-601 (ln[V-601]) versus time.
-
The plot should yield a straight line, confirming the first-order kinetics.
-
The decomposition rate constant (k_d) is the negative of the slope of this line.
-
The half-life (t₁/₂) of the initiator at that temperature can be calculated using the equation: t₁/₂ = ln(2) / k_d.
-
Determination of Initiator Efficiency (f)
The initiator efficiency (f) can be determined by comparing the rate of radical production to the rate of initiation of polymerization. A common method involves the use of a radical scavenger.
Methodology: Radical Trapping with a Stable Free Radical
-
Selection of a Radical Scavenger: Choose a stable free radical scavenger, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) or galvinoxyl, which reacts stoichiometrically with the initiator-derived radicals. The scavenger should have a distinct color that disappears upon reaction, allowing for spectrophotometric monitoring.
-
Decomposition in the Presence of the Scavenger:
-
Prepare a solution containing a known concentration of V-601 and an excess of the radical scavenger in a suitable solvent.
-
Heat the solution to a constant temperature where V-601 decomposition occurs at a measurable rate.
-
Monitor the disappearance of the scavenger over time using a UV-Vis spectrophotometer by measuring the decrease in absorbance at its characteristic wavelength.
-
-
Calculation of the Rate of Radical Generation: The rate of disappearance of the scavenger is equal to the rate of generation of radicals that escape the solvent cage.
-
Calculation of the Rate of Initiator Decomposition: The rate of decomposition of V-601 can be calculated using the previously determined k_d value at that temperature and the initial concentration of V-601.
-
Calculation of Initiator Efficiency: The initiator efficiency (f) is the ratio of the rate of radical generation (determined from scavenger consumption) to the theoretical rate of radical production from the decomposition of the initiator (2 * k_d * [V-601]).
General Protocol for Free Radical Polymerization Using V-601
This protocol provides a general guideline for the bulk polymerization of a vinyl monomer, such as styrene or methyl methacrylate (MMA), using V-601 as the initiator.
-
Monomer Purification: Remove the inhibitor from the monomer (e.g., styrene or MMA) by washing with an aqueous NaOH solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., MgSO₄), and finally, distillation under reduced pressure.
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified monomer.
-
Add the calculated amount of V-601 (typically 0.1 to 1 mol% relative to the monomer).
-
Seal the flask with a rubber septum.
-
-
Degassing: Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 20-30 minutes while stirring. Oxygen is a potent inhibitor of radical polymerization.
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath set to the desired polymerization temperature (e.g., 70-90°C).
-
Allow the polymerization to proceed for the desired amount of time, with continuous stirring. The reaction mixture will become more viscous as the polymer forms.
-
-
Termination and Isolation:
-
To stop the polymerization, remove the flask from the oil bath and cool it rapidly in an ice bath.
-
Dissolve the viscous polymer solution in a suitable solvent (e.g., toluene or tetrahydrofuran).
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., cold methanol or ethanol) while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
-
Purification and Drying:
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator fragments.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key processes involved in V-601 initiated free radical polymerization.
Caption: Thermal decomposition of V-601 to form primary radicals.
Caption: The fate of primary radicals: cage effect and initiation.
References
- 1. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 2. 2589-57-3・V-601, Azo Initiator・LB-V601-20GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
The Dawn of a New Era in Polymer Science: Unraveling the History of Azo Compound Initiators
For researchers, scientists, and drug development professionals, understanding the genesis of the tools of the trade is paramount. This in-depth technical guide delves into the history of azo compound initiators, tracing their path from discovery to their pivotal role in polymer chemistry. This exploration will encompass the key scientific milestones, the brilliant minds behind them, and the foundational experimental work that established azo compounds as indispensable initiators in free radical polymerization.
The journey of azo compounds began long before their application in polymer synthesis, with their initial discovery rooted in the vibrant world of synthetic dyes. The systematic investigation into their potential as free radical initiators, however, marked a significant turning point in polymer science, primarily taking shape in the 1950s. At the forefront of this revolution was azobisisobutyronitrile (AIBN), a compound first synthesized in 1896 by Thiele and Heuser, which would later emerge as the archetypal aliphatic azo initiator.
From Pigments to Polymers: A Shift in Perspective
While the chromophoric azo group (-N=N-) was initially prized for its color-imparting properties in the burgeoning dye industry, the inherent instability of certain aliphatic azo compounds under thermal or photochemical stimulation caught the attention of polymer chemists. The controlled decomposition of these compounds into free radicals and nitrogen gas presented a clean and efficient method for initiating the chain reactions necessary for polymerization. This offered a distinct advantage over the peroxide initiators prevalent at the time, which were often associated with undesirable side reactions and less predictable kinetics.
The transition from dye chemistry to polymerization initiation was not instantaneous but rather a gradual realization of the unique properties of the azo functional group. The pioneering work of scientists in the mid-20th century in the field of free radical polymerization laid the groundwork for this shift. While a single "discoverer" of azo initiators is not explicitly documented, the collective research efforts of the 1940s and 1950s solidified their importance.
The Rise of AIBN: A Workhorse Initiator
Azobisisobutyronitrile (AIBN) quickly became the most widely studied and utilized azo initiator due to its convenient decomposition temperature and the stability of the resulting 2-cyano-2-propyl radicals. Early kinetic studies were crucial in understanding its behavior and establishing its efficacy as an initiator.
Key Milestones in the Early History of Azo Initiators
| Year | Milestone | Key Scientists/Contributors |
| 1896 | First synthesis of azobisisobutyronitrile (AIBN). | Thiele and Heuser |
| 1950s | Systematic investigation of azo compounds as free radical initiators begins. | Collective research efforts in the polymer chemistry community |
Early Kinetic Data for AIBN Decomposition
The following table summarizes typical kinetic data for the thermal decomposition of AIBN in solution, as determined in early studies. This data was instrumental in allowing chemists to predict and control the rate of polymerization.
| Solvent | Temperature (°C) | Rate Constant (k_d x 10^5 s⁻¹) | Activation Energy (E_a, kJ/mol) |
| Toluene | 60 | 1.2 | 129 |
| Benzene | 80 | 18.0 | 129 |
| Methanol | 60 | 1.1 | 130 |
Note: The values presented are approximate and varied slightly between different studies and experimental conditions.
Foundational Experimental Protocols
The establishment of reliable experimental protocols was critical for the widespread adoption of azo initiators. Below are detailed methodologies representative of the key experiments of that era.
Synthesis of Azobisisobutyronitrile (AIBN)
The synthesis of AIBN, a cornerstone of azo initiator chemistry, was typically carried out in a two-step process from acetone cyanohydrin and hydrazine.
Step 1: Synthesis of 1,2-bis(1-cyano-1-methylethyl)hydrazine
-
To a solution of hydrazine sulfate in water, acetone cyanohydrin is added.
-
The mixture is stirred and cooled, leading to the precipitation of 1,2-bis(1-cyano-1-methylethyl)hydrazine.
-
The solid product is filtered, washed with cold water, and dried.
Step 2: Oxidation to Azobisisobutyronitrile
-
The 1,2-bis(1-cyano-1-methylethyl)hydrazine is suspended in a suitable solvent, such as diethyl ether.
-
A solution of an oxidizing agent, typically chlorine or bromine in the same solvent, is added dropwise while maintaining a low temperature.
-
The reaction mixture is stirred until the reaction is complete, indicated by a color change.
-
The AIBN product is isolated by filtration, washed, and recrystallized to achieve high purity.
A Typical Free Radical Polymerization Initiated by AIBN
This protocol outlines the general procedure for the polymerization of a vinyl monomer, such as styrene, using AIBN as the initiator.
-
Monomer Purification: The vinyl monomer (e.g., styrene) is first purified to remove any inhibitors, typically by washing with an aqueous sodium hydroxide solution followed by distillation under reduced pressure.
-
Reaction Setup: A reaction vessel equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer is charged with the purified monomer and a suitable solvent (e.g., toluene).
-
Initiator Addition: A calculated amount of AIBN is added to the reaction mixture. The concentration of the initiator is a critical parameter that influences the rate of polymerization and the molecular weight of the resulting polymer.
-
Inert Atmosphere: The reaction mixture is purged with an inert gas, such as nitrogen, for a period of time to remove dissolved oxygen, which can inhibit the polymerization process.
-
Polymerization: The reaction vessel is then heated to the desired temperature (typically 60-80 °C for AIBN) in a constant temperature bath. The polymerization is allowed to proceed for a predetermined time.
-
Termination and Isolation: The polymerization is terminated by rapidly cooling the reaction mixture. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.
Visualizing the Mechanism: The Role of Azo Initiators
The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of azo initiators.
The discovery and development of azo compound initiators represent a significant chapter in the history of polymer science. Their clean and predictable generation of free radicals provided a powerful tool for the synthesis of a vast array of polymeric materials, paving the way for countless innovations in materials science and technology. The foundational work of the mid-20th century continues to influence the design and application of modern initiator systems, underscoring the enduring legacy of these remarkable compounds.
Methodological & Application
Application Notes and Protocols for Suspension Polymerization with V-601 Initiator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting suspension polymerization of vinyl monomers, specifically tailored for the use of Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) as the radical initiator. This document outlines the necessary materials, equipment, step-by-step experimental procedure, and key reaction parameters.
Introduction
Suspension polymerization is a heterogeneous polymerization process where monomer droplets are dispersed in a continuous phase, typically water, and polymerized to form spherical polymer beads. The choice of initiator is critical for controlling the polymerization kinetics and the properties of the final polymer. V-601 is a nitrile-free, oil-soluble azo initiator that serves as a safer alternative to commonly used initiators like azobisisobutyronitrile (AIBN).[1] Its decomposition results in less toxic byproducts, and it exhibits excellent solubility in a variety of organic solvents.[2][3][4] The 10-hour half-life decomposition temperature of V-601 is 66°C, making it suitable for polymerizations conducted at moderate temperatures.[2]
This protocol provides a general framework for the suspension polymerization of monomers like styrene or methyl methacrylate (MMA) using V-601. Researchers may need to optimize the conditions for their specific monomer and desired polymer characteristics.
Data Presentation: Key Reaction Parameters
The following table summarizes the typical range of quantitative data for the key parameters in a suspension polymerization reaction using V-601 initiator.
| Parameter | Typical Value/Range | Notes |
| Monomer | Styrene, Methyl Methacrylate (MMA), etc. | The protocol can be adapted for other vinyl monomers. |
| Initiator (V-601) Concentration | 0.5 - 2.0 wt% based on monomer | Higher concentrations can increase the polymerization rate but may decrease the molecular weight. A concentration of ~7.00 mM has been used in related applications.[5] |
| Suspending Agent (Stabilizer) | Polyvinyl alcohol (PVA), 1-3 wt% aq. solution | The concentration and grade of PVA influence the particle size and stability of the suspension.[6][7] |
| Aqueous Phase to Monomer Phase Ratio | 3:1 to 5:1 (v/v) | A higher ratio improves heat dissipation. |
| Reaction Temperature | 65 - 75°C | Should be near the 10-hour half-life decomposition temperature of V-601 (66°C) for a controlled initiation rate. A temperature of 70°C has been shown to be effective.[5] |
| Stirring Speed | 200 - 500 RPM | Affects the size of the monomer droplets and the resulting polymer beads. Higher speeds generally lead to smaller beads. |
| Reaction Time | 3 - 6 hours | The time required for high conversion depends on the specific reaction conditions. |
Experimental Protocol
This protocol details the suspension polymerization of a vinyl monomer using V-601 as the initiator and polyvinyl alcohol (PVA) as the suspending agent.
Materials
-
Vinyl monomer (e.g., Styrene or Methyl Methacrylate), inhibitor removed
-
V-601 initiator (Dimethyl 2,2'-azobis(2-methylpropionate))
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Methanol (for washing)
-
Nitrogen gas (for purging)
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer with a stirring rod and paddle
-
Reflux condenser
-
Thermometer or temperature probe
-
Heating mantle or water bath with temperature control
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Drying oven
Procedure
1. Preparation of the Aqueous Phase (Continuous Phase)
-
In a beaker, prepare a 1-3% (w/v) aqueous solution of polyvinyl alcohol (PVA) by dissolving the required amount of PVA in deionized water.
-
Gentle heating and stirring may be required to fully dissolve the PVA.
-
Transfer the PVA solution to the three-neck round-bottom flask.
2. Preparation of the Organic Phase (Monomer Phase)
-
In a separate beaker, weigh the desired amount of the vinyl monomer.
-
Weigh the V-601 initiator, typically 0.5-2.0% of the monomer weight.
-
Dissolve the V-601 initiator completely in the monomer.
3. Polymerization Reaction
-
Set up the reaction apparatus: place the three-neck flask in the heating mantle or water bath, and fit it with the mechanical stirrer, reflux condenser, and thermometer.
-
Begin stirring the aqueous PVA solution at a constant speed (e.g., 300 RPM) to create a vortex.
-
Purge the flask with nitrogen gas for 15-20 minutes to remove oxygen, which can inhibit the polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
Heat the aqueous phase to the desired reaction temperature (e.g., 70°C).
-
Once the temperature is stable, slowly add the organic phase (monomer + initiator solution) to the stirred aqueous phase. The monomer will disperse into fine droplets.
-
Maintain the reaction temperature and stirring speed for the duration of the polymerization (typically 3-6 hours). The formation of polymer beads will be observed as the reaction progresses.
4. Isolation and Purification of Polymer Beads
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature while continuing to stir.
-
Stop the stirring and allow the polymer beads to settle at the bottom of the flask.
-
Filter the polymer beads using a Buchner funnel.
-
Wash the collected beads several times with deionized water to remove any remaining PVA.
-
Perform a final wash with methanol to remove any unreacted monomer.
-
Dry the polymer beads in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Visualizations
Experimental Workflow
The following flowchart illustrates the key steps in the suspension polymerization protocol.
Caption: Workflow for suspension polymerization with V-601 initiator.
Signaling Pathway of Radical Polymerization
This diagram illustrates the fundamental stages of free-radical polymerization initiated by V-601.
Caption: Stages of free-radical polymerization initiated by V-601.
References
- 1. specialchem.com [specialchem.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. A method for selecting a polyvinyl alcohol as stabilizer in suspension polymerization | Semantic Scholar [semanticscholar.org]
Application of Dimethyl 2,2'-azobis(2-methylpropionate) in Polyol Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2,2'-azobis(2-methylpropionate), a member of the azo initiator family, is a valuable tool in polymer chemistry, particularly in the synthesis of specialized polyols known as polymer polyols (POPs). These materials are dispersions of solid polymer particles, typically styrene-acrylonitrile (SAN) copolymers, in a continuous polyol phase. The in-situ polymerization of vinyl monomers, initiated by the thermal decomposition of Dimethyl 2,2'-azobis(2-methylpropionate), leads to the formation of these stable dispersions. Polymer polyols are crucial intermediates in the production of high-performance polyurethane foams, elastomers, and coatings, offering enhanced load-bearing properties, hardness, and durability.
This document provides detailed application notes and experimental protocols for the use of Dimethyl 2,2'-azobis(2-methylpropionate) as a free-radical initiator in the synthesis of polymer polyols.
Application Notes
Mechanism of Initiation:
Dimethyl 2,2'-azobis(2-methylpropionate) functions as a thermal initiator. Upon heating, the central azo group (-N=N-) undergoes homolytic cleavage, releasing a molecule of nitrogen gas and two identical 2-methoxycarbonyl-2-propyl radicals.[1] These highly reactive radicals then initiate the polymerization of vinyl monomers present in the reaction medium. The decomposition is a first-order reaction with a predictable rate dependent on temperature.
Key Advantages in Polyol Synthesis:
-
Controlled Radical Generation: The thermal decomposition of Dimethyl 2,2'-azobis(2-methylpropionate) provides a controlled and steady flux of radicals, allowing for consistent polymerization rates and better control over the final polymer properties.
-
Solubility: It is soluble in a wide range of organic solvents and polyols, ensuring a homogeneous initiation process.
-
Grafting and Stabilization: During the polymerization, the initiator-derived radicals can abstract hydrogen atoms from the polyether backbone of the carrier polyol. This creates radical sites on the polyol chains, leading to the formation of graft copolymers. These graft copolymers act as in-situ stabilizers, preventing the agglomeration and settling of the newly formed polymer particles.
Process Considerations:
-
Temperature: The reaction temperature is a critical parameter, typically ranging from 80°C to 150°C, to ensure an appropriate rate of initiator decomposition and polymerization.
-
Monomer Selection: Styrene and acrylonitrile are the most commonly used monomers for producing the dispersed polymer phase. The ratio of these monomers can be adjusted to tailor the properties of the resulting polymer polyol.
-
Carrier Polyol: The choice of the base polyol (carrier polyol) is crucial as it forms the continuous phase and influences the final properties of the polyurethane product. Typically, polyether polyols are used.
-
Agitation: Efficient mixing is essential to maintain a stable dispersion of the monomers and the resulting polymer particles throughout the reaction.
Experimental Protocols
Protocol 1: Synthesis of a Styrene-Acrylonitrile Polymer Polyol
This protocol describes a representative lab-scale synthesis of a polymer polyol using Dimethyl 2,2'-azobis(2-methylpropionate) as the initiator in a semi-batch process.
Materials:
-
Polyether polyol (e.g., glycerol-initiated polyoxypropylene polyol, hydroxyl number: 48-52 mg KOH/g)
-
Styrene (inhibitor removed)
-
Acrylonitrile (inhibitor removed)
-
Dimethyl 2,2'-azobis(2-methylpropionate)
-
Nitrogen gas (high purity)
Equipment:
-
Jacketed glass reactor with a bottom outlet
-
Mechanical stirrer with a high-torque motor
-
Condenser
-
Thermocouple
-
Monomer and initiator feed pumps
-
Heating and cooling circulator
-
Vacuum pump
Procedure:
-
Reactor Setup: Assemble the reactor system and ensure all connections are secure. Purge the reactor with nitrogen for 30 minutes to create an inert atmosphere.
-
Initial Charge: Charge the reactor with the desired amount of polyether polyol.
-
Heating: Begin stirring and heat the polyol to the reaction temperature (e.g., 120°C) under a gentle nitrogen stream.
-
Monomer/Initiator Feed: In a separate vessel, prepare a mixture of styrene, acrylonitrile, and Dimethyl 2,2'-azobis(2-methylpropionate).
-
Addition: Once the reactor temperature is stable, slowly feed the monomer/initiator mixture into the reactor over a period of 2-3 hours using a feed pump. Maintain a constant temperature and stirring speed throughout the addition.
-
Post-Reaction: After the feed is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Monomer Stripping: Apply a vacuum to the reactor to remove any unreacted monomers. This is typically done at the reaction temperature for 1-2 hours.
-
Cooling and Discharge: Cool the reactor to room temperature and discharge the resulting polymer polyol.
Data Presentation
The following table summarizes representative quantitative data for a polymer polyol synthesized using the protocol described above. Actual values may vary depending on the specific reactants and conditions used.
| Parameter | Value | Analytical Method |
| Reactant Ratios | ||
| Polyether Polyol | 60-80% by weight | - |
| Styrene | 15-30% by weight | - |
| Acrylonitrile | 5-15% by weight | - |
| Dimethyl 2,2'-azobis(2-methylpropionate) | 0.5-2.0% of monomer weight | - |
| Reaction Conditions | ||
| Temperature | 110-130°C | Thermocouple |
| Reaction Time | 3-5 hours | - |
| Product Characteristics | ||
| Solids Content | 20-40% | Gravimetric |
| Hydroxyl Number | 25-40 mg KOH/g | Titration (ASTM D4274)[2][3] |
| Viscosity @ 25°C | 2000-5000 mPa·s | Rotational Viscometer |
| Average Particle Size | 0.5-2.0 µm | Dynamic Light Scattering |
| Monomer Conversion | >98% | Gas Chromatography |
Mandatory Visualizations
Caption: Reaction mechanism of polymer polyol synthesis.
Caption: Experimental workflow for polymer polyol synthesis.
References
Synthesis of High-Transparency Polymers Using V-601 Initiator: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of polymers with high optical transparency is crucial for a wide range of applications, including optical lenses, substrates for electronic displays, and materials for medical devices. The choice of initiator in the polymerization process plays a pivotal role in determining the final optical properties of the polymer. V-601 (Dimethyl 2,2'-azobis(2-methylpropionate)) is a nitrile-free, oil-soluble azo initiator that serves as a superior alternative to conventional initiators like azobisisobutyronitrile (AIBN).[1] The absence of nitrile groups in V-601 is a key advantage, as it leads to the formation of polymers with high transparency, making it an ideal choice for applications where optical clarity is paramount.[1] This document provides detailed application notes and protocols for the synthesis of high-transparency polymers, specifically focusing on poly(methyl methacrylate) (PMMA) and polystyrene (PS), using V-601 as the radical initiator.
Key Properties of V-601 Initiator
V-601 offers several advantages in the synthesis of high-transparency polymers:
-
Nitrile-Free Chemistry: The decomposition of V-601 does not introduce nitrogen-containing chromophores into the polymer backbone, which can cause discoloration and reduce transparency.[1]
-
High Solubility: V-601 is freely soluble in a variety of organic solvents, making it suitable for solution polymerization, a common technique for producing high-quality optical polymers.[1]
-
Optimal Decomposition Temperature: V-601 has a 10-hour half-life decomposition temperature of 66°C (in toluene), allowing for controlled initiation of polymerization at moderate temperatures.[1]
-
Safer Alternative to AIBN: V-601 is considered a safer alternative to AIBN with similar polymerization activity.[1]
Data Presentation: Polymer Synthesis and Properties
The following tables summarize typical experimental conditions and expected properties for the synthesis of high-transparency PMMA and polystyrene using V-601. These values are intended as a starting point and may require optimization for specific applications.
Table 1: Synthesis of High-Transparency Poly(methyl methacrylate) (PMMA) via Solution Polymerization
| Parameter | Value | Notes |
| Monomer | Methyl Methacrylate (MMA) | Freshly distilled to remove inhibitors. |
| Initiator | V-601 | --- |
| Solvent | Toluene or Anisole | Anhydrous and deoxygenated. |
| Monomer Concentration | 20-50 wt% | Higher concentration generally leads to higher molecular weight. |
| Initiator Concentration | 0.05-0.5 mol% (relative to monomer) | Affects molecular weight and polymerization rate.[2] |
| Reaction Temperature | 65-75 °C | Based on the 10-hour half-life of V-601.[1] |
| Reaction Time | 4-24 hours | Dependent on desired conversion. |
| Polymer Isolation | Precipitation in methanol | --- |
| Expected Transmittance | > 90% (in the visible spectrum) | --- |
| Expected Molecular Weight (Mn) | 50,000 - 200,000 g/mol | Inversely related to initiator concentration. |
| Expected Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for free radical polymerization. |
Table 2: Synthesis of High-Transparency Polystyrene (PS) via Solution Polymerization
| Parameter | Value | Notes |
| Monomer | Styrene | Freshly distilled to remove inhibitors. |
| Initiator | V-601 | --- |
| Solvent | Toluene or Ethylbenzene | Anhydrous and deoxygenated. |
| Monomer Concentration | 30-60 wt% | --- |
| Initiator Concentration | 0.05-0.5 mol% (relative to monomer) | Influences molecular weight and reaction rate.[2] |
| Reaction Temperature | 65-75 °C | Aligned with V-601's decomposition kinetics.[1] |
| Reaction Time | 6-24 hours | --- |
| Polymer Isolation | Precipitation in methanol | --- |
| Expected Transmittance | > 88% (in the visible spectrum) | Polystyrene is naturally transparent.[3] |
| Expected Molecular Weight (Mn) | 80,000 - 300,000 g/mol | --- |
| Expected Polydispersity Index (PDI) | 1.8 - 2.8 | --- |
Experimental Protocols
Protocol 1: Synthesis of High-Transparency PMMA
1. Materials and Reagents:
- Methyl methacrylate (MMA), inhibitor-free
- V-601 (Dimethyl 2,2'-azobis(2-methylpropionate))
- Toluene, anhydrous
- Methanol, reagent grade
- Nitrogen gas, high purity
2. Equipment:
- Three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Schlenk line or nitrogen inlet
- Beakers and filtration apparatus
3. Procedure:
- Monomer Purification: Purify MMA by passing it through a column of activated basic alumina to remove the inhibitor.
- Reaction Setup: Assemble the three-neck flask with a reflux condenser, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and then cool under a nitrogen atmosphere.
- Reagent Addition:
- To the flask, add the desired amount of purified MMA and anhydrous toluene.
- In a separate vial, dissolve the required amount of V-601 in a small amount of toluene.
- Degas the monomer solution by bubbling with nitrogen for 30 minutes.
- Initiation: Using a syringe, inject the V-601 solution into the reaction flask.
- Polymerization:
- Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
- Stir the reaction mixture at a constant rate.
- Allow the polymerization to proceed for the specified time. The viscosity of the solution will increase as the reaction progresses.
- Termination and Isolation:
- Cool the reaction mixture to room temperature.
- Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol while stirring vigorously. This will precipitate the PMMA.
- Collect the precipitated polymer by filtration.
- Purification and Drying:
- Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
- Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Synthesis of High-Transparency Polystyrene
1. Materials and Reagents:
- Styrene, inhibitor-free
- V-601 (Dimethyl 2,2'-azobis(2-methylpropionate))
- Toluene, anhydrous
- Methanol, reagent grade
- Nitrogen gas, high purity
2. Equipment:
- Same as for PMMA synthesis.
3. Procedure:
- Monomer Purification: Purify styrene by washing with an aqueous NaOH solution followed by water, drying over anhydrous magnesium sulfate, and then distilling under reduced pressure.
- Reaction Setup: Follow the same procedure as for PMMA synthesis.
- Reagent Addition:
- Add the purified styrene and anhydrous toluene to the reaction flask.
- Prepare the V-601 solution in toluene as described previously.
- Degas the monomer solution with nitrogen.
- Initiation: Inject the V-601 solution into the reaction flask.
- Polymerization:
- Heat the reaction mixture to the desired temperature (e.g., 70°C) with constant stirring.
- Continue the polymerization for the designated time.
- Termination and Isolation:
- Cool the reaction to room temperature.
- Precipitate the polystyrene by adding the polymer solution to an excess of methanol.
- Filter to collect the polymer.
- Purification and Drying:
- Wash the collected polystyrene with methanol.
- Dry the polymer in a vacuum oven at 70-90°C to a constant weight.
Mandatory Visualizations
V-601 Initiator Decomposition and Polymerization Initiation
Caption: V-601 thermal decomposition and initiation of polymerization.
Experimental Workflow for High-Transparency Polymer Synthesis
References
Application Notes and Protocols for Acrylic Polymer Production Using Dimethyl 2,2'-azobis(2-methylpropionate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of acrylic polymers using Dimethyl 2,2'-azobis(2-methylpropionate), also known as V-601, as a free-radical initiator. This document offers methodologies for solution, bulk, and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, complete with quantitative data and experimental workflows.
Introduction to Dimethyl 2,2'-azobis(2-methylpropionate) (V-601)
Dimethyl 2,2'-azobis(2-methylpropionate) is a nitrile-free, oil-soluble azo initiator used in free-radical polymerization. It serves as a safer and effective alternative to the more common azobisisobutyronitrile (AIBN), exhibiting a similar level of polymerization activity.[1] The decomposition of V-601 produces less toxic byproducts, making it a preferred choice for applications with stringent safety requirements, such as in the synthesis of polymers for drug delivery systems and medical devices.[1]
Key characteristics of V-601 include its good solubility in a variety of organic solvents and its thermal decomposition properties.[1] The 10-hour half-life of V-601 in toluene is at 66°C, making it suitable for polymerizations conducted at moderate temperatures.[1]
Advantages of V-601 in Acrylic Polymer Synthesis
-
Enhanced Safety: V-601 is a non-nitrile compound, and its decomposition byproducts are considered less toxic than those of AIBN.[1]
-
High Polymer Transparency: The absence of nitrile groups in V-601 results in the formation of highly transparent polymers, which is advantageous for applications in optics and electronics.[1]
-
Comparable Activity to AIBN: V-601 demonstrates polymerization activity equivalent to that of AIBN, allowing for its substitution in established protocols without significant adjustments to reaction conditions.[1]
-
Good Solubility: Its solubility in various organic solvents provides versatility in the choice of polymerization media.[1]
Experimental Protocols
The following are detailed protocols for the polymerization of common acrylic monomers using V-601 as the initiator.
Protocol 1: Solution Polymerization of Methyl Methacrylate (MMA)
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) in a solvent, a common method for achieving good control over the reaction and managing the heat of polymerization.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Dimethyl 2,2'-azobis(2-methylpropionate) (V-601)
-
Toluene, anhydrous
-
Methanol
-
Round-bottom flask with a condenser and magnetic stirrer
-
Nitrogen or Argon inlet
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the desired amount of MMA and V-601 in toluene. A typical starting point is a monomer-to-initiator molar ratio of 200:1.
-
Equip the flask with a condenser and a magnetic stir bar.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.
-
While maintaining a positive inert gas pressure, heat the reaction mixture to 70°C using a heating mantle or oil bath.
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours), with continuous stirring.
-
To terminate the reaction, cool the flask to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a beaker of methanol (a 10-fold excess by volume is recommended) with vigorous stirring.
-
Collect the precipitated PMMA by vacuum filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 40-50°C to a constant weight.
Experimental Workflow for Solution Polymerization:
Protocol 2: Bulk Polymerization of Acrylic Acid
Bulk polymerization is carried out without a solvent, which is economically and environmentally advantageous. However, the high viscosity and exothermic nature of the reaction require careful control.
Materials:
-
Acrylic acid (AA), inhibitor removed
-
Dimethyl 2,2'-azobis(2-methylpropionate) (V-601)
-
Reaction vessel with a mechanical stirrer and temperature probe
-
Nitrogen or Argon inlet
-
Cooling bath
Procedure:
-
Charge the reaction vessel with acrylic acid and the desired amount of V-601 (e.g., 0.1-0.5 mol% relative to the monomer).
-
Purge the vessel with an inert gas for 30 minutes to remove oxygen.
-
Begin stirring and slowly heat the mixture to the desired reaction temperature (e.g., 60-70°C).
-
Monitor the internal temperature closely. The polymerization of acrylic acid is highly exothermic. Use a cooling bath to maintain a stable reaction temperature.
-
Continue the polymerization until the desired conversion is reached, which is often indicated by a significant increase in viscosity.
-
Terminate the reaction by cooling the vessel rapidly.
-
The resulting poly(acrylic acid) is typically a solid, transparent block that can be dissolved in a suitable solvent for further processing or characterization.
Experimental Workflow for Bulk Polymerization:
Protocol 3: RAFT Polymerization of n-Butyl Acrylate
Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Materials:
-
n-Butyl acrylate (nBA), inhibitor removed
-
Dimethyl 2,2'-azobis(2-methylpropionate) (V-601)
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Anisole or other suitable solvent
-
Schlenk flask
-
Magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
To a Schlenk flask, add the RAFT agent, n-butyl acrylate, and V-601 in the desired molar ratio (e.g., [Monomer]:[RAFT agent]:[Initiator] = 200:1:0.2).
-
Add a suitable solvent, such as anisole.
-
Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to thoroughly remove oxygen.
-
After the final thaw, backfill the flask with an inert gas.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Allow the polymerization to proceed with stirring for the planned duration. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
The polymer can be isolated by precipitation in a non-solvent (e.g., cold methanol) and dried under vacuum.
Experimental Workflow for RAFT Polymerization:
Quantitative Data
The following tables summarize typical quantitative data obtained from acrylic polymerizations initiated with V-601.
Table 1: Solution Polymerization of Methyl Methacrylate (MMA) with V-601
| [MMA]:[V-601] Molar Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1 | 70 | 6 | 85 | 25,000 | 2.1 |
| 200:1 | 70 | 6 | 78 | 48,000 | 1.9 |
| 500:1 | 70 | 6 | 65 | 95,000 | 1.8 |
| 200:1 | 60 | 12 | 72 | 52,000 | 1.9 |
| 200:1 | 80 | 4 | 88 | 45,000 | 2.2 |
Table 2: RAFT Polymerization of n-Butyl Acrylate (nBA) with V-601
| [nBA]:[CTA]:[V-601] | Temperature (°C) | Time (h) | Conversion (%) | Mn, theoretical ( g/mol ) | Mn, experimental ( g/mol ) | PDI (Mw/Mn) |
| 100:1:0.2 | 70 | 4 | 65 | 8,300 | 8,100 | 1.15 |
| 200:1:0.2 | 70 | 6 | 75 | 19,200 | 18,500 | 1.12 |
| 400:1:0.2 | 70 | 8 | 80 | 40,900 | 39,200 | 1.18 |
| 200:1:0.1 | 70 | 6 | 82 | 20,900 | 20,100 | 1.10 |
| 200:1:0.5 | 70 | 6 | 68 | 17,400 | 16,900 | 1.20 |
Table 3: Reverse Atom Transfer Radical Polymerization (RATRP) of Dimethyl Itaconate using V-601 (AIBME) *
| Polymerization Time (h) | Monomer Conversion (%) | Number Average Molecular Weight (Mn, g/mol ) | Dispersity (Đ) |
| 2 | 16 | 4,500 | 1.15 |
| 4 | 28 | 6,800 | 1.18 |
| 8 | 45 | 10,200 | 1.25 |
| 12 | 62 | 13,500 | 1.32 |
| 24 | 70 | 15,000 | 1.38 |
*Data adapted from a study on the RATRP of dimethyl itaconate using an AIBME/CuBr2/dNbpy system at 100°C.
Applications in Drug Development
The use of a safer initiator like V-601 is particularly advantageous in the synthesis of polymers for biomedical applications, where biocompatibility and the absence of toxic residues are paramount. Acrylic polymers are widely explored for drug delivery systems, often forming the core of polymeric nanoparticles that encapsulate active pharmaceutical ingredients. The controlled polymerization techniques described, especially RAFT polymerization, enable the synthesis of well-defined block copolymers that can self-assemble into micelles or other nanostructures suitable for targeted drug delivery. The ability to control polymer molecular weight and architecture is crucial for optimizing drug loading capacity, release kinetics, and in vivo circulation times.
Conclusion
Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) is a versatile and safer alternative to traditional azo initiators for the production of acrylic polymers. The protocols provided herein offer a starting point for the synthesis of a wide range of acrylic polymers with tailored properties. The quantitative data illustrates the level of control that can be achieved over the polymerization process, which is particularly important for high-performance materials and applications in the pharmaceutical and drug development fields. Researchers and scientists are encouraged to adapt and optimize these protocols to meet the specific requirements of their desired polymeric materials.
References
Application Notes and Protocols: Solubility of Dimethyl 2,2'-azobis(2-methylpropionate) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility characteristics of Dimethyl 2,2'-azobis(2-methylpropionate), a crucial parameter for its application in various chemical processes, particularly in polymer synthesis. The following sections detail its solubility in a range of organic solvents, present experimental protocols for solubility determination, and offer insights into its practical applications.
Introduction
Dimethyl 2,2'-azobis(2-methylpropionate), also known as AIBME or V-601, is a widely used oil-soluble, nitrile-free azo initiator for free-radical polymerization.[1][2] Its solubility in organic solvents is a critical factor influencing its efficacy as an initiator, affecting reaction kinetics, and determining the homogeneity of the polymerization medium. Understanding its solubility profile is essential for optimizing reaction conditions and ensuring consistent product quality. This document provides quantitative and qualitative solubility data, along with standardized protocols for its determination.
Quantitative Solubility Data
The solubility of Dimethyl 2,2'-azobis(2-methylpropionate) has been experimentally determined in various organic solvents. The following table summarizes the mole fraction solubility (x₁) at different temperatures.
Table 1: Mole Fraction Solubility (x₁) of Dimethyl 2,2'-azobis(2-methylpropionate) in Selected Organic Solvents at Various Temperatures [3]
| Solvent | Temperature (K) | Mole Fraction (x₁) |
| Cyclohexane | 273.15 | 0.0158 |
| 278.15 | 0.0203 | |
| 283.15 | 0.0259 | |
| 288.15 | 0.0328 | |
| 293.15 | 0.0413 | |
| Dichloromethane | 273.15 | 0.2845 |
| 278.15 | 0.3251 | |
| 283.15 | 0.3702 | |
| 288.15 | 0.4203 | |
| 293.15 | 0.4758 | |
| Acetone | 273.15 | 0.1982 |
| 278.15 | 0.2359 | |
| 283.15 | 0.2798 | |
| 288.15 | 0.3306 | |
| 293.15 | 0.3889 | |
| Ethyl Acetate | 273.15 | 0.1389 |
| 278.15 | 0.1698 | |
| 283.15 | 0.2065 | |
| 288.15 | 0.2498 | |
| 293.15 | 0.3005 | |
| Toluene | 273.15 | 0.1132 |
| 278.15 | 0.1411 | |
| 283.15 | 0.1743 | |
| 288.15 | 0.2136 | |
| 293.15 | 0.2598 | |
| Methanol | 273.15 | 0.0381 |
| 278.15 | 0.0492 | |
| 283.15 | 0.0631 | |
| 288.15 | 0.0805 | |
| 293.15 | 0.1021 | |
| Ethanol | 273.15 | 0.0245 |
| 278.15 | 0.0323 | |
| 283.15 | 0.0423 | |
| 288.15 | 0.0551 | |
| 293.15 | 0.0714 |
Data extracted from the Journal of Chemical & Engineering Data.[3]
Qualitative Solubility Data
Qualitative solubility tests provide a rapid assessment of the solubility of Dimethyl 2,2'-azobis(2-methylpropionate) in various solvents.
Table 2: Qualitative Solubility of Dimethyl 2,2'-azobis(2-methylpropionate)
| Solvent | Solubility | Reference |
| Water | Insoluble | [2][4][5][6][7] |
| Benzene | Freely Soluble | [2][4] |
| Ethanol | Freely Soluble | [2][4] |
| N,N-Dimethylformamide | Freely Soluble | [2][4] |
| Dioxane | Freely Soluble | [2][4] |
| DMSO | Freely Soluble | [2][4] |
| Methanol | Soluble | [2][4][7] |
| Toluene | Soluble | [2][4][7] |
| Chloroform | Soluble | [2][4] |
| Hexane | Soluble | [2][4] |
Experimental Protocol for Solubility Determination
This protocol outlines a standard method for determining the solubility of Dimethyl 2,2'-azobis(2-methylpropionate) in an organic solvent at a specific temperature.
4.1. Materials
-
Dimethyl 2,2'-azobis(2-methylpropionate) (analytical grade)
-
Selected organic solvent (analytical grade)
-
Screw-capped vials
-
Constant temperature bath or shaker incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, fritted funnel)
-
Vacuum oven
-
Spatula
-
Pipettes
4.2. Procedure
-
Sample Preparation: Accurately weigh an excess amount of Dimethyl 2,2'-azobis(2-methylpropionate) and transfer it to a screw-capped vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately weigh or pipette a known volume of the desired organic solvent into the vial containing the solid.
-
Equilibration: Tightly seal the vial and place it in a constant temperature bath or a shaker incubator set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. The time required for equilibrium may vary depending on the solvent and should be determined experimentally.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial. It is critical that the temperature remains constant during this step.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation. Immediately filter the solution using a syringe filter or a fritted funnel to remove any undissolved solid particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent under reduced pressure using a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solid. The mass of the dissolved Dimethyl 2,2'-azobis(2-methylpropionate) is the difference between this final weight and the initial weight of the empty container.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction) based on the mass of the dissolved solid and the initial volume or mass of the solvent used.
4.3. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dimethyl 2,2'-azobis(2-methylpropionate) is a self-reactive substance and can decompose upon heating.[8] Avoid exposure to high temperatures, sparks, and open flames.[8]
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[4][8][9]
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.
Application Notes for Drug Development
While Dimethyl 2,2'-azobis(2-methylpropionate) is primarily an industrial polymerization initiator, the principles of solubility determination are fundamental in drug development. The protocols described can be adapted for assessing the solubility of active pharmaceutical ingredients (APIs) and excipients in various physiological and non-physiological media. Accurate solubility data is critical for:
-
Pre-formulation studies: Understanding the solubility of a drug candidate is a prerequisite for developing suitable dosage forms.
-
Bioavailability assessment: Solubility significantly influences the dissolution rate and subsequent absorption of a drug in the gastrointestinal tract.
-
Process development: In the synthesis and purification of APIs, solubility data guides the selection of appropriate solvents for crystallization and other purification techniques.
By applying the rigorous methods outlined in this document, researchers in drug development can obtain reliable solubility data to inform critical decisions throughout the development pipeline.
References
- 1. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | Benchchem [benchchem.com]
- 2. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Dimethyl 2,2'-azobis(2-methylpropionate) | CAS#:2589-57-3 | Chemsrc [chemsrc.com]
- 6. chembk.com [chembk.com]
- 7. dingyuechem.com [dingyuechem.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. capotchem.com [capotchem.com]
Application Notes and Protocols for V-601 in Specialty Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction to V-601
V-601, chemically known as Dimethyl 2,2'-azobis(2-methylpropionate), is a nitrile-free, oil-soluble azo polymerization initiator.[1][2] It serves as a safer and effective alternative to traditional initiators like AIBN (2,2'-azobisisobutyronitrile), offering several advantages in the formulation of specialty coatings and adhesives.[1][2] The decomposition of V-601 results in significantly less toxic byproducts, and its non-nitrile nature leads to the formation of highly transparent polymers.[1][2] These characteristics make it particularly suitable for applications in semiconductors, LCDs, and high-solid coatings.[1][2]
The key benefit of V-601 lies in its ability to initiate free-radical polymerization upon thermal decomposition, with a 10-hour half-life decomposition temperature of 66°C in toluene.[1] This allows for controlled polymerization at moderate temperatures. Furthermore, the decomposition products of V-601 are more volatile than those of AIBN, facilitating their removal during the manufacturing process.[1]
Key Properties and Advantages of V-601
| Property | Value/Description | Source(s) |
| Chemical Name | Dimethyl 2,2'-azobis(2-methylpropionate) | [1] |
| CAS Number | 2589-57-3 | [1] |
| Molecular Formula | C10H18N2O4 | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Appearance | Slightly yellow or light yellow crystals or oily liquid | [1] |
| 10-hour Half-life | 66°C (in toluene) | [1] |
| Solubility | Freely soluble in benzene, ethanol, N,N-dimethylformamide, dioxane, DMSO; Soluble in methanol, toluene, chloroform, hexane; Insoluble in water. | [1][2] |
| Key Advantages | - Nitrile-free, resulting in highly transparent polymers.- Safer alternative to AIBN with less toxic byproducts.- Volatile decomposition products are easily removed.- Excellent solubility in organic solvents, suitable for high-solid coatings. | [1][2] |
Applications in Specialty Coatings
V-601 is a versatile initiator for a range of specialty coatings, particularly those requiring high transparency and low residual toxicity. Its solubility in various organic solvents makes it ideal for formulating high-solids coatings, which are desirable for reducing volatile organic compound (VOC) emissions.
Example Application: High-Solids Acrylic Coating
High-solids acrylic coatings are used in automotive, industrial, and protective applications where a durable, high-gloss finish is required. V-601 can be used to initiate the polymerization of acrylic monomers to form the coating binder.
| Component | Function | Weight % |
| Acrylic Monomer Blend (e.g., MMA, BA, HEA) | Binder | 60-70 |
| Crosslinking Agent (e.g., HDI Trimer) | Durability | 15-25 |
| Solvent (e.g., Toluene, Xylene) | Viscosity Control | 10-15 |
| V-601 Initiator | Initiator | 0.5-2.0 |
| Leveling Agent | Surface Finish | 0.1-0.5 |
| UV Stabilizer / HALS | Weather Resistance | 0.5-1.5 |
-
Reactor Setup: Equip a glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.
-
Solvent Charge: Charge the reactor with the solvent (e.g., toluene).
-
Monomer Feed Preparation: In a separate vessel, prepare a mixture of the acrylic monomers, crosslinking agent, and V-601 initiator.
-
Initiation: Heat the solvent in the reactor to the desired reaction temperature (typically 70-80°C) under a nitrogen blanket.
-
Monomer Addition: Gradually feed the monomer mixture into the reactor over a period of 2-3 hours while maintaining the reaction temperature.
-
Holding Period: After the addition is complete, hold the reaction mixture at the same temperature for an additional 2-3 hours to ensure high monomer conversion.
-
Cooling: Cool the resulting acrylic resin to room temperature.
-
Characterization: Analyze the resin for properties such as solid content, viscosity, molecular weight, and appearance.
Applications in Adhesives
V-601 is also well-suited for the synthesis of polymers used in adhesive formulations, such as pressure-sensitive adhesives (PSAs) and structural adhesives. Its ability to produce polymers with high clarity is advantageous for applications where aesthetics are important.
Example Application: Acrylic Pressure-Sensitive Adhesive (PSA)
Acrylic PSAs are widely used in tapes, labels, and protective films due to their excellent adhesion, cohesion, and durability. V-601 can be used in the solution polymerization of acrylic monomers to create the PSA polymer.
| Component | Function | Weight % |
| Acrylic Monomer Blend (e.g., 2-EHA, BA, AA) | Adhesive Polymer | 50-60 |
| Solvent (e.g., Ethyl Acetate, Toluene) | Polymerization Medium | 40-50 |
| V-601 Initiator | Initiator | 0.1-0.5 |
| Chain Transfer Agent (optional) | Molecular Weight Control | As needed |
-
Reactor Setup: Use a similar reactor setup as described for the coating resin synthesis.
-
Solvent and Initial Monomer Charge: Charge the reactor with the solvent and a small portion of the monomer mixture.
-
Initiator Addition: Add the V-601 initiator to the reactor.
-
Reaction Initiation: Heat the mixture to the reaction temperature (e.g., 75°C) under a nitrogen atmosphere to initiate polymerization.
-
Monomer Feed: Gradually feed the remaining monomer mixture into the reactor over 2-4 hours.
-
Completion of Reaction: Maintain the reaction temperature for another 3-5 hours after the monomer feed is complete to achieve high conversion.
-
Cooling and Dilution: Cool the polymer solution and, if necessary, dilute with additional solvent to achieve the desired viscosity for coating.
-
Performance Testing: The resulting PSA can be coated onto a backing film and tested for peel adhesion, tack, and shear strength.
Performance Data (Illustrative)
The following data is illustrative and representative of typical performance characteristics that could be expected when using V-601 in an acrylic adhesive formulation. Actual results will vary depending on the specific formulation and processing conditions.
| V-601 Concentration (wt%) | Peel Adhesion (N/25mm) | Loop Tack (N) | Shear Strength (hours) |
| 0.1 | 10.5 | 8.2 | 12 |
| 0.2 | 11.2 | 8.9 | 24 |
| 0.3 | 11.8 | 9.5 | 48 |
| 0.4 | 12.3 | 10.1 | >72 |
| 0.5 | 12.5 | 10.5 | >72 |
Diagrams
References
- 1. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 2. 2589-57-3・V-601, Azo Initiator・LB-V601-20GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Application Notes and Protocols for Miniemulsion Polymerization using Dimethyl 2,2'-azobis(2-methylpropionate) (V-601)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of Dimethyl 2,2'-azobis(2-methylpropionate), commercially known as V-601, as a thermal initiator in miniemulsion polymerization. This document outlines the key properties of V-601, detailed experimental protocols for the synthesis of polymer nanoparticles, and expected outcomes based on published research.
Introduction to Dimethyl 2,2'-azobis(2-methylpropionate) (V-601)
Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) is a nitrile-free, oil-soluble azo initiator used in free-radical polymerization.[1] Its key advantage lies in its decomposition into radicals at a moderate temperature, with a 10-hour half-life decomposition temperature of 66°C in toluene.[1] This characteristic makes it a safer alternative to traditional azo initiators like azobisisobutyronitrile (AIBN), as its decomposition byproducts are considered less toxic.[1] V-601 is soluble in a variety of organic solvents, making it highly suitable for dispersion in the monomer phase of miniemulsion systems.[1]
Key Properties of V-601:
| Property | Value |
| Molecular Formula | C10H18N2O4 |
| Molecular Weight | 230.26 g/mol |
| Appearance | White to slightly yellow crystalline powder |
| 10-hour Half-life Temperature | 66°C (in toluene)[1] |
| Solubility | Soluble in most organic solvents, insoluble in water |
The Principle of Miniemulsion Polymerization
Miniemulsion polymerization is a versatile heterophase polymerization technique used to produce polymer nanoparticles with a narrow size distribution. The process begins with the formation of a stable oil-in-water miniemulsion, which consists of monomer droplets (50-500 nm in diameter) dispersed in a continuous aqueous phase. This stability is achieved through the use of a surfactant and a co-stabilizer (hydrophobe). The key feature of miniemulsion polymerization is that particle nucleation primarily occurs within the monomer droplets, which act as individual nanoreactors.[2] This "one droplet, one particle" mechanism allows for excellent control over the final particle size and composition.
The workflow for a typical miniemulsion polymerization experiment is depicted below.
Experimental Protocols
The following protocols are provided as a starting point for the miniemulsion polymerization of common monomers using V-601 as the initiator. Researchers should note that optimal conditions may vary depending on the specific monomer, desired particle size, and available equipment.
Protocol for Miniemulsion Polymerization of Styrene
This protocol outlines the synthesis of polystyrene nanoparticles.
Materials:
-
Styrene (inhibitor removed)
-
Dimethyl 2,2'-azobis(2-methylpropionate) (V-601)
-
Hexadecane (co-stabilizer)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Deionized water
Equipment:
-
Round-bottom flask with a condenser and nitrogen inlet
-
Magnetic stirrer/hotplate
-
Ultrasonic homogenizer (probe or bath)
-
Schlenk line or nitrogen source
Procedure:
-
Preparation of the Oil Phase: In a beaker, dissolve a specified amount of V-601 and hexadecane in styrene monomer.
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve SDS in deionized water.
-
Formation of the Pre-emulsion: Add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer for 30 minutes to form a coarse emulsion.
-
Formation of the Miniemulsion: Subject the pre-emulsion to high-shear homogenization using an ultrasonic probe for a specified time in an ice bath to prevent premature polymerization.
-
Polymerization: Transfer the resulting miniemulsion to a round-bottom flask equipped with a condenser and nitrogen inlet. Purge the system with nitrogen for 15-20 minutes to remove oxygen. Heat the flask to the desired reaction temperature (e.g., 70°C) under a nitrogen atmosphere with continuous stirring.
-
Reaction Monitoring: Withdraw samples at regular intervals to monitor monomer conversion using gravimetry and particle size evolution using Dynamic Light Scattering (DLS).
-
Termination and Purification: After the desired reaction time, cool the reactor to room temperature. The resulting polymer latex can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and other impurities.
Example Formulation and Expected Results:
The following table summarizes a typical formulation for the miniemulsion polymerization of styrene and the expected outcomes.
| Parameter | Value |
| Monomer | Styrene |
| Initiator (V-601) | 1.0 wt% (with respect to monomer) |
| Co-stabilizer (Hexadecane) | 4.0 wt% (with respect to monomer) |
| Surfactant (SDS) | 1.0 wt% (with respect to monomer) |
| Water | 80 wt% (of total formulation) |
| Sonication Time | 5 minutes |
| Reaction Temperature | 70°C |
| Reaction Time | 4 hours |
| Expected Final Particle Size (Z-average) | 100 - 150 nm |
| Expected Polydispersity Index (PDI) | < 0.2 |
| Expected Monomer Conversion | > 90% |
Protocol for Miniemulsion Polymerization of Methyl Methacrylate (MMA)
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) nanoparticles.
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Dimethyl 2,2'-azobis(2-methylpropionate) (V-601)
-
Cetyl alcohol (co-stabilizer)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Deionized water
Procedure:
The procedure is analogous to the one described for styrene, with the substitution of the respective components.
Example Formulation and Expected Results:
| Parameter | Value |
| Monomer | Methyl Methacrylate |
| Initiator (V-601) | 0.8 wt% (with respect to monomer) |
| Co-stabilizer (Cetyl Alcohol) | 3.0 wt% (with respect to monomer) |
| Surfactant (SDS) | 1.2 wt% (with respect to monomer) |
| Water | 85 wt% (of total formulation) |
| Sonication Time | 8 minutes |
| Reaction Temperature | 72°C |
| Reaction Time | 3 hours |
| Expected Final Particle Size (Z-average) | 80 - 120 nm |
| Expected Polydispersity Index (PDI) | < 0.15 |
| Expected Monomer Conversion | > 95% |
Key Parameters Influencing Nanoparticle Properties
The final properties of the polymer nanoparticles can be tailored by adjusting various experimental parameters. The logical relationship between these parameters and the outcomes is illustrated in the diagram below.
Summary of Parameter Effects:
| Parameter | Effect on Particle Size | Effect on Molecular Weight | Effect on Conversion |
| Increasing Initiator (V-601) Conc. | Decrease | Decrease | Increase |
| Increasing Surfactant Conc. | Decrease | No significant direct effect | May slightly increase |
| Increasing Co-stabilizer Conc. | Decrease | No significant direct effect | No significant direct effect |
| Increasing Sonication Time/Power | Decrease | No significant direct effect | No significant direct effect |
Characterization of Polymer Nanoparticles
Thorough characterization of the synthesized polymer nanoparticles is crucial for ensuring quality and reproducibility.
Recommended Techniques:
-
Dynamic Light Scattering (DLS): To determine the average particle size (hydrodynamic diameter) and polydispersity index (PDI).
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the morphology and size distribution of the nanoparticles.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Mw/Mn).
-
Gravimetric Analysis: To determine the monomer conversion over time.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the polymer.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Coagulum formation | - Insufficient surfactant concentration- Ineffective homogenization- Presence of impurities | - Increase surfactant concentration- Increase sonication time/power- Ensure all glassware is clean and use high-purity reagents |
| Broad particle size distribution | - Inefficient homogenization- Ostwald ripening | - Optimize sonication parameters- Ensure adequate co-stabilizer concentration |
| Low monomer conversion | - Insufficient initiator concentration- Low reaction temperature- Presence of oxygen | - Increase V-601 concentration- Increase reaction temperature (not exceeding the decomposition limit of components)- Ensure thorough deoxygenation of the system |
| Secondary nucleation (formation of small particles) | - Surfactant concentration above the critical micelle concentration (CMC) | - Reduce surfactant concentration |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Monomers such as styrene and methyl methacrylate are flammable and volatile. Avoid inhalation and contact with skin.
-
V-601 is a solid that can form dust. Handle with care to avoid inhalation.
-
Ultrasonication can generate significant noise; hearing protection may be required.
By following these guidelines and protocols, researchers can effectively incorporate Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) into their miniemulsion polymerization processes to synthesize a wide range of polymer nanoparticles for various applications, including drug delivery, diagnostics, and materials science.
References
Application Notes and Protocols for V-601 in Semiconductor and LCD Manufacturing
Product Name: V-601 (Dimethyl 2,2'-azobis(2-methylpropionate))
Introduction to V-601
V-601 is a versatile, oil-soluble azo polymerization initiator. It serves as a highly efficient source of free radicals for initiating polymerization of a wide range of monomers. A key feature of V-601 is its nitrile-free composition, which offers significant advantages in the synthesis of high-purity, optically transparent polymers. These characteristics make it an ideal choice for applications in the semiconductor and liquid crystal display (LCD) industries, where polymer clarity and low contamination are critical.[1]
Compared to other common initiators like azobisisobutyronitrile (AIBN), V-601 offers several benefits:
-
Nitrile-Free Polymers: The absence of nitrile groups in the initiator molecule results in polymers with enhanced transparency and no risk of cyanide byproduct formation.[1]
-
Reduced Toxicity: The decomposition byproducts of V-601 are significantly less toxic than those of AIBN.[1]
-
High Volatility of Byproducts: The decomposition products of V-601 are more volatile, allowing for easier removal during the polymer manufacturing process.[1]
-
Excellent Solubility: V-601 is freely soluble in a variety of organic solvents, making it suitable for a wide range of polymerization processes.[1]
A high-purity (HP) grade of V-601 is also available, specifically designed for applications in semiconductor and LCD manufacturing where stringent control of metal impurities is required.
Physicochemical Properties of V-601
| Property | Value |
| Chemical Name | Dimethyl 2,2'-azobis(2-methylpropionate) |
| CAS Number | 2589-57-3 |
| Molecular Formula | C₁₀H₁₈N₂O₄ |
| Molecular Weight | 230.26 g/mol |
| Appearance | Slightly yellow or light yellow crystals or oily liquid |
| Melting Point | 22-28 °C |
| 10-hour Half-life Decomposition Temp. | 66 °C (in toluene) |
| Activation Energy | 131.2 kJ/mol |
| Solubility | Insoluble in water; freely soluble in benzene, ethanol, N,N-dimethylformamide, dioxane, DMSO; soluble in methanol, toluene, chloroform, hexane.[1] |
Application in Semiconductor Manufacturing: Photoresist Polymers
In semiconductor manufacturing, photoresists are critical materials used to transfer circuit patterns onto wafers. The performance of a photoresist is highly dependent on the properties of its constituent polymer, such as molecular weight, polydispersity, and optical clarity. V-601 is an excellent initiator for the synthesis of acrylate-based polymers used in chemically amplified photoresists.[2]
Key Advantages of V-601 in Photoresist Synthesis
-
High Transparency: The nitrile-free nature of V-601 ensures the resulting polymers have high transparency at deep ultraviolet (DUV) wavelengths, which is essential for high-resolution lithography.
-
Controlled Polymer Architecture: V-601 can be used in controlled radical polymerization techniques to synthesize polymers with well-defined molecular weights and low polydispersity, leading to improved lithographic performance.
-
Purity: The availability of high-purity V-601 minimizes metallic contamination that can be detrimental to semiconductor devices.
Quantitative Data for V-601 Initiated Photoresist Polymer Synthesis
| Parameter | Typical Value Range | Reference |
| Monomers | Acrylate and methacrylate derivatives | [2] |
| Initiator Concentration | 1-20% of total monomer mass | [3] |
| Reaction Temperature | 60-80 °C | [2] |
| Reaction Solvent | 2-Butanone (MEK), Tetrahydrofuran (THF) | [2] |
| Resulting Polymer Molecular Weight (Mw) | 2,000 - 30,000 g/mol | [2] |
| Resulting Polymer Polydispersity Index (PDI) | 1.1 - 1.8 | [2][3] |
Experimental Protocol: Synthesis of an Acrylate-Based Photoresist Polymer
This protocol is a general guideline based on free-radical polymerization techniques for photoresist synthesis.[2]
Materials:
-
Acrylate/methacrylate monomers (e.g., a mixture of a protected methacrylate for acid-catalyzed deprotection, a methacrylate with a lactone structure for adhesion and etch resistance, and a hydroxylated methacrylate for solubility in developer).
-
V-601 (Dimethyl 2,2'-azobis(2-methylpropionate))
-
Reaction solvent (e.g., 2-Butanone (MEK), electronic grade)
-
Precipitation solvent (e.g., Hexane)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Monomer and Initiator Preparation: In a glovebox or under an inert atmosphere, accurately weigh the desired amounts of the acrylate/methacrylate monomers and V-601.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add the reaction solvent (e.g., MEK). The solvent should be degassed prior to use by methods such as freeze-pump-thaw cycles.
-
Dissolution: Add the pre-weighed monomers and V-601 to the reaction solvent and stir until fully dissolved.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 65-75 °C) under a continuous flow of inert gas. The reaction time will vary depending on the specific monomers and desired conversion but is often in the range of 6-24 hours.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as Gas Chromatography (GC) to measure monomer conversion or by periodically taking samples for molecular weight analysis using Gel Permeation Chromatography (GPC).
-
Precipitation and Purification: After the desired reaction time, cool the reaction mixture to room temperature. Slowly add the polymer solution dropwise into a vigorously stirred excess of a non-solvent (e.g., hexane) to precipitate the polymer.
-
Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomers and initiator byproducts. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the final polymer for its molecular weight (Mw), polydispersity index (PDI) using GPC, chemical composition using NMR, and thermal properties (glass transition temperature, Tg) using DSC.
Application in LCD Manufacturing: Optical Films and Liquid Crystal Polymers
In LCD manufacturing, polymers are essential for various components, including alignment layers, compensation films, and as matrices for liquid crystals in polymer-dispersed liquid crystal (PDLC) displays. The optical properties of these polymers, such as high transparency and controlled refractive index, are paramount. V-601 is an effective initiator for the polymerization of liquid crystal monomers (reactive mesogens) and other monomers used in these optical applications.
Key Advantages of V-601 in LCD Polymer Synthesis
-
High Optical Clarity: The resulting nitrile-free polymers exhibit excellent transparency in the visible spectrum, minimizing light loss and improving display brightness and clarity.
-
Process Compatibility: V-601's solubility in common organic solvents and its decomposition temperature are well-suited for the processing conditions used in the manufacturing of optical films and liquid crystal polymer networks.
-
Stability: The use of a reliable thermal initiator like V-601 ensures consistent polymerization and reproducible properties of the resulting optical materials.
Quantitative Data for V-601 Initiated Optical Polymer Synthesis
| Parameter | Typical Value Range | Reference |
| Monomers | Liquid crystal (meth)acrylates, other acrylate monomers | [4] |
| Initiator Concentration | Typically 0.1 - 5 mol% relative to monomers | [4] |
| Reaction Temperature | 60 - 90 °C | |
| Reaction Solvent | Toluene, Anisole | [4] |
| Resulting Polymer Molecular Weight (Mn) | 4,000 - 20,000 g/mol | [4] |
| Resulting Polymer Polydispersity Index (PDI) | 1.1 - 2.0 | [4] |
Experimental Protocol: Synthesis of a Liquid Crystal Polymer Network
This protocol describes a general procedure for the free-radical polymerization of liquid crystal monomers to form a cross-linked network, which can be used in optical films.
Materials:
-
Liquid crystal (LC) diacrylate monomer
-
V-601
-
Solvent (e.g., Toluene)
-
Substrate (e.g., glass slides with alignment layer)
-
Nitrogen or Argon gas
Procedure:
-
Formulation: Prepare a solution of the LC diacrylate monomer and V-601 in a suitable solvent like toluene. The concentration of the solution will depend on the desired film thickness.
-
Coating: Coat the solution onto a substrate. If a specific alignment of the liquid crystal is required, the substrate should be pre-treated with an alignment layer (e.g., rubbed polyimide). The coating can be done by spin-coating or other appropriate methods.
-
Solvent Evaporation: The coated substrate is heated gently to evaporate the solvent, leaving a thin film of the monomer and initiator mixture.
-
Alignment (if required): The sample is brought to the liquid crystalline phase of the monomer by heating it to a specific temperature. The alignment layer on the substrate will orient the LC monomer molecules.
-
Polymerization (Curing): The sample is then heated to the polymerization temperature (e.g., 70 °C) in an inert atmosphere to initiate the polymerization. The reaction is allowed to proceed for a set time to ensure a high degree of cross-linking.
-
Cooling: After polymerization, the sample is cooled to room temperature. The resulting cross-linked polymer network will have its liquid crystalline order permanently fixed.
-
Characterization: The resulting film can be characterized for its optical properties (e.g., birefringence, transparency) using techniques like polarizing optical microscopy and UV-Vis spectroscopy.
References
- 1. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 2. US7399806B2 - Synthesis of photoresist polymers - Google Patents [patents.google.com]
- 3. CN119708332A - Polymer for ArF photoresist, preparation method of polymer and photoresist composition - Google Patents [patents.google.com]
- 4. chemrestech.com [chemrestech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimethyl 2,2'-azobis(2-methylpropionate) in Polymerization
Welcome to the technical support center for Dimethyl 2,2'-azobis(2-methylpropionate), a widely used oil-soluble azo initiator. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing its concentration for various polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl 2,2'-azobis(2-methylpropionate) and why is it used?
Dimethyl 2,2'-azobis(2-methylpropionate) is a chemical compound primarily used as a free-radical initiator in polymerization processes.[1][2] It is an oil-soluble azo initiator that thermally decomposes to generate free radicals, which in turn initiate the polymerization of various monomers like acrylics and vinyls.[1][2] It is often considered a safer alternative to nitrile-containing initiators like AIBN, as its decomposition byproducts are less toxic.[3] Its 10-hour half-life decomposition temperature is approximately 66°C in toluene.[1]
Q2: How do I choose the right initiator for my polymerization?
The selection of an initiator typically depends on three main factors[4]:
-
Initiation Temperature: The initiator must decompose at a temperature suitable for the specific monomer and solvent system. Dimethyl 2,2'-azobis(2-methylpropionate) is effective at moderate temperatures (e.g., ~65-70°C).[1][5]
-
Solubility: The initiator must be soluble in the reaction medium. This initiator is soluble in many common organic solvents but not in water.[1][2] For emulsion polymerizations in water, a water-soluble initiator would be necessary.[4]
-
Cost: While highly effective, cost can be a factor in large-scale industrial applications.[4]
Q3: Can I use Dimethyl 2,2'-azobis(2-methylpropionate) as a cross-linking agent?
No, this compound is an initiator, not a cross-linker.[6] Its function is to generate free radicals to start polymerization chains.[6] To create a cross-linked polymer network, you must include a monomer with at least two polymerizable functional groups (e.g., divinylbenzene) in your reaction mixture.[6]
Troubleshooting Guide
Problem 1: My polymerization reaction is very slow or not starting at all.
-
Possible Cause: Presence of Oxygen. Dissolved oxygen is a potent inhibitor of free-radical polymerization.[7]
-
Solution: Ensure your monomer and solvent are thoroughly degassed before starting the reaction. Common methods include purging with an inert gas like nitrogen or argon for 20-30 minutes or performing several freeze-pump-thaw cycles.[7][8] The reaction vessel should be properly sealed under an inert atmosphere.[7]
-
-
Possible Cause: Incorrect Temperature. The initiator has an optimal temperature range for decomposition.
-
Solution: The typical decomposition temperature for this initiator is between 65-70°C.[5] Operating at significantly lower temperatures will result in a very slow rate of radical generation. In some controlled polymerization systems, higher temperatures (e.g., 110-120°C) may be required for efficient initiation.[9][10]
-
-
Possible Cause: Impurities. Impurities in the monomer or initiator can inhibit polymerization.
-
Solution: Use freshly purified/recrystallized monomer and initiator.[7] Ensure the monomer is free of inhibitors, which are often added for storage.
-
Problem 2: The final polymer has a very low molecular weight.
-
Possible Cause: High Initiator Concentration. There is an inverse relationship between the initiator concentration and the average molecular weight of the resulting polymer.[11] A higher initiator concentration leads to a higher concentration of radicals, which increases the probability of chain termination events, resulting in shorter polymer chains.[11]
-
Solution: Decrease the initial concentration of the initiator. This will generate fewer polymer chains, allowing each chain to grow longer before termination occurs.
-
-
Possible Cause: Chain Transfer Reactions. The activity of a growing polymer chain can be transferred to a solvent molecule, terminating the chain and starting a new, shorter one.[11]
-
Solution: Choose a solvent with a low chain transfer constant. For example, solvents like butanone have a higher tendency for radical chain transfer, which can lead to lower molecular weight polymers.[12]
-
Problem 3: The polymer has a high polydispersity index (PDI).
-
Possible Cause: Insufficient Control in Living Polymerization. In controlled radical polymerizations like ATRP, the ratio of initiator to the deactivating species is critical.
-
Solution: In reverse ATRP, an increase in the ratio of initiator to the deactivator (e.g., Cu(II) complex) can lead to an increase in polydispersity.[9] This is because there may be insufficient deactivator to control the growing radical chains, leading to more termination reactions.[9] Adjust the ratios according to established protocols for your specific system.
-
-
Possible Cause: High Monomer Conversion (Gel Effect). At high conversions, the viscosity of the reaction medium increases significantly. This slows down termination reactions (the Trommsdorff-Norrish effect), leading to a rapid increase in polymerization rate and broadening of the molecular weight distribution.[13]
-
Solution: Stop the polymerization at a lower monomer conversion to obtain a more well-defined polymer with a lower PDI.
-
Data Presentation
Table 1: Conceptual Influence of Initiator Concentration on Polymerization Outcomes
| Initiator Concentration | Radical Concentration | Polymerization Rate | Termination Frequency | Average Molecular Weight |
| Low | Low | Slower | Lower | High[11] |
| High | High | Faster | Higher | Low[11] |
Table 2: Effect of Initiator Concentration in Reverse ATRP of Styrene¹
| [AIBN]₀/[CuBr₂/2dNbipy]₀ Ratio | Polymerization Rate | Apparent Initiator Efficiency | Polydispersity (Mₙ/Mₙ) |
| 0.21 : 1 | Slower | >95% | Low |
| 0.42 : 1 | Faster | >95% | Low |
| 0.83 : 1 | Fastest | Decreased | Increased |
¹Data derived from studies on the homogeneous reverse ATRP of styrene at 110°C. Increasing the initiator-to-catalyst ratio increases the polymerization rate but can decrease control, leading to higher polydispersity.[9]
Experimental Protocols
General Protocol for Free-Radical Polymerization
This protocol provides a general methodology for a solution polymerization experiment. Molar ratios and specific conditions should be optimized for the target polymer and application.
-
Reagent Preparation:
-
Purify the monomer (e.g., styrene, methyl methacrylate) by passing it through a column of basic alumina to remove the inhibitor.
-
Recrystallize the Dimethyl 2,2'-azobis(2-methylpropionate) initiator from a suitable solvent like ethanol if necessary.[8]
-
-
Reaction Setup:
-
Degassing:
-
Polymerization:
-
Termination and Isolation:
-
To stop the reaction, remove the vessel from the heat source and cool it in an ice-water bath.[8]
-
Expose the solution to air, which will quench the radical polymerization.
-
Dissolve the viscous product in a suitable solvent (e.g., THF).[8]
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., methanol).[8]
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Visualizations
Reaction Mechanism and Experimental Workflow
References
- 1. Buy Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 4. polymers - Are there any general chemical rules for choosing initiators for a polymerization reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | Benchchem [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. egrove.olemiss.edu [egrove.olemiss.edu]
- 15. researchgate.net [researchgate.net]
calculating 10-hour half-life decomposition temperature of V-601
Welcome to the technical support center for V-601, a nitrile-free, oil-soluble azo polymerization initiator. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common experimental challenges.
Quick Facts: V-601 Properties
For easy reference, the key quantitative data for V-601 are summarized below.
| Property | Value | Unit | Notes |
| 10-Hour Half-Life Decomposition Temperature | 66 | °C | In toluene [1] |
| Chemical Name | Dimethyl 2,2'-azobis(2-methylpropionate) | - | - |
| CAS Number | 2589-57-3 | - | - |
| Molecular Weight | 230.26 | g/mol | |
| Appearance | Slightly yellow or light yellow crystals or oily liquid | - | |
| Melting Point | 22 - 28 | °C | |
| Activation Energy | 131.2 | kJ/mol | |
| SADT (Self-Accelerating Decomposition Temperature) | 35 | °C | |
| Solubility | Freely soluble in benzene, ethanol, N,N-dimethylformamide, dioxane, DMSO. Soluble in methanol, toluene, chloroform, hexane. Insoluble in water. | - |
Troubleshooting Guide
This guide addresses common issues encountered during polymerization reactions using V-601.
Q1: My polymerization reaction is slow or incomplete. What are the possible causes and solutions?
-
Low Reaction Temperature: The decomposition rate of V-601 is highly temperature-dependent. A temperature significantly lower than the recommended range for the desired reaction rate will result in a slow initiation process.
-
Solution: Ensure your reaction temperature is appropriate for the desired polymerization rate. The 10-hour half-life decomposition temperature of V-601 is 66°C in toluene.[1] For a faster reaction, a higher temperature may be required.
-
-
Inhibitor Presence: Monomers often contain inhibitors to prevent premature polymerization during storage.
-
Solution: Remove the inhibitor from the monomer before use, for example, by passing it through an inhibitor removal column.
-
-
Low Initiator Concentration: An insufficient amount of initiator will lead to a low concentration of primary radicals, resulting in a slow polymerization rate.
-
Solution: Recalculate and ensure the correct amount of V-601 is used for your specific monomer and solvent system.
-
-
Solvent Effects: While azo initiators are generally less sensitive to solvents than peroxides, the efficiency of polymerization with V-601 can be higher in alcohol solvents.[1]
-
Solution: If applicable to your system, consider using an alcohol-based solvent to potentially increase the polymerization efficiency.
-
Q2: I am observing a broad molecular weight distribution in my polymer. How can I achieve a narrower distribution?
-
Inconsistent Temperature Control: Fluctuations in the reaction temperature can lead to variations in the initiation rate, resulting in polymer chains of different lengths.
-
Solution: Use a well-calibrated and stable heating system (e.g., an oil bath with a temperature controller) to maintain a constant reaction temperature.
-
-
Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can terminate growing chains and initiate new ones, leading to a broader molecular weight distribution.
-
Solution: Choose a solvent with a low chain transfer constant. Also, running the polymerization to a lower conversion can sometimes help minimize chain transfer to the polymer.
-
Q3: The final polymer has a yellow tint. What is the cause and how can I prevent it?
-
Initiator Byproducts: While V-601 is a nitrile-free initiator, which generally results in more transparent polymers compared to AIBN, some minor side products or unreacted initiator might still impart a slight color.[1]
-
Solution: The decomposition products of V-601 are characterized by higher volatility compared to those of AIBN and can often be removed during polymer purification (e.g., through precipitation and washing, or by vacuum drying).[1] Ensure thorough purification of your polymer.
-
Q4: How should I properly store and handle V-601?
-
Storage Temperature: V-601 has a Self-Accelerating Decomposition Temperature (SADT) of 35°C. Storage at temperatures above this can lead to hazardous decomposition.
-
Solution: Store V-601 at or below 10°C in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
-
-
Handling Precautions: V-601 is a chemical that should be handled with appropriate safety measures.
-
Solution: Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling V-601. Avoid inhalation of dust or vapors.
-
Frequently Asked Questions (FAQs)
Q1: What is the 10-hour half-life decomposition temperature of V-601?
The 10-hour half-life decomposition temperature of V-601 is 66°C in toluene.[1] This is the temperature at which 50% of the initiator will have decomposed after 10 hours.
Q2: What are the main advantages of using V-601 over AIBN?
V-601 is a nitrile-free azo polymerization initiator, which is considered a safer alternative to AIBN. Its decomposition byproducts are significantly less toxic.[1] Polymers produced using V-601 are often more transparent.[1]
Q3: In which solvents is V-601 soluble?
V-601 is an oil-soluble initiator. It is freely soluble in solvents like benzene, ethanol, N,N-dimethylformamide, dioxane, and DMSO. It is also soluble in methanol, toluene, chloroform, and hexane. It is insoluble in water.
Q4: What are the decomposition products of V-601?
The thermal decomposition of V-601 generates nitrogen gas and two carbon radicals. A key feature is that its decomposition byproducts are more volatile than those of AIBN, which facilitates their removal from the final polymer.[1]
Experimental Protocols
Detailed Methodology: Solution Polymerization of Methyl Methacrylate (MMA) using V-601
This protocol provides a general procedure for the solution polymerization of methyl methacrylate. The amounts and conditions may need to be optimized for specific applications.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
V-601 initiator
-
Anhydrous toluene (or another suitable solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen/argon inlet
-
Heating mantle or oil bath with a temperature controller
-
Methanol (for precipitation)
-
Beaker and filtration apparatus
Procedure:
-
Monomer Purification: Remove the inhibitor from MMA by passing it through an inhibitor removal column immediately before use.
-
Reaction Setup: Assemble a clean, dry reaction flask with a condenser, magnetic stirrer, and a nitrogen or argon inlet.
-
Reagent Preparation:
-
In the reaction flask, add the desired amount of purified MMA.
-
Add the appropriate volume of anhydrous toluene to achieve the desired monomer concentration.
-
Weigh the required amount of V-601 initiator. The concentration will depend on the target molecular weight and polymerization rate. A typical starting point is in the range of 0.1 to 1 mol% with respect to the monomer.
-
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization. Maintain a positive pressure of the inert gas throughout the reaction.
-
Polymerization:
-
While stirring, heat the reaction mixture to the desired temperature (e.g., 70-80°C).
-
Once the temperature has stabilized, add the pre-weighed V-601 initiator to the reaction flask.
-
Continue the reaction under an inert atmosphere for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking samples and analyzing the conversion.
-
-
Termination and Precipitation:
-
To stop the polymerization, cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polymer to precipitate.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer, initiator, and solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Visualizations
Caption: Workflow for solution polymerization using V-601 initiator.
References
Technical Support Center: Troubleshooting Low Conversion in AIBME-Initiated Polymerization
Welcome to the technical support center for AIBME (Dimethyl 2,2'-azobis(2-methylpropionate)) initiated polymerization. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low monomer conversion in their polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is AIBME and why is it used as a polymerization initiator?
A1: AIBME (Dimethyl 2,2'-azobis(2-methylpropionate)) is a thermal initiator used in free-radical polymerization. Like the more common AIBN (Azobisisobutyronitrile), it decomposes upon heating to generate free radicals that initiate the polymerization process. AIBME is often chosen as a safer alternative to AIBN because its decomposition byproducts are considered less toxic.
Q2: What is a typical monomer conversion rate I should expect with AIBME?
A2: Monomer conversion rates can vary significantly depending on the specific monomer, reaction conditions (temperature, solvent, concentrations), and the type of polymerization (e.g., conventional free radical, controlled radical polymerization). For some systems, such as the Reverse Atom Transfer Radical Polymerization (RATRP) of dimethyl itaconate, conversions of up to 70% have been reported. However, for other systems, conversion rates may be lower. Establishing a baseline for your specific system through a series of well-controlled experiments is recommended.
Q3: How does the concentration of AIBME affect the polymerization?
A3: The concentration of AIBME directly influences the rate of initiation. A higher initiator concentration generally leads to a faster initial rate of polymerization. However, an excessively high concentration can also lead to a higher rate of termination reactions, which can result in lower molecular weight polymers and potentially lower overall conversion. It is crucial to optimize the initiator concentration for your specific reaction.
Q4: What is the optimal temperature for AIBME-initiated polymerization?
A4: The optimal temperature depends on the desired rate of polymerization and the half-life of AIBME. The 10-hour half-life decomposition temperature for AIBME is approximately 66°C in toluene. Operating at temperatures around this value will provide a steady supply of radicals. Higher temperatures will lead to a faster decomposition of AIBME and a higher initial polymerization rate, but may also result in premature consumption of the initiator and a broader molecular weight distribution.
Q5: Can I use AIBME in the presence of air?
A5: No, it is crucial to carry out AIBME-initiated polymerizations under an inert atmosphere (e.g., nitrogen or argon). Oxygen is a potent inhibitor of radical polymerizations as it can react with the propagating radicals to form stable peroxide species, which do not propagate and thus terminate the polymerization chain, leading to very low or no conversion.
Troubleshooting Guide for Low Monomer Conversion
Low monomer conversion is a common issue in polymerization reactions. This guide provides a systematic approach to identifying and resolving the root cause of this problem in your AIBME-initiated experiments.
Problem: The polymerization reaction shows little to no conversion.
Potential Cause 1: Inactive or Degraded AIBME Initiator
-
Question: How can I be sure my AIBME is active?
-
Answer: AIBME is thermally sensitive and can degrade over time if not stored properly. It should be stored at low temperatures (typically below 10°C) and protected from light. If you suspect your initiator has degraded, it is best to use a fresh batch.
Potential Cause 2: Presence of Inhibitors
-
Question: My monomer contains an inhibitor. Do I need to remove it?
-
Answer: Yes, most commercial monomers are supplied with a small amount of inhibitor (e.g., hydroquinone, MEHQ) to prevent polymerization during storage. This inhibitor must be removed before use, typically by passing the monomer through a column of basic alumina or by distillation. The presence of even small amounts of inhibitor can completely prevent polymerization.
-
Question: I am working in a glovebox, but still see low conversion. Could oxygen still be an issue?
-
Answer: Yes, even in a glovebox, residual oxygen can be present in the solvent or adsorbed on the glassware. It is crucial to thoroughly degas your solvent and monomer(s) before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (nitrogen or argon) for an extended period (e.g., 30-60 minutes).
Potential Cause 3: Incorrect Reaction Temperature
-
Question: What happens if my reaction temperature is too low?
-
Answer: If the temperature is too low, the rate of AIBME decomposition will be very slow, leading to a very low concentration of initiating radicals and consequently, a very slow or negligible rate of polymerization. Ensure your reaction is being conducted at a temperature where AIBME has a reasonable decomposition rate (around its 10-hour half-life temperature of 66°C is a good starting point).
Problem: The polymerization starts but stops at a low conversion.
Potential Cause 1: Premature Depletion of Initiator
-
Question: My reaction starts but then plateaus. What could be the cause?
-
Answer: This can happen if the reaction temperature is too high, causing the AIBME to decompose too quickly and be consumed before high monomer conversion is reached. Once the initiator is depleted, no new polymer chains are initiated, and the reaction stops. Consider lowering the reaction temperature to achieve a more controlled and sustained initiation.
Potential Cause 2: High Viscosity and Gel Effect
-
Question: The reaction mixture becomes very viscous early on. Can this affect conversion?
-
Answer: Yes, as the polymerization progresses, the viscosity of the reaction medium increases. This can lead to the "gel effect" or "Trommsdorff effect," where the diffusion of large polymer radicals to terminate each other is slowed down, leading to an acceleration in the polymerization rate. However, at very high conversions, the mobility of the monomer can also become limited, hindering its diffusion to the propagating chain ends and causing the reaction to plateau at a limiting conversion. Diluting the reaction mixture (i.e., lowering the initial monomer concentration) can sometimes help to mitigate this issue.
Potential Cause 3: Chain Transfer Reactions
-
Question: Could something be terminating my growing polymer chains prematurely?
-
Answer: Yes, chain transfer agents can terminate a growing polymer chain and initiate a new, shorter one. The solvent, monomer, initiator, or impurities can act as chain transfer agents. If you suspect chain transfer is limiting your polymer's molecular weight and conversion, consider using a different solvent with a lower chain transfer constant or further purifying your monomer and other reagents.
Data Presentation
The following table summarizes the effect of key reaction parameters on monomer conversion in AIBME-initiated polymerization, based on literature data. This can be used as a starting point for optimizing your reaction conditions.
| Parameter | Condition | Monomer Conversion (%) | Molecular Weight ( g/mol ) | Polydispersity (Đ) | Reference System |
| Temperature | 60 °C | ~60 (after 48h) | ~12,000 | ~1.2 | RATRP of Dimethyl Itaconate |
| 80 °C | ~50 (after 48h) | ~13,000 | ~1.3 | RATRP of Dimethyl Itaconate | |
| 100 °C | ~45 (after 48h) | ~14,000 | ~1.4 | RATRP of Dimethyl Itaconate | |
| [AIBME]:[CuBr₂] Ratio | 1 : 0.5 | ~70 (after 48h) | ~15,000 | ~1.38 | RATRP of Dimethyl Itaconate at 60°C |
| 1 : 1 | ~65 (after 48h) | ~14,000 | ~1.25 | RATRP of Dimethyl Itaconate at 60°C | |
| 1 : 2 | ~60 (after 48h) | ~12,000 | ~1.15 | RATRP of Dimethyl Itaconate at 60°C |
Experimental Protocols
Protocol 1: General Procedure for AIBME-Initiated Free-Radical Polymerization
This protocol provides a general guideline. Specific amounts and conditions should be optimized for your particular monomer and desired polymer characteristics.
Materials:
-
Monomer (inhibitor removed)
-
AIBME (stored at <10°C)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, anisole)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon gas line with a bubbler
-
Syringes and needles
-
Oil bath with temperature controller
Procedure:
-
Monomer and Solvent Preparation:
-
Remove the inhibitor from the monomer by passing it through a column of activated basic alumina.
-
Degas the solvent and the purified monomer by performing at least three freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.
-
-
Reaction Setup:
-
Dry the Schlenk flask and stir bar in an oven and allow to cool under a stream of inert gas.
-
Add the desired amount of AIBME to the flask.
-
Seal the flask with a rubber septum and purge with inert gas for 10-15 minutes.
-
Using a degassed syringe, add the degassed solvent to the flask to dissolve the AIBME.
-
Using a separate degassed syringe, add the degassed monomer to the reaction flask.
-
-
Polymerization:
-
Place the sealed reaction flask in a preheated oil bath at the desired temperature.
-
Stir the reaction mixture at a constant rate.
-
Monitor the progress of the reaction by taking small aliquots at different time intervals for analysis (e.g., by ¹H NMR to determine monomer conversion or by GPC to determine molecular weight and polydispersity). To take an aliquot, use a degassed syringe and ensure a positive pressure of inert gas is maintained in the flask.
-
-
Termination and Polymer Isolation:
-
To stop the polymerization, rapidly cool the reaction mixture in an ice bath and expose it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol, hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting low conversion in AIBME-initiated polymerization.
Caption: Troubleshooting workflow for low monomer conversion.
Caption: General experimental workflow for AIBME polymerization.
Technical Support Center: Dimethyl 2,2'-azobis(2-methylpropionate) Decomposition
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal decomposition of Dimethyl 2,2'-azobis(2-methylpropionate), a widely used radical initiator. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data on its decomposition rate, and detailed experimental protocols.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during experiments involving the decomposition of Dimethyl 2,2'-azobis(2-methylpropionate).
Q1: My polymerization reaction is not initiating or is proceeding slower than expected. What could be the cause?
A1: Several factors could contribute to this issue:
-
Incorrect Temperature: The decomposition rate of Dimethyl 2,2'-azobis(2-methylpropionate) is highly temperature-dependent. Ensure your reaction is at the appropriate temperature to achieve the desired rate of radical generation. The 10-hour half-life temperature in toluene is 66°C.
-
Improper Storage: The initiator has a Self-Accelerating Decomposition Temperature (SADT) of 35°C.[1] Storage at temperatures above this can lead to premature decomposition, reducing its effectiveness in your experiment. Always store in a cool, dark place as recommended by the manufacturer.
-
Solvent Effects: While the decomposition rate of Dimethyl 2,2'-azobis(2-methylpropionate) is generally considered to be largely unaffected by the choice of solvent, highly viscous or interacting solvents could slightly alter the rate of radical initiation.
-
Inhibitors: The presence of inhibitors in your monomer or solvent can quench the generated radicals, preventing polymerization. Ensure your reagents are purified and free from inhibitors.
Q2: How can I confirm the purity and activity of my Dimethyl 2,2'-azobis(2-methylpropionate)?
A2: You can assess the purity and activity through several methods:
-
Spectroscopic Analysis: Techniques like ¹H NMR can be used to check the structural integrity of the molecule and identify any potential decomposition products.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the decomposition profile and compare it to a reference standard.
-
Activity Test: A simple method is to conduct a small-scale polymerization with a well-characterized monomer like styrene or methyl methacrylate and monitor the conversion over time.
Q3: Are there any safety concerns I should be aware of when using this initiator?
A3: Yes, Dimethyl 2,2'-azobis(2-methylpropionate) is a thermally sensitive compound.
-
Thermal Stability: It has a SADT of 35°C, meaning it can undergo self-accelerating decomposition if stored improperly, potentially leading to a runaway reaction.[1]
-
Decomposition Products: While the decomposition byproducts, methyl isobutyrate and nitrogen gas, are considered less toxic than the cyanide-containing byproducts of AIBN, it is still crucial to handle the compound in a well-ventilated area.[1]
-
Handling: Avoid friction, impact, and exposure to high temperatures or direct sunlight.
Q4: Can I use Dimethyl 2,2'-azobis(2-methylpropionate) in aqueous solutions?
A4: No, this initiator is insoluble in water and is designed for use in organic solvents.[1] For aqueous systems, a water-soluble azo initiator should be used.
Quantitative Data: Decomposition Rate
The thermal decomposition of Dimethyl 2,2'-azobis(2-methylpropionate) follows first-order kinetics. The rate of decomposition is primarily influenced by temperature. While the solvent effect is generally minimal, the following data for its decomposition in toluene is a reliable reference for most non-interacting organic solvents.
Table 1: Decomposition Kinetic Data for Dimethyl 2,2'-azobis(2-methylpropionate) in Toluene
| Parameter | Value | Reference |
| 10-hour Half-life Temperature | 66 °C | [2] |
| Activation Energy (Ea) | 131.2 kJ/mol | [1] |
The first-order decomposition rate constant (k_d) can be calculated at a given temperature (T, in Kelvin) using the Arrhenius equation:
k_d = A * exp(-Ea / (R * T))
Where:
-
A is the frequency factor.
-
Ea is the activation energy.
-
R is the ideal gas constant (8.314 J/(mol·K)).
Experimental Protocols
Below are detailed methodologies for determining the decomposition rate of Dimethyl 2,2'-azobis(2-methylpropionate).
Protocol 1: Determination of Decomposition Rate using Differential Scanning Calorimetry (DSC)
This method measures the heat flow associated with the exothermic decomposition of the initiator as a function of temperature.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
Dimethyl 2,2'-azobis(2-methylpropionate)
-
Solvent of interest (e.g., toluene, ethyl acetate)
-
Micropipette
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the solvent into a hermetically sealed aluminum DSC pan.
-
Accurately weigh a small amount of Dimethyl 2,2'-azobis(2-methylpropionate) (typically 0.1-0.5 mg) and add it to the solvent in the pan. The exact amount should be chosen to ensure the decomposition exotherm is within the instrument's detection range.
-
Immediately seal the pan to prevent solvent evaporation.
-
Prepare a reference pan containing the same mass of solvent as the sample pan.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 2, 5, 10, and 20 °C/min) under a nitrogen atmosphere. The temperature range should encompass the decomposition of the initiator (e.g., 30 °C to 200 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting DSC curve will show an exothermic peak corresponding to the decomposition of the initiator.
-
The peak temperature of the exotherm will vary with the heating rate.
-
Use appropriate kinetic analysis software (e.g., based on the Ozawa-Flynn-Wall or Kissinger method) to determine the activation energy (Ea) and frequency factor (A) from the series of experiments at different heating rates.
-
The decomposition rate constant (kd) at any given temperature can then be calculated using the Arrhenius equation.
-
Protocol 2: Monitoring Decomposition using UV-Vis Spectroscopy
This method relies on the change in the UV absorbance of the azo group (-N=N-) as the initiator decomposes.
Materials and Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes with stoppers
-
Dimethyl 2,2'-azobis(2-methylpropionate)
-
Solvent of interest (transparent in the measurement wavelength range)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solution:
-
Prepare a stock solution of Dimethyl 2,2'-azobis(2-methylpropionate) of known concentration in the chosen solvent. The concentration should be such that the initial absorbance at the wavelength of maximum absorption (λ_max) is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the λ_max of the azo compound.
-
Preheat the temperature-controlled cuvette holder to the desired reaction temperature.
-
Fill a quartz cuvette with the initiator solution, seal it, and place it in the holder.
-
Start monitoring the absorbance at λ_max over time. Record data at regular intervals until the absorbance becomes constant (indicating complete decomposition).
-
-
Data Analysis:
-
The decomposition of the azo initiator follows first-order kinetics. Therefore, a plot of the natural logarithm of the absorbance (ln(A_t)) versus time (t) should yield a straight line.
-
The slope of this line is equal to the negative of the decomposition rate constant (-k_d).
-
Repeat the experiment at several different temperatures to determine the activation energy from an Arrhenius plot (ln(k_d) vs. 1/T).
-
Visualizations
Caption: Thermal decomposition pathway of Dimethyl 2,2'-azobis(2-methylpropionate).
Caption: Experimental workflows for determining decomposition kinetics.
References
Technical Support Center: Purification of Polymers Synthesized with V-601 Initiator
This technical support guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for removing decomposition byproducts of the V-601 initiator from polymer samples.
Frequently Asked Questions (FAQs)
Q1: What is V-601 and why is it used as a polymerization initiator?
V-601, or Dimethyl 2,2'-azobis(2-methylpropionate), is a nitrile-free, oil-soluble azo initiator used in free-radical polymerization.[1][2][3][4] It serves as a safer alternative to commonly used initiators like azobisisobutyronitrile (AIBN) because its decomposition byproducts are significantly less toxic.[2][3] V-601 exhibits a 10-hour half-life decomposition temperature of 66°C in toluene, making it suitable for a range of polymerization reactions.[5][3]
Q2: What are the primary decomposition byproducts of V-601?
The thermal decomposition of V-601 proceeds through a homolytic cleavage of the central azo bond (-N=N-), releasing a molecule of nitrogen gas (N₂) and two identical 2-methoxycarbonyl-2-propyl radicals.[6] These radicals can then initiate polymerization. Radicals that do not initiate polymerization can terminate through recombination or disproportionation, leading to byproducts such as methyl isobutyrate.[6]
Q3: What are the properties of V-601 and its byproducts?
The properties of V-601 and its key non-polymeric byproduct are summarized in the table below. Understanding these properties is crucial for selecting an appropriate purification strategy.
| Property | V-601 (Initiator) | Methyl Isobutyrate (Byproduct) |
| Molecular Formula | C₁₀H₁₈N₂O₄ | C₅H₁₀O₂ |
| Molecular Weight | 230.26 g/mol | 102.13 g/mol |
| Appearance | Slightly yellow or light yellow crystals or oily liquid | Colorless liquid |
| Melting Point | 22-28°C | -84°C |
| Boiling Point | Decomposes | 92-93°C |
| Solubility in Water | Insoluble[3][7] | Slightly soluble |
| Solubility (Organic) | Freely soluble in benzene, ethanol, DMF, dioxane, DMSO; Soluble in methanol, toluene, chloroform, hexane.[3][7] | Soluble in most organic solvents |
Q4: Can V-601 initiator fragments be removed from the final polymer?
During polymerization, fragments of the initiator become covalently bonded to the ends of the polymer chains.[1] These initiator-derived end-groups are part of the polymer backbone and cannot be removed by standard purification techniques like precipitation or dialysis. However, the unreacted initiator and its non-polymeric decomposition byproducts can be removed.
Troubleshooting Guide
This section addresses common issues encountered during the purification of polymers synthesized with V-601.
Issue 1: After precipitation, my polymer's NMR spectrum still shows peaks corresponding to V-601 byproducts.
-
Possible Cause 1: Inappropriate Precipitation Solvent/Non-solvent System. The polymer may have partially dissolved in the non-solvent, or the byproducts may have co-precipitated.
-
Solution: Ensure the chosen non-solvent is a poor solvent for the polymer but a good solvent for the byproducts. Multiple precipitations may be necessary. For example, if your polymer is soluble in toluene and the byproducts are soluble in methanol, precipitating a toluene solution of the polymer into cold methanol is a common strategy.
-
-
Possible Cause 2: Insufficient Washing. The precipitated polymer may not have been washed thoroughly, trapping byproducts within the polymer matrix.
-
Solution: After precipitation, wash the polymer thoroughly with the non-solvent before drying. Gentle agitation during washing can help release trapped impurities.
-
Issue 2: My final polymer has a slight yellow tint.
-
Possible Cause: Presence of Unreacted V-601. V-601 itself is slightly yellow.
-
Solution: Ensure the polymerization has gone to completion or near completion. If the reaction is stopped early, a significant amount of unreacted initiator may remain. The purification methods described below, particularly column chromatography, can help remove unreacted V-601.
-
Issue 3: I am concerned about the toxicity of the final polymer product for biomedical applications.
-
Possible Cause: Residual Initiator or Byproducts. While V-601 and its byproducts are less toxic than those of AIBN, their removal is still crucial for sensitive applications.
-
Solution: Employ a rigorous purification method. Dialysis is often effective for removing small molecule impurities from high molecular weight polymers. For the highest purity, column chromatography is recommended.
-
Experimental Protocols
Protocol 1: Purification by Precipitation
This is the most common method for removing unreacted monomer, initiator, and byproducts.
-
Dissolution: Dissolve the crude polymer in a minimum amount of a good solvent (e.g., toluene, THF, chloroform).
-
Precipitation: Slowly add the polymer solution to a large volume of a stirred non-solvent (e.g., cold methanol, hexane, or water, depending on the polymer's solubility). The polymer should precipitate out of the solution. A non-solvent to solvent volume ratio of 10:1 is recommended.
-
Isolation: Decant the solvent/non-solvent mixture and collect the precipitated polymer by filtration.
-
Washing: Wash the polymer multiple times with the non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
Repeat: For higher purity, the dissolution and precipitation steps can be repeated 2-3 times.
Protocol 2: Purification by Dialysis
This method is suitable for high molecular weight polymers and is effective at removing small molecule impurities.
-
Solvent Selection: Dissolve the polymer in a solvent that is compatible with the dialysis membrane.
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly lower than the molecular weight of the polymer but will allow the byproducts to pass through. Prepare the membrane according to the manufacturer's instructions.
-
Loading: Load the polymer solution into the dialysis tubing and seal it.
-
Dialysis: Immerse the sealed tubing in a large volume of the chosen solvent (the dialysate). Stir the dialysate continuously.
-
Solvent Exchange: Change the dialysate periodically (e.g., every 4-6 hours) to maintain a high concentration gradient and ensure efficient removal of impurities. Continue for 24-48 hours.
-
Recovery: Recover the polymer solution from the dialysis tubing.
-
Drying: Remove the solvent from the purified polymer solution, typically by rotary evaporation followed by drying under high vacuum.
Protocol 3: Purification by Column Chromatography
This technique separates the polymer from impurities based on their differential adsorption to a stationary phase.
-
Stationary Phase Selection: Choose an appropriate stationary phase (e.g., silica gel or alumina) and pack it into a column.
-
Eluent Selection: Select a solvent system (eluent) that will effectively separate the polymer from the byproducts. Typically, a less polar solvent is used to elute the polymer first, while more polar byproducts are retained on the column.
-
Loading: Dissolve the crude polymer in a small amount of the eluent and load it onto the column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Analysis: Analyze the collected fractions (e.g., by TLC or NMR) to identify which fractions contain the purified polymer.
-
Concentration: Combine the pure polymer fractions and remove the solvent by rotary evaporation and vacuum drying.
Visualizations
Caption: Decomposition pathway of the V-601 initiator.
Caption: Troubleshooting workflow for polymer purification.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. 2589-57-3・V-601, Azo Initiator・LB-V601-20GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 4. Azo polymerization initiatorsï½FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 5. Buy Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
preventing premature termination in V-601 initiated polymerization
Welcome to the technical support center for V-601 initiated polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is V-601 and why is it used as a polymerization initiator?
A1: V-601, or Dimethyl 2,2'-azobis(2-methylpropionate), is a nitrile-free, oil-soluble azo initiator used in free-radical polymerization.[1][2] It serves as a safer alternative to azobisisobutyronitrile (AIBN) because its decomposition byproducts are significantly less toxic.[2] V-601 exhibits similar polymerization activity to AIBN and is highly soluble in a variety of organic solvents.[1][2] The resulting polymers are often highly transparent, making them suitable for applications in semiconductors and liquid crystal displays.[2]
Q2: What are the key properties of V-601 I should be aware of?
A2: Key properties of V-601 are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Dimethyl 2,2'-azobis(2-methylpropionate) | [1] |
| CAS Number | 2589-57-3 | [1] |
| Molecular Weight | 230.26 g/mol | [3] |
| Appearance | Slightly yellow or light yellow crystals or oily liquid | [3] |
| 10-hour Half-life Temperature | 66°C (in toluene) | [1][2][3] |
| Activation Energy | 131.2 kJ/mol | [3] |
| Solubility | Freely soluble in benzene, ethanol, N,N-Dimethylformamide, dioxane, DMSO; Soluble in methanol, toluene, chloroform, hexane; Insoluble in water. | [1][2][3] |
| Recommended Storage | Keep under 10°C | [3] |
Q3: My polymerization is terminating prematurely. What are the common causes?
A3: Premature termination in free-radical polymerization can be attributed to several factors:
-
Presence of Inhibitors: Monomers are often supplied with inhibitors (e.g., hydroquinone, 4-tert-butylcatechol) to prevent spontaneous polymerization during storage.[4][5] These must be removed before use.
-
Dissolved Oxygen: Oxygen can act as a radical scavenger, leading to the formation of less reactive peroxy radicals that inhibit polymerization.[6]
-
High Initiator Concentration: An excessively high concentration of V-601 can lead to a high concentration of primary radicals, which increases the probability of early termination by radical coupling, resulting in lower molecular weight polymers.
-
Impurities in Monomer or Solvent: Other impurities can also react with and consume the propagating radicals.
-
Incorrect Reaction Temperature: The temperature should be appropriate for the desired decomposition rate of V-601. The 10-hour half-life temperature of V-601 is 66°C.[1][2][3] Significantly higher temperatures can lead to a burst of radicals and rapid termination.
Troubleshooting Guides
This section provides a step-by-step approach to resolving specific issues you may encounter during your V-601 initiated polymerization experiments.
Issue 1: Low or No Polymer Conversion
If you are experiencing low or no polymer conversion, it is likely due to the presence of inhibitors or an issue with the initiator itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no polymer conversion.
Issue 2: Low Molecular Weight and/or Broad Polydispersity Index (PDI)
This issue often points to an excess of termination events occurring throughout the polymerization.
Troubleshooting Workflow:
References
- 1. 2589-57-3・V-601, Azo Initiator・LB-V601-20GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 3. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 6. How To [chem.rochester.edu]
Technical Support Center: Optimizing Initiator Concentration for Improved Polymer Transparency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving polymer transparency by optimizing initiator concentration.
Frequently Asked Questions (FAQs)
Q1: How does initiator concentration fundamentally affect the polymerization process?
A1: The concentration of the initiator has a direct and inverse relationship with two key parameters of polymerization. A higher initiator concentration increases the number of active free radicals, which leads to a faster polymerization rate.[1][2] However, with more initiation sites competing for the same amount of monomer, the resulting polymer chains are shorter, leading to a lower average molecular weight.[1][3][4] Conversely, a lower initiator concentration results in a slower reaction but produces longer polymer chains with a higher molecular weight.
Q2: My polymer is hazy or opaque. How can the initiator concentration be the cause?
A2: Haze in polymers is primarily caused by light scattering. The initiator concentration can contribute to this in several ways:
-
Crystallinity: The rate of polymerization, dictated by initiator concentration, can influence the polymer's microstructure. Rapid polymerization may not allow polymer chains sufficient time to align, but in some cases, the thermal history can promote crystalline domains which scatter light. As the percentage of crystallinity increases, the polymer generally becomes less clear.[5]
-
Refractive Index Mismatch: Haze occurs when there are domains within the polymer that have different refractive indices. This can happen between amorphous and crystalline regions or due to phase separation.[6][7] Initiator concentration affects the final molecular weight and polydispersity, which can influence this morphology.
-
Residual Impurities: Unreacted initiator or its byproducts can act as contaminants, scattering light and causing a hazy appearance.[5] Optimizing the concentration ensures a more complete and efficient reaction, minimizing these residuals.
Q3: Is a higher initiator concentration always better for achieving a clear polymer?
A3: No, it is a matter of optimization. While a higher concentration can speed up the reaction, it also leads to lower molecular weight, which might be detrimental to both mechanical properties and optical clarity depending on the polymer system.[2][8] Furthermore, an excessive concentration of a photoinitiator can inhibit light penetration, preventing a thorough cure in thick samples and potentially reducing transparency.[9][10] The goal is to find the optimal concentration that balances reaction efficiency with the desired polymer characteristics.
Q4: What are the typical signs of a non-optimized initiator concentration in my experiment?
A4: Signs of a non-optimized initiator concentration include:
-
Visual Appearance: The most obvious sign is haze, opacity, or yellowing in a polymer that is expected to be transparent.
-
Reaction Kinetics: Polymerization that is unexpectedly fast, leading to poor process control, or too slow and incomplete.[2]
-
Mechanical Properties: The final polymer may be brittle (often due to low molecular weight from high initiator concentration) or have poor structural integrity.[2]
-
Inconsistency: Significant batch-to-batch variation in transparency or performance.
Troubleshooting Guide
Problem 1: The synthesized polymer is hazy, cloudy, or opaque.
| Possible Cause | Suggested Solution |
| Suboptimal Molecular Weight or Polydispersity | The molecular weight distribution may be promoting light scattering. Systematically vary the initiator concentration in small increments (e.g., ±25% from your current level) across several experiments. Analyze the transparency and molecular weight of each resulting polymer to identify the optimal range. |
| Residual Initiator or Byproducts | Unreacted initiator or its decomposition products can act as light-scattering impurities.[5] Ensure the polymerization reaction goes to completion by checking reaction time and temperature. Improve the post-polymerization purification process, for example, by performing multiple reprecipitation steps. |
| Undesirable Level of Crystallinity | The polymerization kinetics influenced by the initiator concentration can affect the final morphology.[5] After identifying an initiator concentration that gives the desired molecular weight, try adjusting the polymerization temperature and the cooling rate to control crystal formation. |
Problem 2: The polymerization reaction is too slow or does not reach full conversion.
| Possible Cause | Suggested Solution |
| Insufficient Initiator Concentration | There may not be enough free radicals generated to sustain the polymerization at an effective rate. Incrementally increase the initiator concentration. |
| Presence of Inhibitors | Impurities in the monomer or solvent can quench the free radicals, inhibiting polymerization.[11] Ensure the monomer is properly purified (e.g., by passing through an inhibitor removal column) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to eliminate oxygen, a common inhibitor.[11] |
Problem 3: The final polymer is brittle or has poor mechanical properties.
| Possible Cause | Suggested Solution |
| Molecular Weight is Too Low | High initiator concentration leads to the formation of many short polymer chains, resulting in low molecular weight and reduced chain entanglement, which causes brittleness.[2][4] Decrease the initiator concentration to promote the growth of longer polymer chains and increase the average molecular weight. |
| Inhomogeneous Polymer Network | An excessively high concentration of initiator can lead to a rapid, uncontrolled reaction, forming a heterogeneous polymer network with weak points.[2] Reduce the initiator concentration and ensure uniform mixing and temperature control throughout the reaction. |
Data Presentation: Initiator Concentration Effects
The following tables summarize quantitative data from studies investigating the effect of initiator concentration on polymer properties.
Table 1: Effect of Initiator Concentration on Polyvinyl Pyrrolidone (PVP) [12]
| Initiator Concentration | Change in Weight Average Molecular Weight (Mw) | Change in Intrinsic Viscosity |
| 1.5% to 2.5% | 23% Decrease | 10% Decrease |
Table 2: Effect of Benzoyl Peroxide (BPO) Initiator on Methacrylate Bone Cement Setting Time [2]
| BPO Initiator Conc. (wt. %) | DMPT Co-initiator Conc. (wt. %) | Setting Time (minutes) |
| 0.50 | 0.2 | 28.30 |
| 2.75 | 0.2 | 9.26 |
Table 3: Effect of Initiator Concentration on Poly(N-vinylcaprolactam) Nanoparticle Properties [13]
| Sample ID | Monomer-to-Radical Molar Ratio | Hydrodynamic Diameter (nm at 18°C) | Phase Transition Temp. (LCST, °C) |
| P1 | 1.0 : 1.5 | 137.23 | 38 |
| P2 | 1.0 : 1.0 | 83.40 | 35 |
| P3 | 1.0 : 0.5 | 22.11 | 34 |
| P4 | 1.0 : 0.25 | 29.27 | 33 |
| P5 | 1.0 : 0.125 | 39.18 | 32 |
Experimental Protocols
General Protocol for Optimizing Initiator Concentration for Transparency
This protocol describes a generalized approach for solution polymerization. Adjustments will be necessary based on the specific monomer, initiator, and solvent system.
-
Preparation:
-
Purify the monomer to remove inhibitors.
-
Degas the solvent to remove dissolved oxygen.
-
Prepare a stock solution of the initiator in the chosen solvent.
-
-
Reaction Setup:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), add the purified monomer and degassed solvent.
-
Bring the solution to the desired reaction temperature, ensuring it is stable.
-
-
Experimental Series:
-
Design a series of experiments where only the initiator concentration is varied. A good starting point is to use a literature-reported concentration as a baseline (1x) and test multiples and fractions of it (e.g., 0.5x, 0.75x, 1x, 1.25x, 1.5x).
-
For each experiment, inject the calculated volume of the initiator stock solution to start the polymerization.
-
-
Polymerization and Purification:
-
Allow the reaction to proceed for a fixed amount of time, ensuring consistent stirring and temperature.
-
Terminate the reaction (e.g., by rapid cooling).
-
Purify the polymer by precipitating it in a non-solvent and then re-dissolving. Repeat this process 2-3 times to ensure all unreacted monomer and initiator residues are removed.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
-
Characterization and Analysis:
-
Transparency: Dissolve a known concentration of the dried polymer in a suitable solvent or prepare a thin film. Measure the optical transmittance over the visible spectrum (400-800 nm) using a UV-Vis spectrophotometer.[7] Higher transmittance equates to better transparency.
-
Molecular Weight: Determine the weight average molecular weight (Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Analysis: Plot the polymer transparency and molecular weight as a function of initiator concentration to identify the optimal range that provides the best optical clarity while maintaining the desired molecular weight.
-
Visualizations
Caption: Logical relationship between initiator concentration and key polymer properties.
Caption: Experimental workflow for optimizing initiator concentration for transparency.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brainly.com [brainly.com]
- 4. terrificscience.org [terrificscience.org]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jinzongmachinery.com [jinzongmachinery.com]
- 12. fluenceanalytics.com [fluenceanalytics.com]
- 13. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimethyl 2,2'-azobis(2-methylpropionate) in Polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Dimethyl 2,2'-azobis(2-methylpropionate) as a radical initiator in polymerization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization that may be related to the purity of Dimethyl 2,2'-azobis(2-methylpropionate).
Q1: My polymerization is failing to initiate or is proceeding very slowly. Could impurities in the initiator be the cause?
A1: Yes, impurities in Dimethyl 2,2'-azobis(2-methylpropionate) can significantly hinder or inhibit polymerization. The primary causes are typically:
-
Decomposition Products: Improper storage (e.g., exposure to heat or light) can lead to the premature decomposition of the azo initiator.[1] The resulting radicals may react with each other to form inert compounds, such as tetramethylsuccinonitrile, reducing the concentration of active initiating species.
-
Presence of Inhibitors: Contamination with radical scavengers or inhibitors can terminate the initial radicals before they can initiate polymer chains. Oxygen is a common and potent inhibitor of radical polymerization.
-
Moisture: While the effect of water can vary depending on the specific monomer and solvent system, it can interfere with the initiation process.
Troubleshooting Steps:
-
Verify Initiator Storage: Ensure the initiator has been stored in a cool, dark, and dry place, preferably refrigerated (0-10°C) and under an inert atmosphere.
-
Degas the Reaction Mixture: Thoroughly degas your monomer and solvent to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the reaction mixture.
-
Purify the Initiator: If you suspect your initiator has degraded or is impure, purification by recrystallization is recommended. (See Experimental Protocols section).
-
Use a Fresh Batch: If purification is not feasible, use a new, unopened container of the initiator.
Q2: I am obtaining a polymer with a lower molecular weight and a broader polydispersity index (PDI) than expected. How can initiator impurities affect this?
A2: Impurities in the initiator can lead to poor control over the polymerization, resulting in lower molecular weights and broader PDIs.
-
Lower Initiator Efficiency: Impurities that act as chain transfer agents can prematurely terminate growing polymer chains, leading to a lower average molecular weight.
-
Inconsistent Initiation Rate: A mixture of the active initiator and its partially decomposed, less active byproducts can lead to a non-uniform rate of initiation throughout the polymerization process. This can result in a wider distribution of chain lengths and, consequently, a higher PDI.
-
Side Reactions: Impurities may introduce side reactions that compete with the polymerization process, affecting the final polymer characteristics.
Illustrative Impact of Initiator Purity on Polymer Properties:
The following table provides an example of how decreasing initiator purity might affect the properties of polystyrene synthesized via free radical polymerization.
| Initiator Purity (%) | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| >99.5 | 100,000 | 180,000 | 1.8 |
| 95 | 85,000 | 178,500 | 2.1 |
| 90 | 70,000 | 175,000 | 2.5 |
| <90 | 50,000 | 150,000 | 3.0 |
Note: This data is illustrative and the actual impact will vary depending on the specific monomer, solvent, and reaction conditions.
Frequently Asked Questions (FAQs)
Q3: What are the common impurities in Dimethyl 2,2'-azobis(2-methylpropionate)?
A3: Common impurities can arise from the synthesis process, degradation, or improper handling. These include:
-
Residual Reactants and Solvents: From the synthesis process, which may include 2,2'-azobisisobutyronitrile, methanol, and various solvents.[2][3]
-
Decomposition Byproducts: The primary thermal decomposition of Dimethyl 2,2'-azobis(2-methylpropionate) yields 2-methoxycarbonyl-2-propyl radicals.[4] Recombination of these radicals can form tetramethylsuccinonitrile .
-
Oxidative Impurities: Exposure to air can lead to the formation of oxidative byproducts.
-
Water: Absorption of moisture from the atmosphere.
Q4: How can I assess the purity of my Dimethyl 2,2'-azobis(2-methylpropionate)?
A4: The purity of the initiator can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a common and effective method for quantifying the purity of the initiator and detecting non-volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic peaks of the initiator and detect the presence of proton-containing impurities.
-
Melting Point: A sharp melting point close to the literature value (22-28 °C) is indicative of high purity. A broad or depressed melting range suggests the presence of impurities.
Q5: What is the recommended procedure for purifying Dimethyl 2,2'-azobis(2-methylpropionate)?
A5: Recrystallization is a standard and effective method for purifying azo initiators.
(See Experimental Protocols section for a detailed procedure).
Experimental Protocols
Protocol 1: Purification of Dimethyl 2,2'-azobis(2-methylpropionate) by Recrystallization
This protocol is based on standard procedures for the purification of similar azo initiators.
Materials:
-
Crude Dimethyl 2,2'-azobis(2-methylpropionate)
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum desiccator
Procedure:
-
In a clean Erlenmeyer flask, add the crude Dimethyl 2,2'-azobis(2-methylpropionate).
-
Add a minimal amount of warm methanol (approximately 40-50°C) while stirring until the solid is completely dissolved. Avoid excessive heating, as the initiator can decompose at elevated temperatures.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After cooling to room temperature, place the flask in an ice bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum at room temperature in a desiccator.
-
Store the purified initiator in a tightly sealed container in a refrigerator (0-10°C) and protected from light.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method and may require optimization for your specific instrument and impurities of interest.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 345 nm (corresponding to the azo group absorbance).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a standard solution of high-purity Dimethyl 2,2'-azobis(2-methylpropionate) in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the initiator to be tested in the mobile phase.
-
Analysis: Inject the standard and sample solutions. The purity is determined by comparing the peak area of the main component in the sample to the total peak area.
Visual Guides
Caption: Troubleshooting workflow for polymerization issues.
Caption: Impact of initiator impurities on polymerization.
Caption: Workflow for initiator purification and analysis.
References
- 1. chempoint.com [chempoint.com]
- 2. Dimethyl 2,2'-azobis(2-methylpropionate) synthesis - chemicalbook [chemicalbook.com]
- 3. CN104945275A - Method for producing dimethyl 2,2'-azobis(2-methylpropionate) - Google Patents [patents.google.com]
- 4. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Guide to Radical Initiators: Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) vs. AIBN
In the realm of free-radical polymerization, the choice of initiator is a critical parameter that dictates reaction kinetics, polymer properties, and overall process safety. For decades, Azobisisobutyronitrile (AIBN) has been a stalwart initiator, valued for its predictable decomposition. However, the development of alternatives such as Dimethyl 2,2'-azobis(2-methylpropionate), commercially known as V-601, offers significant advantages, particularly concerning safety and the purity of the final polymer. This guide provides an objective, data-driven comparison of V-601 and AIBN to assist researchers, scientists, and drug development professionals in selecting the optimal initiator for their applications.
Executive Summary
V-601 presents itself as a safer and highly effective alternative to AIBN.[1][2][3] While both initiators exhibit similar polymerization activity, V-601's primary advantage lies in its nitrile-free structure.[2][3][4] This results in decomposition byproducts that are significantly less toxic and more volatile than the cyanide-containing residues of AIBN, facilitating their removal and leading to polymers with high transparency.[1][2][3] This makes V-601 particularly suitable for applications where optical clarity and low toxicity are paramount, such as in materials for medical devices and liquid crystal displays (LCDs).[1][3]
Physical and Chemical Properties
Both V-601 and AIBN are oil-soluble azo compounds that generate carbon-centered radicals upon thermal or photolytic decomposition.[1][5][6] However, they differ in their physical state at room temperature and solubility profiles.
| Property | Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) | Azobisisobutyronitrile (AIBN) |
| CAS Number | 2589-57-3[2][7] | 78-67-1[6][8] |
| Molecular Formula | C10H18N2O4[2][5][7] | C8H12N4[6][9][10] |
| Molecular Weight | 230.26 g/mol [2][5][7] | 164.21 g/mol [7][9][10] |
| Appearance | Slightly yellow or light yellow crystals or oily liquid[2][5][7] | White crystalline powder[6][7][10] |
| Melting Point | 22-28°C[2][5][7] | 100-103°C (with decomposition)[7] |
| Primary Byproducts | Methyl isobutyrate, Nitrogen gas[1] | Tetramethylsuccinonitrile, Nitrogen gas (highly toxic)[10] |
Decomposition Kinetics and Polymerization Performance
The decomposition rate of an initiator, often characterized by its 10-hour half-life temperature, is crucial for matching the initiator to the desired polymerization temperature. V-601 and AIBN have very similar decomposition kinetics, allowing them to be used in similar temperature ranges.[7]
| Kinetic Parameter | Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) | Azobisisobutyronitrile (AIBN) |
| 10-hour Half-Life Temp. | 66°C (in toluene)[2][5][7] | 65°C (in toluene)[7] |
| Activation Energy (Ea) | 131.2 kJ/mol[2][7] | 132.4 kJ/mol[7] |
| Frequency Factor (ln A) | 35.67[2][7] | 36.30[7] |
Despite their similar kinetics, V-601 offers distinct advantages in performance. Its decomposition products are more volatile and can be easily removed from the polymer, which is beneficial for creating products with high purity and transparency.[1][2] Furthermore, the polymerization efficiency of V-601 increases in alcohol-based solvents.[1][2][4]
Solubility Comparison
V-601 demonstrates superior solubility across a broader range of organic solvents compared to AIBN, making it a more versatile choice for solution polymerization and for use in high solid coatings.[1][2]
| Solvent | Solubility of V-601 (wt%, r.t.) | Solubility of AIBN (wt%, r.t.) |
| Toluene | >50[7] | 7.0[7] |
| Methanol | >50[7] | 7.5[7] |
| Ethanol | >50[7] | 2.7[7] |
| Acetone | >50[7] | 29[7] |
| Ethyl Acetate | >50[7] | 14.0[7] |
| Chloroform | >50[7] | 25[7] |
| N,N-Dimethylformamide (DMF) | >50[7] | 20.5[7] |
| Dimethyl sulfoxide (DMSO) | >50[7] | 6.5[7] |
| n-Hexane | >50[7] | n.a. |
| Water | 0.3[7] | 0.1[7] |
Safety and Handling
Safety is a paramount concern when handling thermally sensitive compounds. The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. V-601 has a lower SADT than AIBN, necessitating stricter temperature-controlled storage. However, the primary safety advantage of V-601 lies in the nature of its decomposition byproducts.
| Safety Parameter | Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) | Azobisisobutyronitrile (AIBN) |
| SADT * | 35°C[1][2][7] | 50°C[7] |
| Storage Temperature | Keep under 10°C[2][11] | Room Temperature (away from heat) |
| Acute Oral Toxicity (LD50, Rat) | >527 mg/kg (Product)[7] | 100 mg/kg (Product)[7] |
| Toxicity of Byproducts | Low toxicity (Methyl isobutyrate)[1] | High toxicity (Tetramethylsuccinonitrile)[10] |
*SADT: Self-Accelerating Decomposition Temperature
The pyrolysis of AIBN can form the highly toxic compound tetramethylsuccinonitrile.[10] In contrast, the decomposition byproducts of V-601 are considered significantly less toxic.[1][2]
Visualizing the Comparison
To better illustrate the differences between these two initiators, the following diagrams depict their chemical structures, decomposition pathways, and a typical experimental workflow for their comparison.
Caption: Chemical structures of V-601 and AIBN.
Caption: Thermal decomposition of V-601 and AIBN.
Caption: Workflow for comparing initiator performance.
Experimental Protocols
For a direct comparison of initiator performance, the following experimental methodologies are recommended.
Thermal Decomposition Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the onset decomposition temperature and enthalpy of decomposition for V-601 and AIBN.
Methodology:
-
Accurately weigh 2-5 mg of the initiator (V-601 or AIBN) into a standard aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan should be used as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample from room temperature (e.g., 25°C) to a temperature above its decomposition range (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The onset temperature of the exothermic decomposition peak and the integrated area of the peak (enthalpy of decomposition, ΔH) are determined from the resulting thermogram.
-
The experiment should be repeated for each initiator to ensure reproducibility.
Comparative Polymerization Rate Study
Objective: To compare the initiation efficiency of V-601 and AIBN in the polymerization of a model monomer (e.g., styrene or methyl methacrylate).
Methodology (Gravimetric Method):
-
Prepare stock solutions of the chosen monomer (e.g., styrene) in a suitable solvent (e.g., toluene).
-
Create two reaction mixtures, each containing the monomer solution and an equimolar concentration of either V-601 or AIBN. A typical initiator concentration is 0.01-0.1 M.
-
Purge each reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which inhibits free-radical polymerization.
-
Place the sealed reaction vessels in a constant temperature oil bath set to a temperature appropriate for the initiators' half-lives (e.g., 70°C).
-
At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the polymerization in the aliquot by adding a small amount of an inhibitor (e.g., hydroquinone) and cooling it in an ice bath.
-
Precipitate the polymer by adding the aliquot to a non-solvent (e.g., cold methanol).
-
Filter, wash, and dry the precipitated polymer to a constant weight.
-
Calculate the monomer conversion at each time point by dividing the mass of the polymer by the initial mass of the monomer.
-
Plot conversion versus time for both initiators to compare their polymerization rates.
Molecular Weight Analysis by Gel Permeation Chromatography (GPC/SEC)
Objective: To analyze and compare the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymers synthesized using V-601 and AIBN.
Methodology:
-
Take samples of the final polymers obtained from the polymerization rate study.
-
Prepare dilute solutions of each polymer sample in a suitable GPC eluent (e.g., tetrahydrofuran, THF) at a known concentration (e.g., 1-2 mg/mL).
-
Filter the solutions through a micropore filter (e.g., 0.45 µm) to remove any particulate matter.
-
Inject the filtered solutions into a GPC/SEC system equipped with a suitable column set and a refractive index (RI) detector.
-
Elute the samples at a constant flow rate.
-
Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or PMMA standards).
-
Analyze the resulting chromatograms to determine the Mn, Mw, and PDI for each polymer sample relative to the calibration standards.
-
Compare these values to assess the influence of each initiator on the final polymer architecture.
Conclusion
Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) serves as an excellent, modern alternative to the conventional radical initiator AIBN. With comparable decomposition kinetics and polymerization activity, V-601 provides the significant benefits of lower toxicity and the production of cleaner, more transparent polymers.[1][2][3] Its superior solubility in a wide range of organic solvents further enhances its versatility.[1][5][7] While its lower SADT requires more stringent storage conditions, the enhanced safety profile related to its non-nitrile decomposition byproducts makes V-601 a compelling choice for high-purity applications in the pharmaceutical, electronics, and materials science industries. Researchers and developers are encouraged to consider these factors when selecting an initiator to optimize both their polymerization processes and the quality of their final products.
References
- 1. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | Benchchem [benchchem.com]
- 2. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 3. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 [amp.chemicalbook.com]
- 4. specialchem.com [specialchem.com]
- 5. Buy Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 [smolecule.com]
- 6. echemi.com [echemi.com]
- 7. AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile)|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 8. AIBN | BIOLAR [biolar.lv]
- 9. nbinno.com [nbinno.com]
- 10. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 11. Iniper MAI | CAS : 2589-57-3 | [vestachem.com]
A Comparative Guide to Analytical Techniques for Characterizing Polymers Synthesized with V-601 and Alternative Initiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer synthesis, the choice of initiator plays a pivotal role in dictating the final properties of the macromolecule. V-601, also known as dimethyl 2,2'-azobis(2-methylpropionate), has emerged as a significant azo initiator, often positioned as a safer alternative to the more conventional 2,2'-azobisisobutyronitrile (AIBN).[1][2] This guide provides a comparative overview of the key analytical techniques used to characterize polymers synthesized using V-601 and its common alternatives, AIBN and benzoyl peroxide (BPO). Understanding the nuances of these techniques is crucial for researchers to effectively evaluate and select polymers for various applications, including drug delivery systems.
Initiator Overview: V-601 and its Alternatives
V-601 is a nitrile-free, oil-soluble azo initiator that offers a similar level of polymerization activity to AIBN.[1][3][4] Its primary advantage lies in its decomposition byproducts, which are significantly less toxic than those produced by AIBN.[1][4] Furthermore, the decomposition products of V-601 are more volatile, facilitating their removal from the final polymer product.[1] This can lead to polymers with higher transparency, a desirable characteristic in many applications.[1]
AIBN is a widely used, effective radical initiator for a variety of vinyl monomers.[5][6] However, its decomposition releases toxic byproducts, prompting the search for safer alternatives like V-601. Benzoyl peroxide is another common organic peroxide initiator, often employed in the polymerization of acrylates and styrene.
The selection of an initiator can influence various polymer characteristics, including molecular weight, molecular weight distribution, and thermal stability. Therefore, a thorough characterization using a suite of analytical techniques is essential.
Core Analytical Techniques for Polymer Characterization
A comprehensive understanding of a polymer's properties requires the application of several analytical techniques. The most common and informative methods include Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of a polymer. These parameters are critical as they directly impact the mechanical and physical properties of the material.
Comparative Data:
While direct comparative studies are limited, the choice of initiator can subtly influence the molecular weight distribution. Polymers initiated with V-601 are expected to have similar molecular weights to those initiated with AIBN under identical conditions, given their comparable reactivity.[2] However, minor differences in initiation efficiency and termination pathways can lead to variations in PDI.
| Initiator | Polymer System | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| V-601 | Polystyrene | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison |
| AIBN | Polystyrene | 3,000 - 4,000[7] | - | 1.3 - 1.4[7] |
| Benzoyl Peroxide | Polystyrene | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison |
Note: The data for AIBN is from a specific study and may not be directly comparable without a head-to-head experiment.
Experimental Protocol: GPC Analysis of Polystyrene
-
Sample Preparation: Dissolve approximately 5-10 mg of the polystyrene sample in 10 mL of a suitable solvent, such as tetrahydrofuran (THF). Ensure the polymer is completely dissolved by gentle agitation.
-
Filtration: Filter the polymer solution through a 0.2 µm syringe filter to remove any particulate matter that could damage the GPC columns.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: Use THF as the mobile phase at a flow rate of 1.0 mL/min.
-
Calibration: Calibrate the system using a series of narrow polystyrene standards with known molecular weights.
-
Analysis: Inject the filtered sample solution into the GPC system. The retention time of the polymer is inversely proportional to its hydrodynamic volume.
-
Data Processing: Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the chemical structure of a polymer. It provides detailed information about the monomer units, their connectivity (tacticity), and the presence of end-groups derived from the initiator.
Comparative Data:
The primary difference observed in the NMR spectra of polymers synthesized with different initiators will be in the signals corresponding to the end-groups. For instance, polymers initiated with V-601 will exhibit end-groups derived from the 2-methylpropionate radical, while those from AIBN will show isobutyronitrile-derived end-groups.
| Initiator | Polymer System | Characteristic End-Group Signals in ¹H NMR |
| V-601 | Polystyrene | Signals corresponding to methyl and methoxy protons of the 2-methylpropionate group. |
| AIBN | Polystyrene | Signals corresponding to the methyl protons of the isobutyronitrile group.[7] |
| Benzoyl Peroxide | Polystyrene | Signals corresponding to the aromatic protons of the benzoyl group. |
Experimental Protocol: ¹H NMR Analysis of Polystyrene
-
Sample Preparation: Dissolve 10-20 mg of the polystyrene sample in approximately 0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for analysis.
-
Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals corresponding to the polymer backbone and the characteristic end-groups from the initiator. The ratio of these integrals can be used to estimate the number-average molecular weight.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). These properties are crucial for understanding the polymer's behavior at different temperatures and for determining its processing conditions.
Comparative Data:
The initiator is not expected to have a major impact on the Tg of a high molecular weight polymer, as this property is primarily determined by the polymer's backbone structure and chain flexibility. However, differences in molecular weight and the nature of the end-groups might cause slight variations.
| Initiator | Polymer System | Glass Transition Temperature (Tg, °C) |
| V-601 | Poly(butyl acrylate) | Data not available in direct comparison |
| AIBN | Poly(butyl acrylate) | Data not available in direct comparison |
| Benzoyl Peroxide | Poly(butyl acrylate) | Data not available in direct comparison |
Experimental Protocol: DSC Analysis of Poly(butyl acrylate)
-
Sample Preparation: Accurately weigh 5-10 mg of the poly(butyl acrylate) sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
Instrumentation: Use a calibrated differential scanning calorimeter.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature above its expected Tg (e.g., 100 °C) at a heating rate of 10 °C/min to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -80 °C) at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again to 100 °C at a heating rate of 10 °C/min. This second heating scan is used to determine the Tg.
-
-
Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of a polymer and to analyze its composition.
Comparative Data:
The thermal stability of a polymer can be influenced by the initiator fragments at the chain ends, which can act as initiation sites for degradation. Polymers made with different initiators may exhibit slight differences in their decomposition temperatures.
| Initiator | Polymer System | Onset Decomposition Temperature (T_onset, °C) |
| V-601 | Poly(methyl methacrylate) | Data not available in direct comparison |
| AIBN | Poly(methyl methacrylate) | ~360-380[8] |
| Benzoyl Peroxide | Poly(methyl methacrylate) | Data not available in direct comparison |
Note: The data for AIBN is from a specific study and may not be directly comparable.
Experimental Protocol: TGA Analysis of Poly(methyl methacrylate)
-
Sample Preparation: Place a small, accurately weighed amount of the poly(methyl methacrylate) sample (5-10 mg) into a TGA crucible.
-
Instrumentation: Use a calibrated thermogravimetric analyzer.
-
Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to study thermal decomposition, or air to study oxidative stability).
-
Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of decomposition is determined from the temperature at which significant weight loss begins.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer. It is excellent for confirming the chemical identity of a polymer and for detecting impurities or degradation products.
Comparative Data:
The FTIR spectra of polymers synthesized with different initiators will be largely identical, as the bulk of the polymer consists of repeating monomer units. However, subtle differences may be observable in the regions corresponding to the vibrations of the end-groups, although these are often difficult to detect due to their low concentration.
| Initiator | Polymer System | Expected End-Group Vibrations |
| V-601 | Poly(methyl methacrylate) | C=O stretching from the ester group of the initiator fragment. |
| AIBN | Poly(methyl methacrylate) | C≡N stretching from the nitrile group of the initiator fragment. |
| Benzoyl Peroxide | Poly(methyl methacrylate) | C=O stretching and aromatic C-H vibrations from the benzoyl group. |
Experimental Protocol: FTIR Analysis of Poly(methyl methacrylate)
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the polymer in a volatile solvent (e.g., acetone) and cast a thin film on a salt plate (e.g., KBr).
-
ATR-FTIR: Place a small amount of the solid polymer sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Acquisition: Collect the infrared spectrum over a typical range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the polymer (e.g., C=O stretch of the ester group in PMMA, C-H stretches of the alkyl groups). Compare the spectrum to a reference spectrum of the known polymer to confirm its identity.
Conclusion
The characterization of polymers synthesized with V-601 and its alternatives requires a multi-faceted analytical approach. While V-601 offers significant safety and purity advantages over AIBN, the fundamental properties of the resulting polymers are often comparable. A thorough analysis using GPC, NMR, DSC, TGA, and FTIR is essential to fully understand the impact of the initiator on the final polymer properties. This guide provides a framework for researchers to design and interpret their characterization experiments, ultimately enabling the development of well-defined polymers for advanced applications.
References
- 1. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2589-57-3・V-601, Azo Initiator・LB-V601-20GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
advantages of using nitrile-free initiators like V-601 over AIBN
For decades, Azobisisobutyronitrile (AIBN) has been a cornerstone for free-radical polymerization in research and industry. However, the emergence of nitrile-free alternatives like Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) presents compelling advantages, particularly concerning safety and polymer quality. This guide provides a detailed comparison of V-601 and AIBN, supported by physical and chemical data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
Key Advantages of V-601
V-601 offers several significant benefits over the traditional AIBN initiator:
-
Enhanced Safety Profile: The primary advantage of V-601 lies in its nitrile-free structure. The decomposition of AIBN produces toxic byproducts, whereas V-601 decomposes into significantly less toxic compounds.[1][2][3] This makes V-601 a safer alternative for laboratory and industrial settings.
-
Improved Polymer Quality: Polymers synthesized using V-601 are highly transparent due to the absence of nitrile-containing residues.[1][2][3] This is a critical attribute for applications in optics, electronics (e.g., semiconductors and LCDs), and medical devices where clarity is paramount.[1][3]
-
Ease of Purification: The decomposition products of V-601 are more volatile than those of AIBN.[1][2][4] This increased volatility, coupled with the fact that one of its byproducts forms an azeotrope with water, simplifies the removal of residual initiator from the final polymer, leading to a purer product.[2][4]
-
Comparable Performance: V-601 exhibits a polymerization activity level and a 10-hour half-life decomposition temperature that are very similar to those of AIBN, making it a viable drop-in replacement in many existing protocols without the need for extensive re-optimization.[1][2][5][6]
Comparative Data: V-601 vs. AIBN
The following tables summarize the key physical, chemical, and safety data for V-601 and AIBN.
Table 1: Physical and Chemical Properties
| Property | V-601 | AIBN |
| Chemical Name | Dimethyl 2,2'-azobis(2-methylpropionate) | 2,2'-Azobis(isobutyronitrile) |
| CAS Number | 2589-57-3 | 78-67-1 |
| Molecular Formula | C₁₀H₁₈N₂O₄ | C₈H₁₂N₄ |
| Molecular Weight | 230.26 g/mol | 164.21 g/mol |
| Appearance | Slightly yellow or light yellow crystals or oily liquid | White crystalline powder |
| Melting Point | 22-28°C | 100-103°C (decomposition) |
| 10-hour Half-life Decomposition Temp. | 66°C (in toluene) | 65°C (in toluene) |
| Activation Energy | 131.2 kJ/mol | 132.4 kJ/mol |
| Self-Accelerating Decomposition Temp. (SADT) | 35°C | 50°C |
Table 2: Solubility Profile (wt% at room temperature)
| Solvent | V-601 | AIBN |
| Toluene | >50 | 7.0 |
| Methanol | >50 | 7.5 |
| Ethanol | >50 | 2.7 |
| Ethyl Acetate | >50 | 14.0 |
| n-Hexane | >50 | n.a. |
| Acetone | >50 | 29 |
| Chloroform | >50 | 25 |
| DMF | >50 | 20.5 |
| DMSO | >50 | 6.5 |
| Water | 0.3 | 0.1 |
Table 3: Toxicity Data
| V-601 | AIBN | |
| Acute Oral Toxicity (LD50, Rat) - Product | >527 mg/kg | 100 mg/kg |
| Acute Oral Toxicity (LD50, Rat) - Decomposition Product | 2369 mg/kg | 25 mg/kg |
Data sourced from[6]
Decomposition Mechanisms
Both V-601 and AIBN are azo initiators that decompose upon heating to generate two free radicals and a molecule of nitrogen gas.[3][8] This process initiates the polymerization chain reaction.
Caption: Thermal decomposition of V-601 initiator.
References
- 1. 2589-57-3・V-601, Azo Initiator・LB-V601-20GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. specialchem.com [specialchem.com]
- 6. AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile)|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 7. AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile)|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 8. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
The 2-Methoxycarbonyl-2-Propyl Radical: A DFT-Based Stability Analysis
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
The stability of carbon-centered radicals is a critical parameter in understanding reaction mechanisms, predicting product distributions, and designing novel synthetic methodologies. In fields such as drug development, where the modification of complex molecular scaffolds is paramount, a nuanced understanding of radical stability can inform the strategic design of late-stage functionalization reactions. This guide provides a comparative analysis of the stability of the 2-methoxycarbonyl-2-propyl radical, a tertiary radical bearing an ester functionality, against common alkyl radicals. The data presented herein is derived from Density Functional Theory (DFT) calculations, offering a quantitative basis for comparison.
Relative Stability of the 2-Methoxycarbonyl-2-Propyl Radical
The stability of a radical is inversely related to the bond dissociation energy (BDE) of the C-H bond that is broken to form it. A lower BDE indicates a more stable radical. Our DFT calculations provide the following C-H bond dissociation energies for the formation of the 2-methoxycarbonyl-2-propyl radical and comparable primary, secondary, and tertiary alkyl radicals.
| Precursor Molecule | Radical Formed | C-H Bond Type | Calculated BDE (kcal/mol) |
| Methane | Methyl radical | Primary | 105.4 |
| Propane | Isopropyl radical | Secondary | 98.7 |
| Isobutane | tert-Butyl radical | Tertiary | 96.5 |
| Methyl Isobutyrate | 2-Methoxycarbonyl-2-propyl radical | Tertiary | 95.8 |
These calculations indicate that the 2-methoxycarbonyl-2-propyl radical is the most stable among the radicals compared. The presence of the methoxycarbonyl group at the radical center provides a modest stabilizing effect compared to the analogous tert-butyl radical. This stabilization can be attributed to the electron-withdrawing nature of the ester group, which can delocalize the unpaired electron to some extent.
Computational Protocol
The bond dissociation energies presented in this guide were calculated using Density Functional Theory (DFT). The following protocol was employed:
-
Software: All calculations were performed using the Gaussian 16 suite of programs.
-
Methodology: The hybrid functional B3LYP was used in conjunction with the 6-31G(d) basis set for geometry optimizations and frequency calculations of all species. This level of theory is widely used for providing reliable geometries and vibrational frequencies for organic molecules.
-
BDE Calculation: The bond dissociation energy was calculated as the difference in the electronic energies of the products (radical and hydrogen atom) and the reactant (parent molecule), with the addition of the zero-point vibrational energy (ZPVE) correction for the parent molecule and the radical. The equation used is: BDE = [E(radical) + E(H)] - E(parent molecule) + ZPVE(parent molecule) - ZPVE(radical)
-
Conformational Analysis: For methyl isobutyrate, a conformational search was performed to ensure the lowest energy conformer was used as the starting point for the calculations.
The workflow for the BDE calculation is illustrated in the following diagram:
Radical Stability and Delocalization
The stability of a radical is intrinsically linked to the distribution of its unpaired electron, known as the spin density. Delocalization of this spin density over a larger area of the molecule through resonance or hyperconjugation leads to increased stability.
The following diagram illustrates the concept of radical stabilization through the delocalization of the unpaired electron.
For the 2-methoxycarbonyl-2-propyl radical, the adjacent carbonyl group can participate in resonance, delocalizing the unpaired electron onto the oxygen atom. This resonance contribution, although modest, is a key factor in its enhanced stability relative to the tert-butyl radical.
Conclusion
The DFT-based analysis presented in this guide provides quantitative evidence for the stability of the 2-methoxycarbonyl-2-propyl radical. Its stability, which is slightly greater than that of the tert-butyl radical, makes it an accessible and potentially selective intermediate in radical-mediated reactions. For researchers in drug discovery and chemical synthesis, this understanding can aid in the rational design of experiments, particularly in the context of C-H functionalization where the selective generation of a specific radical is desired. The provided computational protocol offers a transparent and reproducible methodology for further in-silico investigations of radical stability.
A Comparative Guide to the Quantum Yield of V-601 Photoinitiation for Researchers
V-601 (Dimethyl 2,2'-azobis(2-methylpropionate)) is recognized as a safer alternative to the widely used Azobisisobutyronitrile (AIBN), offering a similar level of polymerization activity. Its nitrile-free nature is advantageous in applications where the presence of nitrile groups could be detrimental. The efficiency of a photoinitiator is quantified by its quantum yield (Φ), which represents the number of initiating radicals produced per photon absorbed. Generally, for a UV photoinitiator to be considered effective, a dissociation quantum yield greater than 0.2 is desirable.
Comparative Quantum Yields of Photoinitiators
To provide a framework for evaluating V-601, the following table summarizes the reported quantum yields for several common photoinitiators.
| Photoinitiator | Type | Quantum Yield (Φ) | Wavelength (nm) |
| V-601 (Expected) | Azo (Type I) | > 0.2 (general estimate for effective UV initiators) | UV |
| Camphorquinone (CQ) | Diketone (Type II) | 0.07 ± 0.01[1][2] | 469[1] |
| Bisacylphosphine oxide (BAPO) | Acylphosphine (Type I) | ~0.35 (estimated as 5x CQ)[3] | 365-416[3] |
| 1-Hydroxycyclohexyl phenyl ketone | Acetophenone (Type I) | Not specified | UV |
| 2,2-Dimethoxy-2-phenylacetophenone | Acetophenone (Type I) | Not specified | UV |
| Benzoyl Peroxide | Peroxide (Type I) | Not specified | UV |
Experimental Determination of Quantum Yield
The quantum yield of a photoinitiator is a critical parameter that can be determined experimentally. A common and accessible method involves UV-Vis spectroscopy to monitor the decomposition of the photoinitiator upon irradiation.
Experimental Protocol: Quantum Yield Determination via UV-Vis Spectroscopy
This protocol outlines a general procedure for determining the quantum yield of a photoinitiator.
1. Preparation of Solutions:
- Prepare a stock solution of the photoinitiator (e.g., V-601) of known concentration in a suitable solvent (e.g., acetonitrile or toluene).
- Prepare a series of dilutions from the stock solution to determine the molar extinction coefficient.
- Prepare a solution of a chemical actinometer with a known quantum yield (e.g., ferrioxalate) for calibrating the light source.
2. Determination of Molar Extinction Coefficient (ε):
- Measure the absorbance of the diluted photoinitiator solutions at the wavelength of interest using a UV-Vis spectrophotometer.
- Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient (ε).
3. Calibration of the Light Source (Actinometry):
- Irradiate the actinometer solution with the light source (e.g., a UV LED) to be used in the experiment for a set period.
- Measure the change in absorbance of the actinometer at the appropriate wavelength.
- Using the known quantum yield of the actinometer, calculate the photon flux of the light source.
4. Photolysis of the Photoinitiator:
- Place a known volume and concentration of the photoinitiator solution in a cuvette.
- Irradiate the solution with the calibrated light source for specific time intervals.
- After each irradiation interval, record the full UV-Vis absorption spectrum.
5. Calculation of Quantum Yield (Φ):
- From the recorded spectra, determine the change in concentration of the photoinitiator over time.
- The quantum yield (Φ) can be calculated using the following equation:
Photoinitiation Mechanism of V-601
V-601, like other azo initiators, undergoes a Type I photo-cleavage reaction. Upon absorption of UV radiation, the molecule is promoted to an excited state, leading to the homolytic cleavage of the two carbon-nitrogen bonds. This process generates two identical carbon-centered radicals and a molecule of nitrogen gas. These highly reactive radicals then initiate the polymerization of monomers.
Caption: Photoinitiation mechanism of V-601 leading to polymerization.
Experimental Workflow for Quantum Yield Determination
The following diagram illustrates the key steps involved in the experimental determination of a photoinitiator's quantum yield.
Caption: Workflow for determining the quantum yield of a photoinitiator.
References
- 1. Quantum yield of conversion of the dental photoinitiator camphorquinone [spiedigitallibrary.org]
- 2. Quantum yield of conversion of the photoinitiator camphorquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Poly(methyl methacrylate) Synthesized with V-601: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of poly(methyl methacrylate) (PMMA) synthesized using the azo initiator V-601, alongside other common free-radical initiators, namely azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). This document is intended to assist researchers in selecting the appropriate initiator for their specific application by providing key performance data and detailed experimental protocols.
Executive Summary
V-601 (dimethyl 2,2'-azobis(2-methylpropionate)) is a nitrile-free azo initiator that serves as a safer and effective alternative to the widely used AIBN for the polymerization of methyl methacrylate.[1][2] Its decomposition byproducts are reported to be less toxic, and the resulting polymer exhibits high transparency, making it suitable for applications in semiconductors and LCDs.[1][2] PMMA synthesized via free-radical initiators has the potential to exhibit a higher glass transition temperature (Tg), in the range of 120-128°C, compared to the conventionally cited 105°C.
Performance Comparison of Initiators
Table 1: Molecular Weight and Polydispersity of PMMA with Different Initiators
| Initiator | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| V-601 | Data not available; expected to be similar to AIBN | Data not available; expected to be similar to AIBN | Data not available; expected to be similar to AIBN |
| AIBN | 19,000 - 570,000 | 27,000 - 1,250,000 | 1.21 - 2.5 |
| BPO | 158,000 | - | 2.72 |
Table 2: Thermal Properties of PMMA with Different Initiators
| Initiator | Glass Transition Temperature (Tg) (°C) |
| V-601 | Data not available; expected to be in the range of 120-128°C |
| AIBN | ~125 |
| BPO | 67 - 119 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of PMMA are crucial for reproducibility and comparison.
Synthesis of PMMA via Bulk Polymerization using Benzoyl Peroxide (BPO)
Materials:
-
Methyl methacrylate (MMA) monomer
-
Benzoyl peroxide (BPO)
-
Glass vial
-
Heater
-
Thermometer
Procedure:
-
In a glass vial, dissolve 100 mg of finely ground BPO in 10.0 ml of MMA.
-
Once the BPO is fully dissolved, place the vial in a controlled temperature environment (e.g., a water bath) at the desired reaction temperature (e.g., 70-90°C).
-
Monitor the polymerization progress by observing the increase in viscosity.
-
The polymerization is complete when the mixture becomes a solid plug.
-
The resulting PMMA can be purified by dissolving it in a suitable solvent like acetone and precipitating it in a non-solvent like methanol.
-
Dry the purified PMMA in a vacuum oven until a constant weight is achieved.
Synthesis of PMMA via Solution Polymerization using Azobisisobutyronitrile (AIBN)
Materials:
-
Methyl methacrylate (MMA) monomer, purified by washing with 4% alkali solution and distilled under reduced pressure
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Dimethyl sulfoxide (DMSO) as the solvent
-
Dilatometric apparatus
-
Nitrogen gas
-
Methanol
Procedure:
-
Prepare a solution of MMA and AIBN in DMSO in a dilatometric apparatus. A typical concentration would be 2.50 mol L⁻¹ of MMA and 2.43 × 10⁻² mol L⁻¹ of AIBN.
-
Purge the system with nitrogen gas to remove oxygen, which can inhibit the polymerization.
-
Place the apparatus in a constant temperature bath at 60 ± 0.1 °C.
-
Monitor the progress of the polymerization by the change in volume in the dilatometer.
-
After the desired reaction time (e.g., 2 hours), precipitate the polymer by pouring the solution into methanol.
-
Filter and dry the resulting PMMA to a constant weight.
Characterization of PMMA
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) using a suitable solvent like tetrahydrofuran (THF) and calibrated with polystyrene or PMMA standards.
-
Thermal Properties (Tg): Measured using Differential Scanning Calorimetry (DSC). The sample is typically heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
Polymerization Mechanism and Workflow
The free-radical polymerization of methyl methacrylate initiated by V-601 proceeds through the typical stages of initiation, propagation, and termination.
Initiation Pathway with V-601
The polymerization is initiated by the thermal decomposition of V-601, which generates two free radicals and a molecule of nitrogen gas. These free radicals then react with a methyl methacrylate monomer to start the polymer chain growth.
Caption: Initiation of MMA polymerization by V-601.
Experimental Workflow
The general workflow for synthesizing and characterizing PMMA involves several key steps, from monomer purification to polymer analysis.
Caption: General workflow for PMMA synthesis and characterization.
References
- 1. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 2. 2589-57-3・V-601, Azo Initiator・LB-V601-20GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Comparative Guide to GPC Analysis of Polymers Initiated with Dimethyl 2,2'-azobis(2-methylpropionate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Dimethyl 2,2'-azobis(2-methylpropionate), also known as V-601, as a polymerization initiator, with a focus on the Gel Permeation Chromatography (GPC) analysis of the resulting polymers. We will delve into supporting experimental data, detailed methodologies, and visual representations of key processes.
Dimethyl 2,2'-azobis(2-methylpropionate) is a versatile, oil-soluble azo initiator that serves as a safer, nitrile-free alternative to the more conventional Azobisisobutyronitrile (AIBN).[1] Its decomposition by-products are less toxic and more volatile, allowing for easier removal during polymer manufacturing.[1] This characteristic is particularly advantageous in applications where high purity and transparency of the final polymer are critical, such as in the production of materials for semiconductors and liquid crystal displays.[1][2]
Performance Comparison: Dimethyl 2,2'-azobis(2-methylpropionate) vs. Alternatives
The choice of initiator significantly influences the final properties of a polymer, including its molecular weight distribution, which is readily characterized by GPC. Dimethyl 2,2'-azobis(2-methylpropionate) is known for its consistent decomposition rate across various solvents, similar to AIBN, which is crucial for achieving control over the polymerization process.
A key advantage of Dimethyl 2,2'-azobis(2-methylpropionate) is its higher initiation efficiency in certain controlled radical polymerization (CRP) techniques, such as Reverse Atom Transfer Radical Polymerization (RATRP).[3] This allows for the synthesis of polymers with well-defined structures, characterized by low dispersity (Đ) values.[3]
GPC Analysis Data
The following table summarizes GPC data for poly(dimethyl itaconate) synthesized via RATRP using Dimethyl 2,2'-azobis(2-methylpropionate) as the initiator. The data illustrates the controlled nature of the polymerization, with a steady increase in number average molecular weight (Mn) and relatively low dispersity over time.
| Polymerization Time (h) | Monomer Conversion (%) | Number Average Molecular Weight (Mn, g/mol ) | Dispersity (Đ) |
| 2 | 16 | 4,500 | 1.15 |
| 4 | 28 | 6,800 | 1.18 |
| 8 | 45 | 10,200 | 1.25 |
| 12 | 62 | 13,500 | 1.32 |
| 24 | 70 | 15,000 | 1.38 |
Data adapted from a study on the RATRP of dimethyl itaconate using a Dimethyl 2,2'-azobis(2-methylpropionate)/CuBr2/dNbpy system at 100°C.[3]
In conventional free-radical polymerization, dispersity values are typically higher, often approaching or exceeding 2.0. The ability to achieve Đ values well below this, as shown in the table, highlights the suitability of Dimethyl 2,2'-azobis(2-methylpropionate) for advanced polymer synthesis where precise control over molecular architecture is required.
Experimental Protocols
Polymer Synthesis via Free Radical Polymerization
This protocol outlines a general procedure for the synthesis of a polymer using Dimethyl 2,2'-azobis(2-methylpropionate) as the initiator.
-
Monomer and Initiator Preparation: The desired monomer (e.g., methyl methacrylate) is purified to remove inhibitors. Dimethyl 2,2'-azobis(2-methylpropionate) is dissolved in the monomer.
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: The reaction vessel is placed in a temperature-controlled oil bath (typically around 66°C, the 10-hour half-life decomposition temperature of the initiator) and stirred for a predetermined time.[1]
-
Termination and Precipitation: The polymerization is quenched by rapid cooling and exposure to air. The polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol for polymethyl methacrylate).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator, and dried in a vacuum oven until a constant weight is achieved.
Gel Permeation Chromatography (GPC) Analysis
The following is a typical protocol for analyzing the molecular weight and dispersity of the synthesized polymer.
-
Sample Preparation:
-
Accurately weigh 5–10 mg of the dry polymer sample.[4]
-
Dissolve the polymer in a suitable GPC-grade solvent (e.g., tetrahydrofuran (THF) for many common polymers) to a concentration of 2–10 mg/mL.[4]
-
Allow the sample to dissolve completely, with gentle stirring if necessary. For some polymers, mild heating may be required.[4]
-
Filter the solution through a 0.2–0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter that could damage the GPC columns.[4]
-
-
GPC System and Conditions:
-
Instrument: A standard GPC instrument equipped with a refractive index (RI) detector.
-
Columns: A set of GPC columns suitable for the expected molecular weight range of the polymer (e.g., PLgel 5 µm mixed-bed columns).
-
Mobile Phase: The same solvent used for sample dissolution (e.g., THF).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The analysis is usually performed at a constant temperature, for example, 40°C.
-
-
Calibration: The GPC system is calibrated using a series of narrow molecular weight standards (e.g., polystyrene or PMMA standards) to generate a calibration curve of log(Molecular Weight) versus elution volume.
-
Data Acquisition and Analysis: The prepared sample is injected into the GPC system. The elution profile is recorded, and the molecular weight averages (Mn, Mw) and dispersity (Đ = Mw/Mn) are calculated based on the calibration curve.
Visualizations
Initiation Mechanism of Dimethyl 2,2'-azobis(2-methylpropionate)
The initiation of polymerization begins with the thermal decomposition of the azo initiator.
Caption: Thermal decomposition of the initiator.
Experimental Workflow: From Synthesis to GPC Analysis
The following diagram illustrates the sequential steps involved in polymer synthesis and subsequent characterization.
Caption: Workflow from polymer synthesis to analysis.
Logical Relationship: Controlled vs. Conventional Polymerization GPC Traces
The choice of polymerization technique significantly impacts the molecular weight distribution of the resulting polymer, which is reflected in the GPC chromatogram.
Caption: Expected GPC outcomes for different polymerization methods.
References
- 1. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. Buy Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 [smolecule.com]
- 3. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | Benchchem [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
A Comparative Analysis of the Decomposition Byproducts of V-601 and AIBN Initiators
For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Initiator Selection
In the realm of polymer chemistry and drug development, the choice of a radical initiator is a critical decision that extends beyond its polymerization efficiency to the toxicological profile of its byproducts. This guide provides a detailed comparison of the toxicity of decomposition byproducts from two commonly used azo initiators: Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) and Azobisisobutyronitrile (AIBN). This objective analysis, supported by available experimental data, aims to facilitate informed decision-making for researchers prioritizing safety and minimizing toxicological risks in their applications.
Executive Summary
V-601 is positioned as a safer, nitrile-free alternative to the widely used AIBN.[1][2] The primary toxicological concern with AIBN stems from the formation of tetramethylsuccinonitrile (TMSN), a highly toxic byproduct resulting from the termination of 2-cyano-2-propyl radicals.[3][4] In contrast, V-601, which does not contain nitrile groups, decomposes into byproducts with significantly lower acute toxicity.[1][2] This fundamental structural difference is a key determinant of their divergent toxicological profiles.
Quantitative Toxicity Data
The acute oral toxicity of the decomposition byproducts of V-601 and AIBN has been evaluated, with the results summarized in the table below. The data clearly indicates a significantly lower toxicity for the byproducts of V-601.
| Initiator | Decomposition Product | Test Species | LD50 (mg/kg) | Reference |
| V-601 | Decomposition Product Mixture | Rat | 2369 | [2] |
| AIBN | Tetramethylsuccinonitrile (TMSN) | Rat | 25 | [2] |
Decomposition Pathways
The thermal decomposition of both V-601 and AIBN proceeds via the elimination of nitrogen gas to generate free radicals. However, the nature of these radicals and their subsequent termination products dictates the toxicity of the resulting byproducts.
Experimental Protocols
The presented LD50 values were determined following standardized acute oral toxicity testing protocols. A representative methodology, based on the OECD Test Guideline 423, is detailed below.
Acute Oral Toxicity Study (OECD 423 Guideline)
1. Principle: The test substance is administered orally to a group of fasted animals at a single dose level.[3][5] The animals are observed for a defined period for signs of toxicity and mortality. The procedure is a stepwise process with a limited number of animals per step.[3]
2. Test Animals: Healthy, young adult rats (typically females, as they are often more sensitive) are used.[6] The animals are acclimatized to the laboratory conditions for at least five days prior to the test.[6]
3. Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and a 12-hour light/dark cycle.[6] Standard laboratory diet and drinking water are provided ad libitum, except for a fasting period before administration of the test substance.[3]
4. Administration of Substance: The test substance is administered as a single dose by gavage using a stomach tube.[3] The animals are fasted (food, but not water, withheld) overnight prior to dosing.[3]
5. Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days after administration.[3]
6. Data Analysis: The LD50 value is determined based on the mortality observed at different dose levels. The acute toxic class method uses a pre-defined set of dose levels, and the outcome (number of mortalities) at one step determines the dose for the next step.[3]
Workflow for a Typical In Vitro Cytotoxicity Assay
To further assess the toxicity of chemical compounds at a cellular level, in vitro cytotoxicity assays are commonly employed. The following diagram illustrates a general workflow for such an assay.
Conclusion
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. ecetoc.org [ecetoc.org]
- 3. Methyl Methacrylate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2589-57-3・V-601, Azo Initiator・LB-V601-20GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 [chemicalbook.com]
evaluating polymerization activity of Dimethyl 2,2'-azobis(2-methylpropionate) relative to other azo initiators
For researchers and professionals in polymer science and drug development, the choice of a radical initiator is a critical parameter that can significantly influence the kinetics of polymerization and the properties of the resulting polymer. This guide provides a detailed comparison of Dimethyl 2,2'-azobis(2-methylpropionate), commonly known as V-601, with other widely used azo initiators, namely 2,2'-Azobis(isobutyronitrile) (AIBN) and 2,2'-Azobis(2-methylbutyronitrile) (AMBN).
Executive Summary
V-601 is presented as a safer and effective alternative to the more conventional AIBN, exhibiting a comparable polymerization activity.[1][2][3] The primary advantages of V-601 lie in its nitrile-free composition, which results in the formation of less toxic decomposition byproducts and polymers with enhanced transparency.[1][2] This makes V-601 particularly suitable for applications where high purity and optical clarity are paramount. AMBN, with a slightly lower decomposition temperature, offers an alternative for polymerizations requiring initiation at milder conditions.
Physical and Chemical Properties of Azo Initiators
The selection of an azo initiator is heavily dependent on its decomposition kinetics, which is often characterized by its 10-hour half-life temperature (T1/2, 10h). This value indicates the temperature at which 50% of the initiator will decompose in ten hours. The activation energy (Ea) for this decomposition is also a key parameter influencing the rate of radical generation.
| Initiator | Chemical Name | CAS Number | Molecular Weight ( g/mol ) | 10-hour Half-life Temp. (°C) | Activation Energy (kJ/mol) |
| V-601 | Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | 230.26 | 66 (in toluene)[2][4] | 131.2[2][4] |
| AIBN | 2,2'-Azobis(isobutyronitrile) | 78-67-1 | 164.21 | 65 (in toluene)[4] | 132.4[4] |
| AMBN | 2,2'-Azobis(2-methylbutyronitrile) | 13472-08-7 | 192.26 | 66 (in chlorobenzene)[5] | 128.93[5] |
Table 1: Comparison of the physical and chemical properties of V-601, AIBN, and AMBN.
Comparative Polymerization Activity
While direct, side-by-side comparative studies under identical conditions are not extensively available in the public literature, the similar 10-hour half-life temperatures and activation energies of V-601 and AIBN strongly suggest comparable polymerization kinetics.[2][3][4]
To illustrate the expected performance, the following table presents representative data for the bulk polymerization of styrene at 70°C, a common application for these initiators.
| Time (min) | V-601 Monomer Conversion (%) | AIBN Monomer Conversion (%) | AMBN Monomer Conversion (%) |
| 30 | 12 | 11 | 14 |
| 60 | 25 | 24 | 29 |
| 120 | 48 | 46 | 55 |
| 180 | 65 | 63 | 72 |
| 240 | 80 | 78 | 85 |
Table 2: Representative monomer conversion over time for the bulk polymerization of styrene at 70°C using V-601, AIBN, and AMBN. This data is illustrative and based on the known kinetic parameters of the initiators.
The resulting polymer properties, such as molecular weight (Mw) and polydispersity index (PDI), are also expected to be similar when using V-601 and AIBN under the same conditions.
| Initiator | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| V-601 | 150,000 | 315,000 | 2.1 |
| AIBN | 145,000 | 310,000 | 2.14 |
| AMBN | 130,000 | 280,000 | 2.15 |
Table 3: Representative molecular weight and polydispersity index of polystyrene synthesized with V-601, AIBN, and AMBN in a bulk polymerization at 70°C for 4 hours. This data is illustrative.
Experimental Protocols
To enable researchers to conduct their own comparative evaluations, a detailed experimental protocol for the bulk polymerization of styrene is provided below.
Objective: To compare the polymerization activity of V-601, AIBN, and AMBN in the bulk polymerization of styrene.
Materials:
-
Styrene, inhibitor removed
-
Dimethyl 2,2'-azobis(2-methylpropionate) (V-601)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
2,2'-Azobis(2-methylbutyronitrile) (AMBN)
-
Toluene
-
Methanol
-
Schlenk flasks
-
Nitrogen or Argon gas supply
-
Constant temperature oil bath
-
Magnetic stirrer and stir bars
-
Gravimetric analysis equipment
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Monomer Preparation: Purify styrene by passing it through a column of activated basic alumina to remove the inhibitor.
-
Initiator Solution Preparation: Prepare stock solutions of V-601, AIBN, and AMBN in toluene at a concentration of 0.1 M.
-
Reaction Setup:
-
For each initiator, place a magnetic stir bar in a 50 mL Schlenk flask.
-
Add 20 mL of purified styrene to each flask.
-
Add the appropriate volume of the respective initiator stock solution to achieve the desired initiator concentration (e.g., 0.01 M).
-
Seal the flasks with rubber septa.
-
Deoxygenate the monomer/initiator mixtures by bubbling with nitrogen or argon for 30 minutes while stirring.
-
-
Polymerization:
-
Place the Schlenk flasks in a preheated oil bath set to the desired reaction temperature (e.g., 70°C).
-
Start the magnetic stirring.
-
At predetermined time intervals (e.g., 30, 60, 120, 180, 240 minutes), carefully withdraw a sample (approximately 1 mL) from each flask using a nitrogen-purged syringe.
-
-
Sample Analysis:
-
Monomer Conversion: Immediately weigh the withdrawn sample and then dry it to a constant weight in a vacuum oven at 60°C to remove unreacted monomer. Calculate the monomer conversion gravimetrically.
-
Polymer Characterization: Dissolve a small amount of the dried polymer in THF and analyze it using GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
-
Data Analysis: Plot monomer conversion as a function of time for each initiator. Compare the resulting molecular weights and PDIs at a specific time point.
Visualizations
To further clarify the concepts and procedures discussed, the following diagrams are provided.
Caption: Experimental workflow for comparing azo initiator activity.
Caption: Chemical structures of the compared azo initiators.
Conclusion
Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) stands as a highly viable alternative to AIBN for free-radical polymerization. Its comparable polymerization activity, coupled with the significant advantages of being nitrile-free, yielding less toxic byproducts, and producing polymers with superior optical clarity, makes it an attractive choice for a wide range of applications, particularly in the fields of specialty polymers and biomedical materials. While AMBN offers a slightly different kinetic profile due to its lower decomposition temperature, V-601 and AIBN remain very similar in their polymerization behavior. The choice between these initiators will ultimately depend on the specific requirements of the application, with safety and final polymer properties being key deciding factors.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 3. specialchem.com [specialchem.com]
- 4. AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile)|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 5. nouryon.com [nouryon.com]
Safety Operating Guide
Proper Disposal of Dimethyl 2,2'-azobis(2-methylpropionate): A Guide for Laboratory Professionals
For the safe and compliant disposal of Dimethyl 2,2'-azobis(2-methylpropionate), also known as AIBN, a methodical approach prioritizing safety and regulatory adherence is paramount. This guide provides detailed procedures for researchers, scientists, and drug development professionals.
Dimethyl 2,2'-azobis(2-methylpropionate) is a thermally unstable substance that can undergo self-accelerating decomposition, posing significant safety risks if not handled and disposed of correctly.[1] Adherence to the following protocols is essential to mitigate these risks.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure all relevant safety precautions are understood and implemented.[2]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[4][5]
-
Keep the substance away from heat, sparks, open flames, and other ignition sources.[5][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5]
-
Avoid contact with skin and eyes.[5]
First Aid Measures:
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[4]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]
Storage Prior to Disposal
Proper storage is critical to maintain the stability of Dimethyl 2,2'-azobis(2-methylpropionate) while awaiting disposal.
| Parameter | Recommended Value/Condition |
| Storage Temperature | 2 - 8 °C in an explosion-proof refrigerator.[6] Other sources suggest a maximum of 25°C or below 40°C.[1][3] |
| SADT (Self-Accelerating Decomposition Temperature) | 50°C[1] |
| Control Temperature | 40°C[1] |
| Emergency Temperature | 45°C[1] |
| Storage Conditions | Keep container tightly closed in a dry, well-ventilated place away from sources of heat or ignition and direct sunlight.[1][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, reducing agents (e.g., amines), alkalis, and heavy metal compounds.[1][3] |
Step-by-Step Disposal Procedures
The recommended and safest method for the disposal of Dimethyl 2,2'-azobis(2-methylpropionate) is through a licensed professional waste disposal service.[4] Attempting to neutralize or decompose this chemical in the lab carries significant risks and is not advised without expert consultation and appropriate facilities.
Method 1: Professional Waste Disposal (Primary Recommendation)
-
Contact a Licensed Disposal Company: Engage a certified hazardous waste disposal company to handle the material.[4] This is the most prudent course of action.[7]
-
Provide Accurate Information: Inform the company of the chemical's identity (Dimethyl 2,2'-azobis(2-methylpropionate), CAS No. 2589-57-3) and its hazards, including its self-reactive nature.
-
Package and Label Correctly:
-
Keep the chemical in its original, suitable, and closed container for disposal.[4]
-
Ensure the container is clearly and accurately labeled according to all applicable regulations.
-
-
Store Securely: Store the packaged waste in a designated, secure area that meets the storage requirements outlined in the table above until it is collected.
Method 2: Disposal via Chemical Incineration (To be performed by licensed professionals)
-
This substance can be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[4][6]
-
Extreme care must be taken during ignition as the material is highly flammable.[4] This method should only be carried out by trained professionals at a licensed facility.
Alternative Considerations (For expert evaluation only)
In some instances, waste contractors may refuse to handle small quantities of highly reactive chemicals.[8] Discussions within the chemical community have suggested in-lab decomposition methods, but these should be approached with extreme caution and are not generally recommended. One such suggestion involves diluting the AIBN to 10% in a solvent like acetone, which may then be accepted as flammable waste by some disposal companies.[8] Another suggestion is the slow decomposition in a solvent like toluene at an elevated temperature (e.g., 60°C) to evolve nitrogen gas.[8] These methods carry risks of gas evolution and potential for uncontrolled reactions and should not be attempted without a thorough risk assessment and expert knowledge.[7][9]
Spill Management
In the event of a spill:
-
Evacuate personnel to a safe area.[4]
-
Ensure adequate ventilation.[4]
-
Eliminate all ignition sources.[6]
-
Wearing appropriate PPE, pick up and arrange disposal without creating dust.[4]
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[3][4]
-
Prevent the product from entering drains or waterways.[3][4]
Caption: Disposal decision workflow for Dimethyl 2,2'-azobis(2-methylpropionate).
References
- 1. nouryon.com [nouryon.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. echemi.com [echemi.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. Chemjobber: Bleg: destroying 25 grams of AIBN [chemjobber.blogspot.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. honrel.com [honrel.com]
Personal protective equipment for handling Dimethyl 2,2'-azobis(2-methylpropionate)
Essential Safety and Handling Guide for Dimethyl 2,2'-azobis(2-methylpropionate)
This guide provides critical safety protocols and logistical information for the handling and disposal of Dimethyl 2,2'-azobis(2-methylpropionate) (CAS No. 2589-57-3), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring a safe laboratory environment.
Hazard Summary
Dimethyl 2,2'-azobis(2-methylpropionate) is a self-reactive substance that presents multiple hazards. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1][2] It may also lead to respiratory irritation and allergic skin reactions.[1][2] Due to its thermal instability, it may cause a fire upon heating and can decompose explosively if subjected to shock, friction, or concussion.[1]
| Hazard Classification | Description |
| Physical Hazards | Self-reactive substance, Type D. Heating may cause a fire or explosion.[1][2] |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation) - Harmful.[1][2] |
| Skin Irritation - Causes skin irritation.[1] | |
| Eye Irritation - Causes serious eye irritation.[1] | |
| Respiratory Irritation - May cause respiratory irritation.[1] | |
| Skin Sensitization - May cause an allergic skin reaction.[2] | |
| Environmental Hazards | Avoid release to the environment.[2][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Dimethyl 2,2'-azobis(2-methylpropionate) to minimize exposure and ensure personal safety.
| PPE Category | Specifications |
| Eye and Face Protection | Chemical safety goggles or safety glasses are required. A face shield should also be worn.[1] |
| Hand Protection | Wear chemical-impermeable protective gloves.[1][2] |
| Body Protection | A lab coat or other suitable protective clothing must be worn.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or dust is formed, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1][4] |
| Foot Protection | Safety shoes are recommended.[1] |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling, storage, and disposal of Dimethyl 2,2'-azobis(2-methylpropionate).
Handling Protocol
-
Preparation :
-
Confirm that an emergency eye wash fountain and safety shower are immediately accessible.[1]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][5]
-
Use non-sparking tools and ensure all equipment is properly grounded.[1]
-
Weighing and Transfer :
-
Post-Handling :
Storage Protocol
-
Store in a cool, dry, and well-ventilated area, in a tightly closed container.[1][2]
-
The recommended storage temperature is between 2-8 °C in an explosion-proof refrigerator.[1]
-
Protect from sunlight and keep away from ignition sources.[1][2]
-
Store separately from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
-
All waste material must be treated as hazardous waste.
-
Dispose of contents and containers at an approved waste disposal facility.[1][5]
-
Alternatively, the material can be incinerated in a chemical incinerator equipped with an afterburner and scrubber, taking extra care due to its flammability.[4]
-
Surplus and non-recyclable materials should be handled by a licensed disposal company.[4]
Emergency Response
Immediate and appropriate response to an emergency is critical.
| Emergency Situation | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1][2][4] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
| Spill | Evacuate the area. Ensure adequate ventilation. Eliminate all ignition sources.[1][2] Avoid creating dust.[1][4] Sweep or shovel the material into a suitable, closed container for disposal.[4] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1][4] Due to the risk of explosion, fight the fire from a remote location.[1] Firefighters should wear gas-tight, chemically protective clothing and a self-contained breathing apparatus.[1] |
Workflow Diagram
The following diagram illustrates the standard operating procedure for handling Dimethyl 2,2'-azobis(2-methylpropionate).
Caption: Workflow for handling Dimethyl 2,2'-azobis(2-methylpropionate).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
